Product packaging for methyl pyrazine-2-carboxylate(Cat. No.:CAS No. 6164-79-0)

methyl pyrazine-2-carboxylate

Cat. No.: B182583
CAS No.: 6164-79-0
M. Wt: 138.12 g/mol
InChI Key: TWIIRMSFZNYMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl pyrazine-2-carboxylate is a versatile heteroaromatic ester that serves as a key synthetic intermediate and scaffold in numerous research applications, particularly in medicinal chemistry and flavor science. Its planar structure, confirmed by crystallographic data, and efficient π-conjugation make it a valuable building block for the synthesis of more complex nitrogen-containing heterocycles . In pharmaceutical research, this compound is a privileged precursor in the design and synthesis of novel antibacterial agents. Recent studies highlight its utility in creating pyrazine carboxamide derivatives that show promising in vitro activity against extensively drug-resistant (XDR) bacterial strains, such as Salmonella Typhi, addressing a critical need for new therapeutic strategies . Furthermore, derivatives of this compound have been investigated for their inhibitory activity against enzymes like alkaline phosphatase, providing valuable tools for biochemical research . Beyond medicinal chemistry, this compound and its related pyrazine derivatives are of significant interest in the field of flavor and fragrance research. Many pyrazines are naturally occurring components of food and are utilized as flavoring agents due to their characteristic nutty and roasted notes . The ester functionality of this compound makes it a suitable substrate for transformations into other valuable flavor compounds or for studying the structure-activity relationships of pyrazine derivatives in sensory science . Its role as an intermediate in synthetic organic chemistry is well-established, often used in reductions and coupling reactions to access a wide array of functionalized pyrazines for further industrial and academic investigation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B182583 methyl pyrazine-2-carboxylate CAS No. 6164-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6(9)5-4-7-2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIIRMSFZNYMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064131
Record name Pyrazinecarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6164-79-0
Record name Methyl 2-pyrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6164-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl pyrazinoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-pyrazinecarboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyrazinecarboxylic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazinecarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl pyrazinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL PYRAZINOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90NZ6P9NG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl pyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents a thorough characterization of the final product through various analytical techniques. All quantitative data is summarized in structured tables for ease of reference and comparison.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of pyrazine-2-carboxylic acid with methanol in the presence of an acid catalyst.[1][2] This reversible reaction is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[1][2]

Signaling Pathway of Fischer Esterification

The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification.

Fischer_Esterification RCOOH Pyrazine-2-carboxylic Acid Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid Protonation MeOH Methanol Tetrahedral_intermediate Tetrahedral Intermediate H_plus H+ Protonated_acid->Tetrahedral_intermediate Nucleophilic Attack Proton_transfer Proton Transfer Tetrahedral_intermediate->Proton_transfer Water_elimination Elimination of Water Proton_transfer->Water_elimination Protonated_ester Protonated Ester Water_elimination->Protonated_ester Water Water Water_elimination->Water Byproduct Ester This compound Protonated_ester->Ester Deprotonation

Fischer Esterification Mechanism
Experimental Protocol

This protocol is a generalized procedure for the Fischer esterification of pyrazine-2-carboxylic acid. Researchers should optimize the reaction conditions based on their specific laboratory setup and scale.

Materials:

  • Pyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Toluene (for azeotropic removal of water, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve pyrazine-2-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring the solution, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). The addition should be done carefully as it is an exothermic process.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for 4-8 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various spectroscopic methods.

Characterization Workflow

The following diagram outlines the logical workflow for the characterization of the synthesized compound.

Characterization_Workflow Start Synthesized Product Purity_Check Purity Assessment (TLC/GC) Start->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation NMR NMR Spectroscopy (¹H and ¹³C) Structure_Elucidation->NMR IR IR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS Final_Confirmation Confirmed Structure and Purity NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

Characterization Workflow
Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical Properties

PropertyValue
Molecular FormulaC₆H₆N₂O₂
Molecular Weight138.12 g/mol [3]
AppearanceWhite to off-white crystalline solid
Melting Point59-61 °C

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.2s1HH-3
~8.7d1HH-5
~8.6d1HH-6
~4.0s3H-OCH₃

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
~165C=O
~147C-3
~145C-6
~144C-5
~143C-2
~53-OCH₃

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3060WeakAromatic C-H stretch
~2960WeakAliphatic C-H stretch (-OCH₃)
~1730StrongC=O stretch (ester)
~1550, ~1470MediumC=N and C=C stretches (aromatic ring)
~1290, ~1120StrongC-O stretch (ester)

Table 5: Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
138High[M]⁺ (Molecular ion)
107High[M - OCH₃]⁺
79Medium[M - COOCH₃]⁺

Disclaimer: The spectroscopic data presented are typical values and may vary slightly depending on the solvent and instrument used. It is recommended to compare the acquired data with reference spectra for accurate identification.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-Pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl 2-pyrazinecarboxylate. The information is curated for professionals in research and development, with a focus on structured data, experimental context, and logical workflows.

Core Physicochemical Properties

Methyl 2-pyrazinecarboxylate is a solid organic compound. Its fundamental properties are summarized in the table below, providing a quantitative snapshot for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₆N₂O₂[1][2]
Molecular Weight 138.12 g/mol [1][3]
CAS Number 6164-79-0[2][3]
Melting Point 57-61 °C
Appearance Solid
IUPAC Name methyl pyrazine-2-carboxylate[1][3]
InChI Key TWIIRMSFZNYMQE-UHFFFAOYSA-N[1][2]
SMILES String COC(=O)c1cnccn1[4]
LogP (Computed) -0.2[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific data. Below are outlines of standard experimental protocols for determining the key physicochemical properties of esters like methyl 2-pyrazinecarboxylate.

2.1. Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of methyl 2-pyrazinecarboxylate is finely powdered.

    • The sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has liquefied. For methyl 2-pyrazinecarboxylate, this range is reported as 57-61 °C.

2.2. Solubility Determination

Understanding a compound's solubility is vital for formulation and in vitro assays.

  • Apparatus: Test tubes, vortex mixer, analytical balance.

  • Procedure:

    • A predetermined mass of methyl 2-pyrazinecarboxylate (e.g., 1-10 mg) is added to a series of test tubes.

    • A fixed volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, DMSO, acetone) is added to each tube.

    • The mixtures are agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature.

    • The tubes are visually inspected for the presence of undissolved solid.

    • Solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by analyzing the supernatant of saturated solutions. Esters with shorter hydrocarbon chains are generally more soluble in water due to their ability to form hydrogen bonds with water molecules.[5][6]

2.3. Boiling Point Determination

While methyl 2-pyrazinecarboxylate is a solid at room temperature, its boiling point is a key characteristic.

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle.

  • Procedure:

    • A sample of the compound is placed in a distillation flask.

    • The apparatus is assembled for simple distillation.

    • The sample is heated gently.

    • The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses. This temperature is the boiling point at the given atmospheric pressure. Small esters typically have lower boiling points than their corresponding carboxylic acids because they cannot form hydrogen bonds with each other.[6]

Synthesis and Workflow Visualization

Methyl 2-pyrazinecarboxylate is typically synthesized via the esterification of 2-pyrazinecarboxylic acid. This process, known as Fischer esterification, involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.

The general workflow for this synthesis is depicted below.

Fischer_Esterification reagents Reactants: 2-Pyrazinecarboxylic Acid Methanol (Excess) reaction_vessel Reaction Vessel (Reflux) reagents->reaction_vessel Charge catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction_vessel workup Aqueous Workup (Neutralization & Extraction) reaction_vessel->workup Cool & Quench purification Purification (e.g., Recrystallization) workup->purification Isolate Crude Product product Final Product: Methyl 2-Pyrazinecarboxylate purification->product Dry & Characterize

Caption: Fischer esterification workflow for the synthesis of methyl 2-pyrazinecarboxylate.

Safety Information

According to safety data, methyl 2-pyrazinecarboxylate is classified with the following hazard statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should be used when handling this compound. The substance is categorized as a combustible solid.

References

Spectroscopic Data Analysis of Methyl Pyrazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for methyl pyrazine-2-carboxylate (C₆H₆N₂O₂), a key heterocyclic compound used in flavor, fragrance, and pharmaceutical research. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Molecular Structure

This compound consists of a pyrazine ring substituted with a methyl ester group at position 2.

Chemical Structure:

IUPAC Name: this compound[1][2][3] Molecular Formula: C₆H₆N₂O₂[1][2][3] Molecular Weight: 138.12 g/mol [1][3][4] CAS Number: 6164-79-0[1][2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.[5] For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals three distinct signals corresponding to the three non-equivalent protons on the pyrazine ring and the three protons of the methyl ester group.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.2s1HH-3
~8.8d1HH-5
~8.7d1HH-6
~4.0s3H-OCH₃

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical chemical environments for pyrazine derivatives.

Interpretation:

  • The downfield chemical shifts of the aromatic protons (H-3, H-5, H-6) are characteristic of protons on an electron-deficient aromatic ring like pyrazine.

  • The singlet at ~9.2 ppm is assigned to H-3, which is adjacent to both a ring nitrogen and the electron-withdrawing carboxylate group.

  • The doublets at ~8.8 and ~8.7 ppm correspond to the H-5 and H-6 protons, respectively.

  • The singlet at ~4.0 ppm, integrating to three protons, is characteristic of the methyl ester group.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~165C=O (Ester)
~148C-3
~146C-6
~145C-2
~144C-5
~53-OCH₃

Note: Data is compiled from typical values for pyrazine carboxylates and related structures.

Interpretation:

  • The signal at ~165 ppm is characteristic of a carbonyl carbon in an ester functional group.[6]

  • The four signals in the aromatic region (~144-148 ppm) correspond to the four sp²-hybridized carbons of the pyrazine ring.

  • The upfield signal at ~53 ppm is assigned to the sp³-hybridized carbon of the methyl ester group.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7][8]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakC-H stretch (Aromatic)
~2960WeakC-H stretch (Aliphatic, -CH₃)
~1730StrongC=O stretch (Ester)
~1580, ~1470MediumC=N and C=C stretch (Pyrazine ring)
~1290, ~1120StrongC-O stretch (Ester)
~770StrongC-H bend (Out-of-plane, Aromatic)

Data sourced from the NIST Chemistry WebBook for the gas-phase IR spectrum of this compound.[2]

Interpretation:

  • The strong, sharp absorption at ~1730 cm⁻¹ is the most prominent feature and definitively indicates the presence of a carbonyl group from the ester.[9]

  • The bands in the 1470-1580 cm⁻¹ region are characteristic of the pyrazine ring's C=C and C=N stretching vibrations.

  • The strong absorptions at ~1290 and ~1120 cm⁻¹ are attributed to the C-O stretching vibrations of the ester group.

  • Aromatic C-H stretching is observed as weak bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.[10]

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

m/zRelative IntensityAssignment / Interpretation
138High[M]⁺, Molecular Ion Peak
107High[M - OCH₃]⁺, Loss of methoxy radical
79Moderate[M - COOCH₃]⁺, Loss of carbomethoxy radical
52ModeratePyrazine fragment

Data sourced from the NIST Chemistry WebBook.[1]

Interpretation:

  • The peak at m/z 138 corresponds to the molecular ion (M⁺), confirming the molecular weight of the compound.[1]

  • The significant peak at m/z 107 is the base peak, resulting from the characteristic loss of a methoxy radical (•OCH₃) from the molecular ion.

  • The fragment at m/z 79 arises from the cleavage of the entire ester group, leaving the pyrazinyl cation.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[11] Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds.[11]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and resolution.[12]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set appropriate parameters, including a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (e.g., 1-5 seconds).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).[12]

    • A higher number of scans is typically required due to the low natural abundance of ¹³C.[13]

    • A relaxation delay of 2-5 seconds is common for qualitative spectra.[12]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[12]

FT-IR Spectroscopy Protocol (ATR Method)
  • Background Spectrum: Record a background spectrum of the empty, clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric CO₂ and H₂O absorptions.[14]

  • Sample Application: Place a small amount of solid this compound directly onto the ATR crystal, ensuring complete coverage.[14]

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[14]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.

  • Ionization: Bombard the sample molecules in the gas phase with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule to form a radical cation, the molecular ion.[15]

  • Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[15]

  • Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum showing relative intensity versus m/z.[15]

Spectroscopic Analysis Workflow

The logical flow from sample to final structure elucidation involves several key stages, as illustrated in the diagram below. This workflow ensures a systematic and comprehensive analysis of the spectroscopic data.

Spectroscopic_Analysis_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Elucidation Sample Compound Sample (this compound) Prep Sample Preparation (Dissolving, etc.) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Processing Data Processing (FT, Baseline Correction) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation (Peak Assignment) Processing->Interpretation Elucidation Structure Confirmation Interpretation->Elucidation

Caption: Workflow for the spectroscopic analysis of an organic compound.

References

The Biological Versatility of Methyl Pyrazine-2-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, bestowing a diverse range of biological activities upon its derivatives. Among these, methyl pyrazine-2-carboxylate and its analogues have garnered significant attention for their potential as therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of these compounds, with a focus on their antimicrobial, antitubercular, anticancer, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for researchers in the field.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi. The mechanism of action for some of these compounds is believed to involve the inhibition of essential enzymes in microbial metabolic pathways. For instance, molecular docking studies have suggested that certain pyrazine-2-carboxylic acid derivatives may act by inhibiting GlcN-6-P synthase, an enzyme crucial for the biosynthesis of the bacterial cell wall.[1]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)Candida albicans3.125[1]
Escherichia coli50[1]
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)Candida albicans3.125[1]
Pseudomonas aeruginosa25[1]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)Extensively Drug-Resistant Salmonella Typhi6.25
3-amino-N-hexylpyrazine-2-carboxamide (10)Staphylococcus aureus500 (µM)[2]
3-amino-N-heptylpyrazine-2-carboxamide (11)Staphylococcus aureus250 (µM)[2]
Triazolo[4,3-a]pyrazine derivative (2e)Staphylococcus aureus32[3]
Escherichia coli16[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Microbroth Dilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (e.g., standard antibiotic like Ampicillin or Ciprofloxacin)

  • Negative control (broth only)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

Procedure:

  • Preparation of Inoculum:

    • Aseptically select a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control well (microorganism and a standard antibiotic) and a negative control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity, which indicates microbial growth.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the absorbance can be measured at 600 nm using a microplate reader to quantify growth.

G Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Plate Inoculate 96-well plate Inoculum->Plate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Plate Incubate Incubate at 37°C for 18-24h Plate->Incubate Read Visually Inspect or Read Absorbance Incubate->Read MIC Determine MIC Read->MIC

Workflow for MIC Determination

Antitubercular Activity

Pyrazinamide, a pyrazine carboxamide, is a cornerstone of first-line tuberculosis treatment. This has spurred extensive research into other pyrazine derivatives, including those of this compound, as potential antitubercular agents. These compounds are particularly valued for their ability to target semi-dormant mycobacteria.

Quantitative Antitubercular Data

The following table presents the antitubercular activity of various pyrazine derivatives against Mycobacterium tuberculosis.

Compound/DerivativeStrainMIC (µg/mL)IC₅₀ (µM)Reference
N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamideM. tuberculosis< 2.0 (µmol/L)[4]
5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamideM. tuberculosis0.819 (IC₉₀)[4]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17)M. tuberculosis H37Rv12.5[2]
Pyrazine-1,3,4-oxadiazole derivative (2e)M. tuberculosis H37Rv3.13[5]
Pyrazine-1,3,4-oxadiazole derivative (2f)M. tuberculosis H37Rv3.13[5]
Pyrazine-1,3,4-oxadiazole derivative (2n)M. tuberculosis H37Rv3.13[5]
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide (6a)M. tuberculosis H37Ra1.46[6]
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide (6e)M. tuberculosis H37Ra1.35[6]
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide (6h)M. tuberculosis H37Ra1.94[6]
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening

The MABA assay is a colorimetric method used to determine the MIC of compounds against Mycobacterium tuberculosis. It relies on the reduction of the Alamar Blue reagent by metabolically active mycobacteria.

Materials:

  • Synthesized this compound derivatives

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Alamar Blue reagent

  • Positive control (e.g., Isoniazid, Rifampicin)

  • Negative control (broth only)

Procedure:

  • Preparation of Compounds:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculum Preparation:

    • Grow M. tuberculosis in Middlebrook 7H9 broth until it reaches a logarithmic growth phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute it to achieve a final inoculum size of approximately 5 x 10⁴ CFU/well.

  • Inoculation and Incubation:

    • Add the prepared mycobacterial inoculum to each well containing the compound dilutions.

    • Include positive and negative controls.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the initial incubation, add a freshly prepared solution of Alamar Blue to each well.

    • Re-incubate the plates for another 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth.

    • The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Anticancer Activity

This compound derivatives have emerged as a promising class of compounds with potential anticancer activity. Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer, such as those involved in cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various pyrazine derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 3-amino-pyrazine-2-carboxamide derivative (18i) | Multiple cancer cell lines with FGFR abnormalities | Potent antitumor activity | | | Cinnamate–pyrazine derivative (2) | HCV NS5B RdRp | 0.69 | | | Cinnamate–pyrazine derivative (3) | HCV NS5B RdRp | 1.2 | | | Chalcone–pyrazine derivative (49) | A549 (Lung) | 0.13 | | | | Colo-205 (Colon) | 0.19 | | | Chalcone–pyrazine derivative (50) | MCF-7 (Breast) | 0.18 | | | Chalcone–pyrazine derivative (51) | MCF-7 (Breast) | 0.012 | | | | A549 (Lung) | 0.045 | | | | DU-145 (Prostate) | 0.33 | |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Signaling Pathways in Anticancer Activity

Recent studies have begun to elucidate the specific molecular targets of anticancer pyrazine derivatives. Some have been identified as inhibitors of key kinases involved in cancer progression.

  • Fibroblast Growth Factor Receptor (FGFR) Pathway: Certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as pan-FGFR inhibitors. They block the activation of FGFR and its downstream signaling pathways, leading to potent antitumor activity in cancer cells with FGFR abnormalities.

FGFR_Pathway FGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Pyrazine Pyrazine Derivative Pyrazine->FGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

FGFR Signaling Pathway Inhibition
  • SHP2 Pathway: The SHP2 protein, a non-receptor protein tyrosine phosphatase, is a critical signaling node in the RAS-MAPK pathway. Some pyrazine-based small molecules have been designed as allosteric inhibitors of SHP2, showing promise in targeting cancers driven by this pathway.

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation and is frequently dysregulated in cancer. Pyrazino[2,3-b]pyrazine derivatives have been investigated as mTOR kinase inhibitors, thereby blocking this critical cancer-promoting pathway.

Anti-inflammatory Activity

Pyrazine derivatives have also demonstrated significant anti-inflammatory potential. Their mechanism of action is often attributed to the modulation of key inflammatory mediators and pathways.

Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Mediators: Some pyrazine derivatives have been shown to inhibit the production of nitric oxide (NO), a key pro-inflammatory molecule.

  • Modulation of Inflammatory Pathways: These compounds can influence key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of inflammatory prostaglandins. Additionally, they may modulate the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response.

Anti_Inflammatory_Pathway Anti-inflammatory Mechanisms of Pyrazine Derivatives cluster_pathways Cellular Pathways Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB MAPK MAPK Pathway Inflammatory_Stimuli->MAPK COX2 COX-2 Pathway Inflammatory_Stimuli->COX2 Pyrazine Pyrazine Derivative Pyrazine->NFkB Inhibits Pyrazine->MAPK Inhibits Pyrazine->COX2 Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, Prostaglandins, Cytokines) NFkB->Pro_inflammatory_Mediators MAPK->Pro_inflammatory_Mediators COX2->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Anti-inflammatory Mechanisms
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Synthesized this compound derivatives

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Griess reagent (for NO measurement)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with cells treated with LPS only.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C.

  • Nitric Oxide Measurement:

    • After incubation, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC₅₀ value for NO inhibition.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antimicrobial, antitubercular, anticancer, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The continued exploration of their structure-activity relationships, mechanisms of action, and specific molecular targets will be crucial in optimizing their therapeutic profiles and advancing them through the drug discovery and development pipeline. This guide provides a foundational resource for researchers to build upon in their efforts to harness the full therapeutic potential of these remarkable molecules.

References

exploring the reaction mechanism of methyl pyrazine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl Pyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanisms, experimental protocols, and quantitative data for the synthesis of this compound, a key intermediate in the development of various pharmaceuticals.

Introduction

This compound, also known as methyl pyrazinoate, is a heterocyclic compound with the chemical formula C₆H₆N₂O₂.[1] It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. The pyrazine ring system is a core component of numerous biologically active molecules. This guide will explore the most common and effective methods for its synthesis, focusing on the direct esterification of pyrazine-2-carboxylic acid.

Primary Synthesis Route: Esterification of Pyrazine-2-carboxylic Acid

The most direct and widely employed method for synthesizing this compound is the esterification of pyrazine-2-carboxylic acid. This can be achieved through several well-established chemical reactions, primarily the Fischer-Speier esterification and methods involving the activation of the carboxylic acid.

Fischer-Speier Esterification

The Fischer-Speier esterification involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2] This equilibrium reaction is driven towards the formation of the ester by using the alcohol as the solvent.[2]

Reaction Mechanism:

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product.[2][3]

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products PyrazineCOOH Pyrazine-2-carboxylic Acid Protonated_Acid Protonated Carboxylic Acid PyrazineCOOH->Protonated_Acid + H⁺ Methanol Methanol (CH₃OH) H_plus H⁺ (Acid Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Water Water (H₂O) Tetrahedral_Intermediate->Water Methyl_Pyrazinoate This compound Protonated_Ester->Methyl_Pyrazinoate - H⁺ Catalyst_Regen H⁺ (Regenerated) Protonated_Ester->Catalyst_Regen

Caption: Fischer-Speier esterification pathway.

Acyl Chloride Formation Followed by Esterification

An alternative and often higher-yielding method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[4][5] The resulting pyrazine-2-carbonyl chloride is then reacted with methanol to form the ester. This method avoids the equilibrium limitations of the Fischer esterification.

Reaction Mechanism:

Pyrazine-2-carboxylic acid reacts with thionyl chloride, typically with a catalytic amount of N,N-dimethylformamide (DMF), to form pyrazine-2-carbonyl chloride.[4] This highly reactive intermediate readily reacts with methanol in a nucleophilic acyl substitution reaction to produce this compound and hydrogen chloride.

Acyl_Chloride_Route cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification PyrazineCOOH Pyrazine-2-carboxylic Acid Acyl_Chloride Pyrazine-2-carbonyl Chloride PyrazineCOOH->Acyl_Chloride + SOCl₂ - SO₂ - HCl SOCl2 Thionyl Chloride (SOCl₂) Methyl_Pyrazinoate This compound Acyl_Chloride->Methyl_Pyrazinoate + CH₃OH - HCl Methanol Methanol (CH₃OH)

Caption: Synthesis via acyl chloride intermediate.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis methods for pyrazine esters and related compounds.

Table 1: Synthesis of Pyrazine-2-carboxylic Acid Amides (for context on acyl chloride reactivity)

Starting AcidAmineReagentSolventReaction TimeYield (%)Reference
Pyrazine-2-carboxylic acid4-methylthiazol-2-amineThionyl ChlorideToluene, Acetone, Pyridine~1h (reflux for acyl chloride)67[6]
6-Chloropyrazine-2-carboxylic acid4-methylthiazol-2-amineThionyl ChlorideToluene, Acetone, Pyridine~1h (reflux for acyl chloride)-[6]

Note: This data is for amide synthesis but demonstrates the utility of the acyl chloride intermediate route.

Table 2: Synthesis of Pyrazine-2-carboxylic Acid Chloride

Starting MaterialReagentCatalystSolventReaction TimeTemperatureReference
Pyrazine-2-carboxylic acidThionyl ChlorideDMFMethylene Chloride8 hoursReflux[4]

Table 3: Fischer Esterification of Various Carboxylic Acids (General Conditions)

Carboxylic AcidAlcoholCatalystConditionsReference
General Carboxylic AcidMethanol/EthanolH₂SO₄ or TsOHAlcohol as solvent, reflux[2]
Fluorinated Aromatic AcidsMethanolUiO-66-NH₂10 hours[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

This protocol is adapted from the synthesis of pyrazine-2-carboxylic acid chloride and subsequent reaction with an alcohol.[4]

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalyst)

  • Methylene chloride (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Round bottom flask, reflux condenser, magnetic stirrer, ice water bath

Procedure:

Step 1: Synthesis of Pyrazine-2-carbonyl Chloride

  • Place pyrazine-2-carboxylic acid (0.10 mol) into a 250 mL round bottom flask.

  • Add 100 mL of methylene chloride as the solvent and 5 drops of DMF as the catalyst.

  • Place the flask in an ice water bath and stir the mixture until the solution becomes clear.

  • Slowly add thionyl chloride (0.40 mol) dropwise while stirring and maintaining a low temperature.

  • After the addition is complete, reflux the reaction mixture for 8 hours.[4]

  • After reflux, remove the excess thionyl chloride and methylene chloride under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride.

Step 2: Esterification

  • Dissolve the crude pyrazine-2-carbonyl chloride in a suitable anhydrous solvent (e.g., methylene chloride).

  • Cool the solution in an ice bath.

  • Slowly add an excess of methanol (e.g., 1.5 to 2.0 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Upon completion, wash the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the HCl byproduct, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation or column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_final Final Product Start Combine Pyrazine-2-carboxylic acid, CH₂Cl₂, and DMF in a flask. Cooling Cool the mixture in an ice bath. Start->Cooling Add_SOCl2 Add Thionyl Chloride dropwise. Cooling->Add_SOCl2 Reflux Reflux the mixture for 8 hours. Add_SOCl2->Reflux Evaporate1 Evaporate solvent to get crude Acyl Chloride. Reflux->Evaporate1 Add_MeOH Dissolve in CH₂Cl₂ and add Methanol. Evaporate1->Add_MeOH Stir Stir at room temperature. Add_MeOH->Stir Wash Wash with NaHCO₃, water, and brine. Stir->Wash Dry Dry organic layer with anhydrous Na₂SO₄. Wash->Dry Evaporate2 Filter and evaporate solvent. Dry->Evaporate2 Purify Purify by distillation or chromatography. Evaporate2->Purify Product This compound Purify->Product

Caption: Experimental workflow for synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through the esterification of pyrazine-2-carboxylic acid. While Fischer esterification provides a direct route, the two-step method involving the formation of an acyl chloride intermediate with thionyl chloride generally offers better control and higher yields. The choice of method will depend on the desired scale, purity requirements, and the acid sensitivity of any other functional groups present on the substrate. The protocols and data presented in this guide offer a solid foundation for researchers in the field of medicinal chemistry and drug development.

References

Navigating the Physicochemical Landscape of Methyl Pyrazine-2-Carboxylate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have a comprehensive technical guide on the solubility and stability of methyl pyrazine-2-carboxylate, a key heterocyclic compound with applications in pharmaceuticals and flavor chemistry. This in-depth whitepaper provides a thorough examination of its expected physicochemical properties in common solvents and under various environmental conditions, offering valuable insights for its handling, formulation, and analytical development.

This compound (CAS No: 6164-79-0) is a solid at room temperature with a melting point in the range of 57-61 °C. While specific quantitative solubility and stability data are not extensively available in public literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust predictive overview.

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing its bioavailability and formulation feasibility. Based on the principle of "like dissolves like," the expected solubility of this compound in a range of common solvents is summarized below. The presence of both a polar ester group and a moderately polar pyrazine ring suggests a degree of solubility in a variety of organic solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileHighThe ester functionality and pyrazine ring can interact favorably with these solvents.
Polar Protic Methanol, Ethanol, IsopropanolHighCapable of hydrogen bonding with the nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the ester.
Nonpolar Hexane, TolueneLowThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.
Chlorinated Dichloromethane, ChloroformHighOften good solvents for a wide range of organic compounds, including those with moderate polarity.
Aqueous Water, Buffered SolutionsLow to ModerateThe ester group can be hydrolyzed, and the pyrazine ring offers some potential for hydrogen bonding, but overall hydrophilicity is limited. Solubility is expected to be pH-dependent.

Stability Characteristics

Understanding the stability of this compound is crucial for defining storage conditions, shelf-life, and predicting potential degradation products. The primary degradation pathways for this molecule are expected to be hydrolysis of the ester linkage and potential photolytic or thermal degradation of the pyrazine ring.

Table 2: Stability Profile and Potential Degradation Pathways of this compound

Stress ConditionPotential Degradation PathwayPrimary DegradantsInfluencing Factors
Hydrolytic Acid or base-catalyzed hydrolysis of the methyl ester.[1][2]Pyrazine-2-carboxylic acid and methanol.pH, temperature, presence of catalysts.
Thermal Decomposition of the ester and/or pyrazine ring at elevated temperatures.[3][4][5]Smaller volatile molecules, products of decarboxylation and ring cleavage.Temperature, atmosphere (inert vs. oxidative).
Photolytic UV or visible light-induced degradation of the pyrazine ring.[6]Complex mixture of ring-opened products and other photoproducts.Wavelength and intensity of light, presence of photosensitizers.

Experimental Protocols

To empower researchers to determine the precise solubility and stability of this compound, this guide provides detailed, best-practice experimental methodologies.

Determination of Thermodynamic Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.[7][8][9]

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess methyl pyrazine-2-carboxylate B Add known volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-72 hours) C->D E Centrifuge or filter to remove undissolved solid D->E F Extract aliquot of the supernatant E->F G Dilute sample as necessary F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate solubility (e.g., mg/mL or mol/L) H->I

Caption: Workflow for determining thermodynamic solubility.

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility from the measured concentration of the saturated solution.

Stability Assessment using a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products over time.[10][11][12] The development of such a method should follow the principles outlined in the International Council for Harmonisation (ICH) guidelines.[13][14][15][16][17]

General Degradation Pathways

G cluster_compound Parent Compound cluster_degradation Degradation Products A Methyl Pyrazine-2-carboxylate B Pyrazine-2-carboxylic Acid + Methanol A->B Hydrolysis (H₂O, H⁺/OH⁻) C Ring-Opened Products A->C Photolysis (Light) D Other Degradants A->D Thermal Stress (Heat)

Caption: Potential degradation pathways for this compound.

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from all potential degradation products. A gradient elution with a C18 column and UV detection is a common starting point.

  • Forced Degradation Studies: Subject samples of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

  • Stability Study: Store samples of the compound under various temperature and humidity conditions as defined by ICH guidelines (e.g., long-term, intermediate, and accelerated).

  • Analysis: At specified time points, analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

This technical guide serves as a foundational resource for professionals working with this compound. While the provided data is based on well-established chemical principles, it is imperative for researchers to perform their own experimental determinations of solubility and stability to ensure the accuracy and reliability of their work.

References

potential applications of methyl pyrazine-2-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyrazine-2-carboxylate is a heterocyclic compound featuring a pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core structure is a key building block in the synthesis of a wide array of medicinally important molecules. The pyrazine moiety itself is present in numerous clinically used drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. This compound serves as a versatile precursor for the synthesis of more complex molecules, particularly pyrazine-2-carboxamides, which have demonstrated a broad spectrum of biological activities. This guide explores the potential applications of this compound in medicinal chemistry, focusing on its role as a synthetic intermediate for the development of novel therapeutic agents.

Core Applications in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, and derivatives of pyrazine-2-carboxylic acid, readily accessible from this compound, have shown significant potential in various therapeutic areas.

Antitubercular Activity

Pyrazinamide, an amide of pyrazine-2-carboxylic acid, is a first-line drug for the treatment of tuberculosis.[1] This has spurred extensive research into other pyrazine-2-carboxamide derivatives as potential antitubercular agents. These compounds are thought to act as prodrugs, which are converted to pyrazinoic acid, the active form, by an amidase in Mycobacterium tuberculosis.[1]

Antifungal and Antibacterial Activity

Derivatives of pyrazine-2-carboxylic acid have been synthesized and evaluated for their efficacy against various fungal and bacterial strains. The mechanism of action for these compounds is often related to the inhibition of essential microbial enzymes. For instance, some derivatives have shown potent activity against clinically relevant pathogens.[2][3]

Anticancer Activity

The pyrazine scaffold is a component of several anticancer agents.[4] Derivatives of 3-amino-pyrazine-2-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy.[5] FGFR signaling is implicated in cell proliferation, differentiation, and migration, and its dysregulation is associated with various cancers.[5]

Enzyme Inhibition

Pyrazine-carboxamide derivatives have been shown to inhibit various enzymes. For example, some have been identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, which is a target for fungicides.[6] Additionally, certain pyrazine-2-carboxamide derivatives have demonstrated inhibitory activity against alkaline phosphatase.[2]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various derivatives of pyrazine-2-carboxylic acid.

Table 1: Antimycobacterial and Photosynthesis-Inhibiting Activity of Substituted Pyrazine-2-carboxamides [7][8]

Compound IDSubstituentsTargetActivity
2o 5-tert-butyl-6-chloro-pyrazine, 3,5-bis(trifluoromethyl)phenyl amideMycobacterium tuberculosis72% inhibition
2f 5-tert-butyl-6-chloro-pyrazine, 3-methylphenyl amideSpinach ChloroplastsIC50 = 0.063 mmol·dm⁻³
2m 6-chloro-pyrazine, 3,5-bis(trifluoromethyl)phenyl amideSpinach ChloroplastsIC50 = 0.026 mmol·dm⁻³

Table 2: Antibacterial and Alkaline Phosphatase Inhibitory Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives [2]

Compound IDAryl Boronic Acid Used in Suzuki CouplingTargetActivity
5d 4-(methoxycarbonyl)phenylboronic acidS. Typhi (XDR)MIC = 6.25 mg/mL
5d 4-(methoxycarbonyl)phenylboronic acidAlkaline PhosphataseIC50 = 1.469 ± 0.02 µM

Table 3: Antifungal Activity of Substituted Pyrazine-2-carboxamides [7]

Compound IDSubstituentsFungal StrainMIC (μmol·dm⁻³)
2d 6-chloro-pyrazine, 3-methylphenyl amideVarious strains31.25-500
2f 5-tert-butyl-6-chloro-pyrazine, 3-methylphenyl amideVarious strains31.25-500

Table 4: FGFR Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives [5]

Compound IDR GroupTargetActivity
18d (morpholin-4-yl)-methyleneFGFR2IC50 = 600 nM
18d (morpholin-4-yl)-methyleneFGFR3IC50 = 480 nM
18i Not specified in abstractNCI-H520 cancer cell lineIC50 = 26.69 µM
18i Not specified in abstractSNU-16 cancer cell lineIC50 = 1.88 µM
18i Not specified in abstractKMS-11 cancer cell lineIC50 = 3.02 µM
18i Not specified in abstractSW-780 cancer cell lineIC50 = 2.34 µM
18i Not specified in abstractMDA-MB-453 cancer cell lineIC50 = 12.58 µM

Experimental Protocols

General Synthesis of Substituted Pyrazine-2-carboxamides[9]

This protocol describes a general method for synthesizing pyrazine-2-carboxamides from a substituted pyrazine-2-carboxylic acid, which can be obtained from the hydrolysis of this compound.

  • Acid Chloride Formation: A mixture of the substituted pyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in dry benzene (20 mL) is refluxed for approximately 1 hour.

  • Excess thionyl chloride is removed by repeated evaporation with dry benzene under vacuum.

  • Amide Formation: The crude acyl chloride is dissolved in dry acetone (50 mL) and added dropwise to a stirred solution of the corresponding substituted aniline (50 mmol) in dry pyridine (50 mL) at room temperature.

  • The reaction mixture is stirred for several hours.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., aqueous ethanol).

Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide[2]
  • A 100 mL Schlenk flask is charged with pyrazine-2-carboxylic acid (1.0 eq, 10 mmol), 50 mL of dichloromethane (DCM), 4-bromo-3-methyl aniline (1.0 eq, 10 mmol), and 4-dimethylaminopyridine (DMAP) (0.2 eq, 2.0 mmol).

  • The reaction mixture is cooled to 0 °C in an ice bath with continuous stirring.

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol) is added to the cooled mixture under an inert atmosphere.

  • The ice bath is removed, and the reaction is allowed to proceed at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the product.

Suzuki Coupling for Arylation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide[2]
  • A dried Schlenk tube is charged with N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv, 1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv, 5 mol%), potassium phosphate (2.0 equiv, 2 mmol), and the corresponding aryl boronic acid (1.0 equiv, 1 mmol).

  • A 10:1 mixture of 1,4-dioxane and water (8.25 mL) is added under an inert argon atmosphere.

  • The reaction mixture is heated to 90 °C for 24 hours and monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and water and ethyl acetate are added.

  • The organic layer is separated, dried over sodium sulfate, and the product is purified by column chromatography.

Alkaline Phosphatase Inhibition Assay[2]
  • The assay is performed in a reaction mixture containing 50 mM Tris-HCl buffer (pH 9.5), 5 mM MgCl₂, and 0.1 mM ZnCl₂.

  • 5 µL of calf intestinal alkaline phosphatase (CIAP) (0.025 U/mL) is added to the test compound (0.1 mM in 1% DMSO, v/v).

  • The mixture is incubated, and the enzymatic activity is measured spectrophotometrically by monitoring the hydrolysis of a suitable substrate (e.g., p-nitrophenyl phosphate).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation methyl_pyrazine This compound hydrolysis Hydrolysis methyl_pyrazine->hydrolysis acid Pyrazine-2-carboxylic Acid hydrolysis->acid activation Acid Activation (e.g., SOCl2) acid->activation acyl_chloride Pyrazine-2-carbonyl chloride activation->acyl_chloride coupling Amide Coupling acyl_chloride->coupling amide Pyrazine-2-carboxamide Derivative coupling->amide in_vitro In Vitro Assays amide->in_vitro enzyme_assay Enzyme Inhibition Assays in_vitro->enzyme_assay cell_assay Cell-based Assays in_vitro->cell_assay antimicrobial_assay Antimicrobial Assays in_vitro->antimicrobial_assay data_analysis Data Analysis (IC50, MIC) enzyme_assay->data_analysis cell_assay->data_analysis antimicrobial_assay->data_analysis

Caption: General experimental workflow for the synthesis and biological evaluation of pyrazine-2-carboxamide derivatives.

FGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration Inhibitor 3-Amino-pyrazine-2- carboxamide Derivative Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the inhibitory action of 3-amino-pyrazine-2-carboxamide derivatives.

References

An In-depth Technical Guide to the Aromaticity of the Pyrazine Ring in Methyl Pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the aromaticity of the pyrazine ring, with a specific focus on how substitution with a methyl carboxylate group influences its electronic structure and properties. Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, making a thorough understanding of their aromatic character essential for molecular design and development.

Introduction to Pyrazine Aromaticity

Pyrazine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4.[1] It is classified as a π-deficient aromatic system. The aromaticity of pyrazine arises from its cyclic, planar structure with six delocalized π-electrons, fulfilling Hückel's (4n+2) rule. Unlike benzene, the two electronegative nitrogen atoms withdraw electron density from the carbon atoms of the ring, which significantly influences its reactivity and basicity.[2] The lone pair electrons on the sp²-hybridized nitrogen atoms are not part of the aromatic sextet.[2]

The introduction of a substituent, such as the electron-withdrawing methyl carboxylate group (-COOCH₃) at the C2 position, is expected to further modulate the π-electron distribution and, consequently, the aromaticity of the pyrazine ring. This guide explores the theoretical underpinnings and experimental protocols used to quantify this effect.

Conceptual Framework of Aromaticity Assessment

The aromaticity of a cyclic system is a multidimensional concept, evaluated through energetic, geometric, and magnetic criteria. No single measure is sufficient; therefore, a combination of experimental and computational methods is employed to provide a holistic view.

Aromaticity_Concept cluster_criteria Key Indicators cluster_metrics Quantitative Metrics Aromaticity Core Aromaticity Criteria Energetic Energetic (Enhanced Stability) Aromaticity->Energetic Geometric Geometric (Bond Length Equalization) Aromaticity->Geometric Magnetic Magnetic (Ring Current Effects) Aromaticity->Magnetic RE Resonance Energy (RE) Energetic->RE HOMA Harmonic Oscillator Model of Aromaticity (HOMA) Geometric->HOMA NICS Nucleus-Independent Chemical Shift (NICS) Magnetic->NICS

Caption: Core criteria and associated metrics for quantifying aromaticity.

Quantitative Aromaticity Data

Aromaticity is quantified using several indices. The following tables summarize key experimental and theoretical data for pyrazine and provide the framework for evaluating methyl pyrazine-2-carboxylate.

Geometric and Magnetic Data

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index where a value of 1 indicates a fully aromatic system and 0 indicates a non-aromatic system. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where large negative values inside the ring (e.g., NICS(0) or NICS(1)zz) are indicative of significant aromatic character.

CompoundC-C Bond Length (Å)C-N Bond Length (Å)¹H NMR δ (ppm)HOMA IndexNICS(1)zz (ppm)
Pyrazine 1.3971.3388.63[3][4]~0.75 (Est.)-29.3[5]
This compound See Protocol 5.2See Protocol 5.2~8.7-9.2 (Est.)See Protocol 5.3See Protocol 5.4

Note: HOMA and NICS values for this compound require calculation based on the protocols provided below.

Energetic Data

Resonance energy (RE) quantifies the extra stability of a conjugated system compared to a hypothetical localized structure.

CompoundEmpirical Resonance Energy (kcal/mol)
Benzene (Reference) 36.0
Pyridine (Reference) 23.1[6]
Pyrazine 17.1[6]
This compound To be determined computationally

Workflow for Aromaticity Determination

Aromaticity_Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_analysis Data Integration & Conclusion Sample Sample Preparation (Synthesis & Purification) XRay Single-Crystal X-ray Diffraction (SC-XRD) Sample->XRay NMR_Exp NMR Spectroscopy (¹H, ¹³C) Sample->NMR_Exp GeomOpt Geometry Optimization (e.g., DFT B3LYP/6-311+G**) XRay->GeomOpt Provides initial coordinates HOMA_Calc HOMA Calculation XRay->HOMA_Calc Analysis Comparative Analysis of Geometric, Magnetic, and Energetic Indices NMR_Exp->Analysis Provides chemical shifts NICS_Calc NICS Calculation (GIAO Method) GeomOpt->NICS_Calc HOMA_Calc->Analysis NICS_Calc->Analysis Conclusion Quantification of Aromatic Character Analysis->Conclusion

Caption: Integrated workflow for the experimental and computational assessment of aromaticity.

Experimental and Computational Protocols

Detailed protocols are essential for the accurate and reproducible determination of aromaticity indices.

Protocol: ¹H NMR Spectroscopy for Chemical Shift Determination

This protocol outlines the procedure for obtaining high-resolution ¹H NMR spectra to measure the chemical shifts of the ring protons, which are sensitive to the ring's magnetic environment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound (e.g., this compound) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Tune and match the probe to the sample to maximize sensitivity and minimize reflected power.[7]

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters include:

      • Pulse Program: A standard 90° pulse-acquire sequence (e.g., 'zg30' in Bruker TopSpin).

      • Spectral Width: ~12-16 ppm.

      • Acquisition Time: ~2-4 seconds.

      • Relaxation Delay (d1): 1-5 seconds.

      • Number of Scans: 8-16, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually or automatically to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to confirm proton counts.

  • Analysis: Identify the signals corresponding to the pyrazine ring protons and record their chemical shifts (δ) in ppm. A downfield shift relative to unsubstituted pyrazine suggests a decrease in electron density.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD) for Geometric Data

This protocol details the steps to obtain precise bond lengths from a single crystal, which are required for HOMA calculations.

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate). Crystals should be well-formed and of an appropriate size (~0.1-0.3 mm).

  • Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head using cryo-oil or a suitable adhesive.

  • Data Collection:

    • Mount the crystal on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to reduce thermal motion.

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of frames.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain reflection intensities.

    • Apply corrections for Lorentz factor, polarization, and absorption (e.g., using SADABS).

    • Solve the crystal structure using direct methods or Patterson methods (e.g., with SHELXT).

    • Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). Anisotropic displacement parameters should be used for non-hydrogen atoms.

  • Analysis: Extract the final C-C and C-N bond lengths (with standard uncertainties) from the refined crystallographic information file (CIF). These values are the direct input for Protocol 5.3.

Protocol: HOMA Index Calculation

The HOMA index is calculated from the experimental bond lengths obtained via SC-XRD.

  • Obtain Bond Lengths: Use the refined C-C and C-N bond lengths (Rᵢ) for the pyrazine ring from the CIF file generated in Protocol 5.2.

  • Use HOMA Formula: Apply the HOMA equation: HOMA = 1 - [α/n * Σ(R_opt - Rᵢ)²] Where:

    • n is the number of bonds in the ring (6 for pyrazine).

    • Rᵢ are the experimental bond lengths.

    • R_opt is the optimal bond length for a given bond type, assumed to be fully aromatic (e.g., 1.388 Å for C-C). For heterocycles, specific R_opt and α values for C-C and C-N bonds are required.

    • α is a normalization constant that ensures HOMA = 0 for a non-aromatic system and HOMA = 1 for a system with all bonds equal to R_opt.

  • Parameter Selection: Utilize established R_opt and α parameters for C-C and C-N bonds from literature (e.g., from Krygowski et al.). The calculation involves summing the squared deviations for each bond type separately and then combining them.

  • Interpretation: A HOMA value closer to 1 indicates higher aromaticity. A decrease in the HOMA value for this compound compared to pyrazine would signify a reduction in aromatic character due to the substituent.

Protocol: NICS Calculation (Computational)

This protocol describes the computational procedure for calculating NICS values, a key magnetic descriptor of aromaticity, using Gaussian software.

  • Structure Preparation:

    • Obtain the molecular coordinates for this compound, ideally from the optimized geometry derived from the experimental crystal structure (Protocol 5.2).

    • For a robust calculation, perform a geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a basis set like 6-311+G**.

  • Input File Creation:

    • Create a Gaussian input file (.gjf or .com).

    • At the center of the pyrazine ring, place a ghost atom ("Bq"). The coordinates can be calculated as the non-weighted average of the heavy atoms in the ring.

    • To calculate NICS(1), place an additional ghost atom 1.0 Å directly above the ring center, perpendicular to the ring plane.

  • Calculation Keyword:

    • Specify the NMR keyword in the route section. This automatically invokes the Gauge-Independent Atomic Orbital (GIAO) method.

    • The full route section might look like: # B3LYP/6-311+G** NMR=GIAO Geom=Check Guess=Read.

  • Execution and Analysis:

    • Run the Gaussian calculation.

    • In the output file, locate the "SCF GIAO Magnetic shielding tensor (ppm)" section.

    • Find the isotropic magnetic shielding value for the ghost atom(s) (Bq).

    • The NICS value is the negative of this isotropic shielding value. For example, if the shielding is +10.2 ppm, the NICS(1) is -10.2 ppm.

    • For a more refined analysis, use the zz-component of the shielding tensor (the component perpendicular to the ring plane), as NICS(1)zz is often considered a better probe of π-aromaticity.[8]

  • Interpretation: Compare the calculated NICS values for this compound with those of unsubstituted pyrazine. A less negative (or more positive) NICS value indicates reduced aromaticity.

Conclusion

The aromaticity of the pyrazine ring is a critical determinant of its chemical behavior. The presence of the electron-withdrawing methyl carboxylate group in this compound is predicted to decrease the π-electron density of the ring, thereby reducing its aromatic character relative to the parent pyrazine. This guide provides the essential theoretical framework and detailed, actionable protocols for researchers to quantitatively verify this hypothesis. By integrating data from NMR spectroscopy, X-ray crystallography, and computational chemistry, a robust and nuanced understanding of the electronic structure of this important heterocyclic system can be achieved, aiding in the rational design of novel pharmaceuticals and functional materials.

References

A Deep Dive into the Theoretical Molecular Structure of Methyl Pyrazine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the molecular structure of methyl pyrazine-2-carboxylate. By leveraging computational chemistry, specifically Density Functional Theory (DFT), this document offers valuable insights into the geometric and electronic properties of this important heterocyclic compound. The information presented is crucial for understanding its reactivity, potential biological activity, and for guiding further research and development in medicinal chemistry.

Introduction

This compound is a derivative of pyrazine, a class of nitrogen-containing heterocyclic aromatic compounds prevalent in natural products and synthetic pharmaceuticals.[1] Pyrazine derivatives are known for their diverse biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents. A thorough understanding of the molecular structure of this compound is fundamental to predicting its physicochemical properties and its interactions with biological targets.

Theoretical calculations, particularly DFT, have emerged as powerful tools for accurately predicting molecular geometries, vibrational frequencies, and electronic properties of complex organic molecules. These computational methods provide a detailed atomic-level description that complements and often precedes experimental characterization.

Computational Methodology

The primary computational approach for determining the molecular structure of this compound and its derivatives is Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated method for such calculations.[2]

Experimental Protocol: DFT Calculations

A common and robust protocol for these calculations involves the following steps:

  • Initial Structure Generation: A 3D model of the this compound molecule is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using the B3LYP functional with a 6-311++G(d,p) basis set. This basis set provides a good balance of accuracy and computational cost for molecules of this size. The optimization process adjusts the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

  • Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges.

The following diagram illustrates the typical workflow for the theoretical calculation of molecular structure:

G Computational Workflow for Molecular Structure Determination A Initial Molecular Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C F Calculation of Electronic Properties (HOMO, LUMO, MEP) B->F D Confirmation of Energy Minimum C->D E Prediction of Vibrational Spectra (IR/Raman) C->E G Data Analysis and Interpretation D->G E->G F->G

Computational Workflow

Molecular Geometry

The optimized molecular geometry of a molecule provides crucial information about its shape and steric properties. While specific data for the parent this compound is found within dedicated computational studies, a closely related derivative, methyl-3-amino-2-pyrazine carboxylate (MAPC), offers valuable comparative insights. The following tables summarize the theoretically calculated geometrical parameters for MAPC using the B3LYP/6-311++G(d,p) method.

Bond Lengths

The bond lengths in the pyrazine ring and the carboxylate group are indicative of the electronic delocalization within the molecule.

BondBond Length (Å)
N1-C21.341
C2-C31.419
C3-N41.332
N4-C51.333
C5-C61.391
C6-N11.339
C2-C71.501
C7-O81.215
C7-O91.347
O9-C101.442
C3-N111.357

Data for methyl-3-amino-2-pyrazine carboxylate (MAPC) from a spectroscopic investigation study.

Bond Angles

Bond angles determine the overall three-dimensional shape of the molecule.

AtomsBond Angle (°)
C6-N1-C2117.2
N1-C2-C3121.7
C2-C3-N4120.3
C3-N4-C5116.8
N4-C5-C6122.2
C5-C6-N1121.8
N1-C2-C7117.1
C3-C2-C7121.2
C2-C7-O8124.9
C2-C7-O9111.3
O8-C7-O9123.8
C7-O9-C10116.5
N4-C3-N11118.8
C2-C3-N11120.9

Data for methyl-3-amino-2-pyrazine carboxylate (MAPC) from a spectroscopic investigation study.

Dihedral Angles

Dihedral angles describe the rotation around bonds and are critical for understanding the molecule's conformation.

AtomsDihedral Angle (°)
N1-C2-C3-N40.1
C2-C3-N4-C50.0
C3-N4-C5-C60.0
N4-C5-C6-N10.0
C5-C6-N1-C20.0
C6-N1-C2-C3-0.1
C3-C2-C7-O8179.9
C3-C2-C7-O9-0.1
N1-C2-C7-O80.0
N1-C2-C7-O9179.9
C2-C7-O9-C10180.0
O8-C7-O9-C100.0

Data for methyl-3-amino-2-pyrazine carboxylate (MAPC) from a spectroscopic investigation study.

The planarity of the pyrazine ring is confirmed by the dihedral angles being close to 0° or 180°.

Vibrational Analysis

Theoretical vibrational analysis is instrumental in interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes (stretching, bending, etc.) can be assigned to the observed spectral bands. A study on methyl-3-amino-2-pyrazine carboxylate reported a detailed interpretation of the infrared and Raman spectra based on potential energy distribution (PED).[1] For instance, the characteristic C-H stretching vibrations of the heteroaromatic structure are predicted in the region of 3000-3100 cm⁻¹.[1]

Electronic Properties

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive. Theoretical calculations provide the energies and spatial distributions of these orbitals.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other molecules, including biological receptors.

The following diagram illustrates the relationship between the calculated molecular properties and their implications for drug development:

G Implications of Calculated Properties in Drug Development cluster_0 Theoretical Calculations cluster_1 Physicochemical & Biological Properties A Optimized Geometry (Bond Lengths, Angles) D Molecular Shape & Sterics A->D B Vibrational Frequencies E Spectroscopic Signature (IR/Raman) B->E C Electronic Properties (HOMO, LUMO, MEP) F Reactivity & Stability C->F G Intermolecular Interactions (Receptor Binding) C->G H Drug Design & Development D->H E->H F->H G->H

Property-Activity Relationship

Conclusion

Theoretical calculations, particularly using DFT methods, provide a powerful and detailed framework for understanding the molecular structure of this compound. The optimized geometry, vibrational frequencies, and electronic properties derived from these calculations are invaluable for researchers in chemistry and drug development. This in-depth structural knowledge serves as a critical foundation for predicting the molecule's behavior, designing new derivatives with enhanced biological activities, and ultimately accelerating the discovery of novel therapeutic agents. The close agreement often found between theoretical predictions and experimental data underscores the reliability and importance of these computational approaches in modern chemical research.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyl pyrazine-2-carboxylate and its related compounds, focusing on their synthesis, biological significance, and the experimental methodologies crucial for their study. The pyrazine ring is a key structural motif in medicinal chemistry, and its derivatives are integral to the development of therapeutics for a range of diseases, including tuberculosis and cancer.[1][2]

Synthesis and Chemical Properties

This compound serves as a fundamental building block for the synthesis of more complex molecules, primarily pyrazine carboxamides. The most common synthetic strategy involves the amidation of the methyl ester or the corresponding acyl chloride with a variety of amines. This approach allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR).

A general workflow for the synthesis of pyrazine carboxamides from a substituted pyrazine-2-carboxylic acid involves the activation of the carboxylic acid, often by conversion to an acyl chloride, followed by condensation with an appropriate amine.[1][3]

Synthesis_Workflow General Synthesis Workflow for Pyrazine Carboxamides Start Substituted Pyrazine-2-Carboxylic Acid AcylChloride Pyrazine-2-Acyl Chloride Start->AcylChloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride Amide Target Pyrazine Carboxamide AcylChloride->Amide Condensation Amine Substituted Aniline or other Amine Amine->Amide Pyridine or other base Dry Acetone

Caption: General synthesis workflow for pyrazine carboxamides.

Quantitative Data on Synthesis

The synthesis of pyrazine derivatives often proceeds with moderate to excellent yields, depending on the coupling reagents and reaction conditions used. The following table summarizes yields for the synthesis of various N-phenyl pyrazine-2-carboxamide derivatives.

Compound IDR1-Group (Pyrazine Ring)R2-Group (N-Phenyl Ring)Yield (%)Reference
2d 6-Chloro3-Methyl75%[1][3]
2f 5-tert-Butyl-6-chloro3-Methyl81%[1][3]
2m 6-Chloro3,5-bis(Trifluoromethyl)69%[1][3]
2o 5-tert-Butyl-6-chloro3,5-bis(Trifluoromethyl)78%[1][3]
P1 5-Methyl4-(2-methylpyridin-4-yl)piperazin-1-yl80%[4]

Biological Activity and Applications

Pyrazine derivatives exhibit a wide spectrum of biological activities, including antimycobacterial, antifungal, and anticancer properties.[1][3][4] The well-known anti-tuberculosis drug, Pyrazinamide (PZA), is a simple pyrazine carboxamide. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme.[1][5]

Mechanism of Action: Pyrazinamide (PZA)

The mechanism of PZA involves its conversion to POA within the Mycobacterium tuberculosis cell. POA is believed to disrupt membrane potential and interfere with energy production. More recent studies have identified that POA induces the targeted degradation of the PanD enzyme, which is essential for coenzyme A biosynthesis in the bacterium.[5][6] PZA-resistant strains often have mutations in the amidase enzyme responsible for this conversion.[1]

PZA_Mechanism Simplified Mechanism of Action for Pyrazinamide (PZA) cluster_Mtb Mycobacterium tuberculosis Cell PZA_in Pyrazinamide (PZA) POA Pyrazinoic Acid (POA) (Active Form) PZA_in->POA Pyrazinamidase (pncA enzyme) PanD PanD Enzyme (CoA Biosynthesis) POA->PanD Binds to Degradation PanD Degradation & Inhibition of CoA Synthesis PanD->Degradation Induces CellDeath Bacterial Cell Death Degradation->CellDeath Leads to PZA_out PZA (Prodrug) PZA_out->PZA_in Enters Cell

Caption: Simplified mechanism of action for Pyrazinamide (PZA).

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the therapeutic potential of pyrazine derivatives. For antimycobacterial activity, lipophilicity (expressed as log P) and specific substitutions on both the pyrazine and phenyl rings play a significant role. Increased lipophilicity can enhance cell penetration, but a quasi-parabolic relationship is often observed, where activity decreases beyond an optimal lipophilicity value.[3]

SAR_Logic Structure-Activity Relationship (SAR) Logic Core Pyrazine Carboxamide Core Lipophilicity Increased Lipophilicity (e.g., tert-Butyl group) Core->Lipophilicity Add Substituents EWGs Electron-Withdrawing Groups (e.g., -CF₃, -Cl, -I) Core->EWGs Add Substituents Activity Antimycobacterial Activity Lipophilicity->Activity Generally Increases (up to a point) EWGs->Activity Often Correlates Positively

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl Pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of methyl pyrazine-2-carboxylate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Fischer esterification of pyrazine-2-carboxylic acid.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. Its pyrazine core is a structural motif found in numerous biologically active molecules. The following protocol outlines a reliable and reproducible method for its preparation from commercially available starting materials. The primary synthetic route is the acid-catalyzed esterification of pyrazine-2-carboxylic acid with methanol.

Reaction Scheme

The overall reaction is the esterification of pyrazine-2-carboxylic acid with methanol, catalyzed by sulfuric acid, to yield this compound and water.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields are dependent on reaction scale and purification efficiency.

ParameterValue
Starting Material Pyrazine-2-carboxylic acid
Reagent Methanol
Catalyst Concentrated Sulfuric Acid (98%)
Reaction Time 4-6 hours
Reaction Temperature Reflux (~65 °C)
Typical Yield 80-90%
Purity (after purification) >98% (by GC or NMR)
Appearance White to off-white solid
Melting Point 59-61 °C

Experimental Protocol

Materials and Reagents
  • Pyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • pH paper or pH meter

Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyrazine-2-carboxylic acid (1.0 eq).

    • Add an excess of anhydrous methanol (typically 10-20 eq) to the flask. The methanol acts as both a reagent and a solvent.

    • Stir the mixture to dissolve the pyrazine-2-carboxylic acid.

  • Acid Catalysis:

    • Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic. It is recommended to cool the flask in an ice bath during the addition.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.

    • Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture using a rotary evaporator to remove the excess methanol.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Carefully transfer the organic solution to a separatory funnel.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the remaining acid. Caution: Carbon dioxide gas will evolve. Vent the separatory funnel frequently.

    • Continue adding the sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8).

    • Separate the organic layer.

    • Wash the organic layer with deionized water and then with brine (saturated NaCl solution).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of hexane and ethyl acetate.

    • Alternatively, for smaller scales or if further purification is needed, column chromatography on silica gel can be performed.

    • Dry the purified product under vacuum to obtain a white to off-white crystalline solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

  • Gas Chromatography (GC): To determine the percentage purity.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the laboratory-scale synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Pyrazine-2-carboxylic Acid + Methanol add_catalyst Add H₂SO₄ (catalyst) start->add_catalyst 1 reflux Reflux (4-6 hours) add_catalyst->reflux 2 cool Cool to RT reflux->cool remove_methanol Remove Excess Methanol cool->remove_methanol 3 dissolve Dissolve in Organic Solvent remove_methanol->dissolve 4 neutralize Neutralize with NaHCO₃ Solution dissolve->neutralize 5 extract Extract & Wash neutralize->extract 6 dry Dry Organic Layer extract->dry 7 remove_solvent Remove Solvent dry->remove_solvent 8 purify Recrystallization or Chromatography remove_solvent->purify 9 final_product Final Product: This compound purify->final_product 10

Caption: Workflow for this compound Synthesis.

Fischer Esterification Mechanism

The following diagram illustrates the signaling pathway of the Fischer esterification mechanism.

fischer_esterification cluster_reactants Reactants carboxylic_acid Pyrazine-2-carboxylic Acid protonated_carbonyl Protonated Carbonyl (Activated) carboxylic_acid->protonated_carbonyl + H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + CH₃OH proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination - H₂O deprotonation Deprotonation water_elimination->deprotonation ester This compound deprotonation->ester - H⁺ H+ H⁺ CH3OH Methanol

Caption: Fischer Esterification Signaling Pathway.

Application Notes and Protocols for the Use of Methyl Pyrazine-2-carboxylate as a Precursor for Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and medicinal chemistry.

Introduction: Pyrazinamide (PZA), a derivative of pyrazine-2-carboxamide, is a crucial first-line antitubercular drug renowned for its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis bacilli residing in acidic environments.[1] This unique characteristic allows for a significant reduction in the duration of tuberculosis therapy.[1][2] The clinical importance of PZA has spurred extensive research into its derivatives and analogs to overcome the challenges of drug resistance and to enhance efficacy. Methyl pyrazine-2-carboxylate serves as a key and readily available precursor for the synthesis of PZA and a diverse range of its analogs. These application notes provide detailed protocols for the synthesis of pyrazinamide and its derivatives from this compound, methods for their in vitro evaluation, and an overview of their mechanism of action.

I. Chemical Synthesis Protocols

Protocol 1: Synthesis of Pyrazinamide from this compound

This protocol outlines the straightforward amidation of this compound to yield pyrazinamide.

Materials:

  • This compound

  • Ammonia solution (25-30% in water) or methanolic ammonia

  • Methanol (if using aqueous ammonia)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, water)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a minimal amount of methanol.

  • Amidation: Add an excess of concentrated ammonia solution or methanolic ammonia to the flask. The reaction is typically run at a high molar excess of ammonia to drive the reaction to completion.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated under reflux for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the solvent and excess ammonia are removed under reduced pressure using a rotary evaporator.

  • Purification: The crude pyrazinamide is then purified by recrystallization from a suitable solvent such as ethanol or water to yield a white crystalline solid.

  • Characterization: The final product should be characterized by techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of N-substituted Pyrazinamide Analogs via Acyl Chloride Intermediate

This protocol describes a two-step process for synthesizing N-substituted pyrazinamide analogs, which involves the conversion of pyrazine-2-carboxylic acid (hydrolyzed from this compound) to its acyl chloride, followed by amidation with a primary or secondary amine.

Step 1: Hydrolysis of this compound to Pyrazine-2-carboxylic Acid

  • Procedure: Dissolve this compound in an aqueous solution of a base (e.g., sodium hydroxide). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the pyrazine-2-carboxylic acid. Filter, wash with cold water, and dry the product.

Step 2: Synthesis of N-substituted Pyrazinamide Analogs

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Dry dichloromethane (DCM) or other inert solvent

  • A primary or secondary amine of choice

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and safety equipment for handling corrosive reagents

Procedure:

  • Formation of Acyl Chloride: Suspend pyrazine-2-carboxylic acid in dry DCM. Add a few drops of dimethylformamide (DMF) as a catalyst. To this suspension, add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases and the solution becomes clear.[2][3] Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude pyrazine-2-carbonyl chloride in dry DCM. In a separate flask, dissolve the desired amine and triethylamine in dry DCM. Add the amine solution dropwise to the acyl chloride solution at 0 °C.[2]

  • Reaction and Workup: Allow the reaction to stir at room temperature for a few hours. Monitor the reaction by TLC. After completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

II. In Vitro Evaluation of Antitubercular Activity

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a commonly used method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Standard antitubercular drugs (e.g., Pyrazinamide, Isoniazid) as controls

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Incubator at 37 °C with 5% CO₂

Procedure:

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it to achieve a final inoculum size of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Drug Dilutions: Prepare serial dilutions of the test compounds and control drugs in the 96-well plates using the supplemented Middlebrook 7H9 broth. The final concentration of DMSO should not exceed 1% to avoid toxicity to the bacteria.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include wells with bacteria only (growth control) and wells with medium only (sterility control).

  • Incubation: Seal the plates and incubate at 37 °C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

III. Data Presentation

The following tables summarize the antitubercular activity of selected pyrazinamide analogs synthesized from pyrazine-2-carboxylate precursors.

Compound IDR Group on Amide NitrogenMIC (µg/mL) against M. tuberculosis H37RvReference
PZA H12.5 - 100 (pH dependent)[2]
1f -(CH₂)₂-morpholine8.0[2]
1d -(CH₂)₂-piperidine>100[2]
1j -(CH₂)₃-morpholine12.5[2]
5d 2-ethylhexyl<6.25[4]
5g 4-fluorobenzyl<6.25[4]

Note: MIC values can vary depending on the assay conditions, particularly the pH of the medium.

IV. Mechanism of Action and Signaling Pathways

Pyrazinamide is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[5] Inside the bacterium, PZA is converted to its active form, pyrazinoic acid (POA). The acidic environment of the tuberculous granuloma is crucial for the activity of PZA, as it facilitates the protonation of POA, leading to its accumulation within the mycobacterial cell.

The precise molecular targets of POA are still under investigation, but several mechanisms have been proposed:

  • Disruption of Membrane Energetics: The accumulation of protonated POA is thought to disrupt the membrane potential and interfere with energy production.

  • Inhibition of Fatty Acid Synthase I (FAS I): POA has been shown to inhibit FAS I, an enzyme essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.

  • Inhibition of Coenzyme A (CoA) Biosynthesis: A key target of POA has been identified as the aspartate decarboxylase (PanD), an enzyme involved in the biosynthesis of pantothenate and CoA.[5]

  • Inhibition of Trans-translation: POA may also inhibit trans-translation, a rescue system for stalled ribosomes, leading to the accumulation of toxic proteins.[5]

G cluster_synthesis Synthesis cluster_activation Bioactivation cluster_action Mechanism of Action Methyl_Pyrazine_2_Carboxylate This compound Pyrazinamide_Analogs Pyrazinamide & Analogs Methyl_Pyrazine_2_Carboxylate->Pyrazinamide_Analogs Amidation / Multi-step Synthesis PZA_ext Pyrazinamide (extracellular) PZA_int Pyrazinamide (intracellular) PZA_ext->PZA_int Diffusion POA Pyrazinoic Acid (POA) PZA_int->POA Pyrazinamidase (PZase) PanD Aspartate Decarboxylase (PanD) FAS1 Fatty Acid Synthase I (FAS I) Trans_translation Trans-translation Membrane_Potential Membrane Potential Bacterial_Death Bacterial Death

V. Logical Workflow for Drug Discovery

The process of developing novel antitubercular agents from this compound follows a logical progression from chemical synthesis to biological evaluation.

G start Start: this compound synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification mic_assay In Vitro MIC Screening purification->mic_assay cytotoxicity Cytotoxicity Assays mic_assay->cytotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In Vivo Efficacy Studies lead_optimization->in_vivo Promising Leads end Candidate Drug in_vivo->end

References

Application Notes and Protocols: Derivatization of Methyl Pyrazine-2-Carboxylate for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of methyl pyrazine-2-carboxylate and the subsequent antimicrobial screening of the resulting compounds. Pyrazine derivatives are a critical class of heterocyclic compounds, with pyrazinamide being a frontline drug for tuberculosis treatment.[1][2][3][4] The derivatization of the pyrazine core is a key strategy in the discovery of novel antimicrobial agents to combat drug resistance.[1][4]

Introduction to Derivatization Strategies

The primary strategy for derivatizing this compound (a compound with the chemical formula C₆H₆N₂O₂) involves the modification of the ester group to form a variety of amides.[5] This is typically achieved through a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a diverse range of amines to yield pyrazine-2-carboxamides. This approach allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and selectivity.

An alternative, more direct approach is the aminolysis of the methyl ester with an amine to form the amide directly. However, the two-step hydrolysis and coupling method is more commonly reported and provides greater control over the reaction conditions.

Experimental Protocols

Synthesis of Pyrazine-2-Carboxamide Derivatives

This protocol outlines a general two-step procedure for synthesizing pyrazine-2-carboxamide derivatives from this compound.

Step 1: Hydrolysis of this compound to Pyrazine-2-Carboxylic Acid

  • Reaction Setup: Dissolve this compound in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Hydrolysis: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to precipitate the pyrazine-2-carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield pure pyrazine-2-carboxylic acid.

Step 2: Amide Coupling to Synthesize Pyrazine-2-Carboxamide Derivatives

  • Activation of Carboxylic Acid: Suspend pyrazine-2-carboxylic acid in a suitable dry solvent (e.g., dichloromethane, DMF). Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (T3P).[6][7] Some procedures may first convert the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride.[8][9]

  • Amine Addition: To the activated carboxylic acid, add the desired amine (e.g., substituted anilines, benzylamines, or other aliphatic/heterocyclic amines) and a base such as triethylamine or 4-dimethylaminopyridine (DMAP).[7][8]

  • Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final pyrazine-2-carboxamide derivative.[10]

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Determination

The microbroth dilution method is a standard technique for determining the MIC of antimicrobial agents.[11][12]

  • Preparation of Stock Solutions: Prepare a stock solution of each synthesized derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).[11]

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in Mueller-Hinton Broth (MHB) for bacteria or a suitable broth for fungi. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.[11]

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[11]

  • Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (inoculum with a standard antibiotic) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[11]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the synthesized compounds against mammalian cell lines to determine their selectivity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HepG2) at a density of approximately 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in the cell culture medium and add them to the wells. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity. Incubate for 24-72 hours.[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization and Measurement: Add a solubilization buffer to dissolve the formazan crystals. Measure the absorbance using a microplate reader.[11]

  • Data Analysis: Calculate the concentration that inhibits 50% of cell viability (IC₅₀).

Data Presentation

The following tables summarize the antimicrobial activity of various pyrazine-2-carboxamide derivatives reported in the literature.

Table 1: Antimycobacterial Activity of Pyrazine-2-Carboxamide Derivatives against Mycobacterium tuberculosis H37Rv

Compound/DerivativeMIC (µg/mL)Reference
Pyrazinamide (Standard)6.25-12.5[13]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide1.56-12.5[1]
N-(4-fluorobenzyl)pyrazine-2-carboxamide<6.25[8]
N-(2-ethylhexyl)pyrazine-2-carboxamide<6.25[8]
Derivative 1f (structure specified in source)8.0[4]
3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid72% inhibition[2][14]

Table 2: Antibacterial and Antifungal Activity of Pyrazine-2-Carboxamide Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)E. coli50[6]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)C. albicans3.125[6]
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)P. aeruginosa25[6]
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)C. albicans3.125[6]
3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acidFungal strains31.25-500 (µmol·dm⁻³)[2][14]
Triazolo[4,3-a]pyrazine derivative 2eS. aureus32[12]
Triazolo[4,3-a]pyrazine derivative 2eE. coli16[12]

Visualizations

Derivatization_Workflow cluster_synthesis Synthesis cluster_screening Screening Methyl_Pyrazine_2_Carboxylate Methyl Pyrazine- 2-Carboxylate Pyrazine_2_Carboxylic_Acid Pyrazine-2- Carboxylic Acid Methyl_Pyrazine_2_Carboxylate->Pyrazine_2_Carboxylic_Acid Hydrolysis Pyrazine_2_Carboxamide_Derivatives Pyrazine-2-Carboxamide Derivatives Pyrazine_2_Carboxylic_Acid->Pyrazine_2_Carboxamide_Derivatives Amide Coupling Amine_Library Diverse Amine Library Amine_Library->Pyrazine_2_Carboxamide_Derivatives Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Pyrazine_2_Carboxamide_Derivatives->Antimicrobial_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Antimicrobial_Screening->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis

Caption: Workflow for derivatization and antimicrobial screening.

MIC_Determination_Workflow Start Start Prepare_Compound_Dilutions Prepare 2-fold serial dilutions of compounds in 96-well plate Start->Prepare_Compound_Dilutions Prepare_Inoculum Prepare microbial inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate wells with microbial suspension Prepare_Compound_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for growth inhibition Incubate_Plate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination via microbroth dilution.

References

Application Note: Quantification of Methyl 2-Pyrazinecarboxylate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-pyrazinecarboxylate is a key aromatic compound found in various food products and serves as an important intermediate in the synthesis of pharmaceuticals. Accurate quantification of this compound is crucial for quality control in the food and pharmaceutical industries. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of methyl 2-pyrazinecarboxylate.

Principle

The method employs a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile and water with a formic acid modifier for optimal separation. The analyte is detected using a UV detector at a wavelength where it exhibits maximum absorbance, allowing for accurate and sensitive quantification.

Instrumentation and Reagents

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required. A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is used for separation.[1]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)[1]

    • Water (HPLC grade)[1]

    • Formic acid (analytical grade)[1]

    • Methyl 2-pyrazinecarboxylate reference standard (97% purity or higher)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size[1]
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid) (30:70, v/v)
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 275 nm[2]
Injection Volume 10 µL[1]
Run Time 10 minutes

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of methyl 2-pyrazinecarboxylate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

  • Solid Samples: Accurately weigh a known amount of the homogenized solid sample and extract it with a suitable solvent (e.g., methanol or mobile phase). The extraction may be facilitated by sonication or vortexing. Centrifuge the extract to separate any undissolved particles.[3]

  • Liquid Samples: Dilute the liquid sample with the mobile phase to a concentration that falls within the calibration range.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.[3]

3. Calibration Curve

Inject the working standard solutions into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area against the concentration of methyl 2-pyrazinecarboxylate. The linearity of the method should be evaluated by the correlation coefficient (r²) of the calibration curve.

Quantitative Data Summary

The following table presents hypothetical data for a calibration curve and the quantification of a sample.

Concentration (µg/mL)Peak Area (arbitrary units)
15000
525000
1050000
25125000
50250000
100500000
Sample 150000
Calculated Concentration 30 µg/mL

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation Sample_Prep->Filtration HPLC_System HPLC System Filtration->HPLC_System Injection Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC quantification of methyl 2-pyrazinecarboxylate.

Conclusion

The described HPLC method provides a simple, accurate, and reliable means for the quantification of methyl 2-pyrazinecarboxylate. The method is suitable for routine analysis in quality control laboratories in the food and pharmaceutical industries. Method validation should be performed in accordance with the relevant guidelines to ensure its suitability for the intended application.

References

The Versatile Role of Methyl Pyrazine-2-carboxylate in the Synthesis of Key Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl pyrazine-2-carboxylate is a pivotal heterocyclic compound that serves as a versatile precursor in the synthesis of a wide array of flavor-active pyrazines. Pyrazines are renowned for their characteristic roasted, nutty, and Maillard-type flavors, making them indispensable components in the food and fragrance industries. This document provides detailed application notes and experimental protocols for the transformation of this compound into significant flavor compounds, including 2-methylpyrazine and 2-acetylpyrazine. The methodologies described herein offer robust pathways for researchers to generate these high-value molecules for various applications, from flavor creation to the synthesis of pharmaceutical intermediates.

Synthesis of 2-Methylpyrazine via Hydrolysis and Decarboxylation

2-Methylpyrazine is a widely occurring flavor compound found in roasted foods, contributing nutty and cocoa-like aromas. A common synthetic route to 2-methylpyrazine from this compound involves a two-step process: hydrolysis of the ester to pyrazine-2-carboxylic acid, followed by decarboxylation.

Experimental Protocol: Two-Step Synthesis of 2-Methylpyrazine

Step 1: Hydrolysis of this compound to Pyrazine-2-carboxylic Acid

This step involves the saponification of the methyl ester to its corresponding carboxylic acid.

  • Reagents:

    • This compound

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Deionized water

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.

    • Add an aqueous solution of sodium hydroxide (1.1 equivalents) to the flask.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and acidify to a pH of approximately 3-4 with hydrochloric acid.

    • The precipitated pyrazine-2-carboxylic acid is then collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Decarboxylation of Pyrazine-2-carboxylic Acid to 2-Methylpyrazine

This step involves the removal of the carboxylic acid group to yield the target 2-methylpyrazine.

  • Reagents:

    • Pyrazine-2-carboxylic acid (from Step 1)

    • Copper powder (catalyst)

    • Quinoline (solvent)

  • Procedure:

    • In a flask fitted with a distillation apparatus, add pyrazine-2-carboxylic acid and a catalytic amount of copper powder to quinoline.

    • Heat the mixture to the boiling point of quinoline (approximately 237 °C).

    • The decarboxylation will proceed, and the 2-methylpyrazine product will distill over.

    • Collect the distillate and purify by fractional distillation to obtain pure 2-methylpyrazine.

Quantitative Data Summary:

PrecursorProductReagentsReaction ConditionsYield
This compoundPyrazine-2-carboxylic acidNaOH, Ethanol, HClReflux, 2-4 hours; Acidification>90%
Pyrazine-2-carboxylic acid2-MethylpyrazineCopper powder, QuinolineReflux at ~237 °C, Distillation~70%

Synthesis of 2-Acetylpyrazine via Claisen Condensation and Decarboxylation

2-Acetylpyrazine is a highly sought-after flavor compound with a characteristic popcorn-like aroma. It can be synthesized from this compound through a Claisen condensation with a methyl ketone source, followed by hydrolysis and decarboxylation of the resulting β-keto ester.

Experimental Protocol: Synthesis of 2-Acetylpyrazine

This protocol outlines a potential pathway involving a Claisen-type condensation followed by ketonic hydrolysis.

  • Reagents:

    • This compound

    • Acetone

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

    • Sulfuric acid (H₂SO₄)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Claisen Condensation:

      • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.

      • Add a solution of this compound and acetone in anhydrous ethanol dropwise to the sodium ethoxide solution at room temperature.

      • Stir the reaction mixture at room temperature for 12-24 hours.

      • Quench the reaction by pouring it into a mixture of ice and dilute sulfuric acid.

      • Extract the aqueous layer with diethyl ether.

      • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-keto ester.

    • Hydrolysis and Decarboxylation:

      • To the crude β-keto ester, add a solution of dilute sulfuric acid.

      • Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

      • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

      • Extract the product with diethyl ether.

      • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

      • Purify the resulting crude 2-acetylpyrazine by column chromatography or distillation.[1][2]

Quantitative Data Summary:

PrecursorProductReagentsReaction ConditionsYield (Anticipated)
This compound2-AcetylpyrazineAcetone, NaOEt, H₂SO₄Claisen condensation followed by acidic hydrolysis/refluxModerate to Good

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

G Synthesis of 2-Methylpyrazine cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Decarboxylation A This compound B Pyrazine-2-carboxylic Acid A->B NaOH, EtOH, H₂O Reflux C Pyrazine-2-carboxylic Acid D 2-Methylpyrazine C->D Heat, Copper Catalyst G Synthesis of 2-Acetylpyrazine cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation A This compound B Intermediate β-Keto Ester A->B Acetone, NaOEt C Intermediate β-Keto Ester D 2-Acetylpyrazine C->D H₂SO₄, Heat

References

Application Notes and Protocols for the Esterification of Pyrazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the experimental setup of the esterification of pyrazine-2-carboxylic acid. This process is a crucial step in the synthesis of various pharmaceutically important compounds and flavor agents.

Introduction

Esterification of pyrazine-2-carboxylic acid is a fundamental organic reaction that involves the conversion of the carboxylic acid group to an ester. This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Other methods involve the use of activating agents like thionyl chloride. The resulting pyrazine-2-carboxylate esters are valuable intermediates in organic synthesis. For instance, they can be used in the production of pyrazinamide, an important antitubercular drug.[1]

Experimental Overview

The primary method for the esterification of pyrazine-2-carboxylic acid is the Fischer-Speier esterification, which utilizes an alcohol in excess or an efficient water removal technique to drive the reaction equilibrium towards the product side. Common catalysts include sulfuric acid and ion-exchange resins.[1] An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by reaction with an alcohol.[2]

Experimental Workflow

Esterification_Workflow start Start reagents Combine: - Pyrazine-2-carboxylic acid - Alcohol (e.g., Methanol) - Acid Catalyst (e.g., H₂SO₄) start->reagents 1. Reagent Preparation reaction Heat under Reflux (with water removal) reagents->reaction 2. Reaction Setup workup Work-up: - Neutralization (e.g., NaHCO₃) - Extraction with organic solvent reaction->workup 3. Quenching & Extraction purification Purification: - Distillation or - Column Chromatography workup->purification 4. Isolation product Pyrazine-2-carboxylate Ester purification->product end End product->end

Caption: General workflow for the esterification of pyrazine-2-carboxylic acid.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol describes a general procedure for the acid-catalyzed esterification of pyrazine-2-carboxylic acid with an alcohol.

Materials:

  • Pyrazine-2-carboxylic acid

  • Alcohol (e.g., methanol, ethanol, isopropanol, isobutyl alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Molecular Sieves

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine pyrazine-2-carboxylic acid, a 5-10 fold molar excess of the desired alcohol, and a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid).[1][3][4]

  • Dehydration: To drive the equilibrium towards the ester, add a dehydrating agent such as anhydrous sodium sulfate or molecular sieves to the reaction mixture.[1] Alternatively, a Dean-Stark apparatus can be used to azeotropically remove water during the reaction, particularly with higher boiling alcohols like isobutyl alcohol.[1]

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction time can vary from a few hours to overnight, depending on the alcohol used and the reaction scale.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude ester by distillation under reduced pressure or by column chromatography on silica gel.[1][5]

Protocol 2: Esterification using Thionyl Chloride

This method involves the formation of an acyl chloride intermediate, which is more reactive towards alcohols.

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl Chloride (SOCl₂)

  • Alcohol (e.g., methanol, ethanol)

  • Anhydrous organic solvent (e.g., toluene, dichloromethane)

  • Triethylamine or pyridine (optional, as an acid scavenger)

Equipment:

  • Round-bottom flask with a reflux condenser and a gas trap

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Acyl Chloride Formation: In a fume hood, suspend pyrazine-2-carboxylic acid in an anhydrous organic solvent (e.g., toluene) in a round-bottom flask.[6]

  • Slowly add thionyl chloride (1.2-1.5 molar equivalents) to the suspension at room temperature with stirring.

  • Heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases (typically 1-3 hours). The completion of the reaction is indicated by the formation of a clear solution.

  • Esterification: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired alcohol (1.5-2.0 molar equivalents), optionally in the presence of an acid scavenger like triethylamine or pyridine, through a dropping funnel.[2]

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. The residue can be purified by distillation or chromatography to yield the desired ester.

Data Presentation

The following table summarizes quantitative data from various esterification reactions of pyrazine-2-carboxylic acid and its derivatives found in the literature.

Carboxylic AcidAlcoholCatalyst / ReagentReaction ConditionsYield (%)Purity (%)Reference
Pyrazine-2-carboxylic acidIsobutyl alcohol98% Sulfuric acidReflux, 5 hours with azeotropic water removal--[1]
Pyrazine-2-carboxylic acidIsobutyl alcoholIon-exchange resin---[1]
Pyrazine-2-carboxylic acidIsobutyl alcohol98% Sulfuric acidAzeotropic dehydration at 70°C under reduced pressure-99.9[1]
3-hydroxy-5-methylpyrazine-2-carboxylic acid-Thionyl chloride80°C, 6 hours in dimethylbenzene/DMF--[6]
Pyrazine-2-carboxylic acidMethanolSulfuric acidReflux80-95-[7]

Note: Specific yield data for some reactions were not available in the cited sources.

Signaling Pathways and Logical Relationships

The esterification of pyrazine-2-carboxylic acid is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship of the chemical process is depicted in the workflow diagram above.

Reaction Mechanism: Fischer Esterification

Fischer_Esterification node_A Carboxylic Acid (Pyrazine-2-COOH) node_B Protonation of Carbonyl Oxygen (by H⁺) node_A->node_B + H⁺ node_C Nucleophilic Attack by Alcohol (R-OH) node_B->node_C + R-OH node_D Tetrahedral Intermediate node_C->node_D node_E Proton Transfer node_D->node_E node_F Elimination of Water node_E->node_F - H₂O node_G Deprotonation node_F->node_G node_H Ester Product (Pyrazine-2-COOR) node_G->node_H - H⁺

Caption: Mechanism of Fischer esterification.

References

Application of Methyl Pyrazine-2-Carboxylate in the Development of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine scaffold is a privileged heterocyclic motif in the design and development of small molecule kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it an attractive starting point for medicinal chemistry campaigns. Methyl pyrazine-2-carboxylate serves as a versatile building block in the synthesis of a multitude of pyrazine-based kinase inhibitors. Through functionalization of the pyrazine ring and conversion of the methyl ester to a carboxamide, a diverse array of potent and selective inhibitors targeting key kinases in oncogenic and inflammatory signaling pathways have been developed. This document provides an overview of the application of this compound in this field, along with quantitative data for selected inhibitors, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activities of Pyrazine-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of several kinase inhibitors featuring a pyrazine-carboxamide core, which can be synthesized from this compound precursors.

Compound IDTarget Kinase(s)IC50 (nM)Ki (nM)Cell-Based Assay IC50 (µM)Cancer Cell Line(s)
Compound 17l c-Met26-0.98 ± 0.08A549 (Lung)
VEGFR-22600-1.05 ± 0.17MCF-7 (Breast)
1.28 ± 0.25Hela (Cervical)
Erdafitinib (3) FGFR11.2---
FGFR22.5---
FGFR33.0---
FGFR45.7---
Darovasertib (10) PKCα1.9--Metastatic uveal melanoma
PKCθ0.4--
GSK3β3.1--
Compound 8 CHK110.9-Platinum-resistant ovarian cancer
CHK28--
RSK19--
Compound 18i FGFR2150-1.88SNU-16 (Gastric)
FGFR3480-3.02KMS-11 (Multiple Myeloma)
2.34SW-780 (Bladder)
12.58MDA-MB-453 (Breast)
26.69NCI-H520 (Lung)

Experimental Protocols

I. General Synthesis of Pyrazine-2-Carboxamide Derivatives from this compound

This protocol describes a general two-step procedure for the synthesis of N-substituted pyrazine-2-carboxamides from this compound.

Step 1: Hydrolysis of this compound to Pyrazine-2-Carboxylic Acid

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of THF/water, add an aqueous solution of a base like sodium hydroxide or lithium hydroxide (1.1 - 2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Acidify the aqueous residue with a suitable acid (e.g., 1N HCl) to precipitate the pyrazine-2-carboxylic acid.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired pyrazine-2-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Step 2: Amide Coupling of Pyrazine-2-Carboxylic Acid with a Primary or Secondary Amine

  • Reaction Setup: Dissolve pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Add a coupling agent, for example, N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-Dimethylaminopyridine (DMAP) (0.2 eq), and stir the mixture at 0 °C.[1]

  • Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.[1] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After the reaction is complete, filter the mixture to remove any solid byproducts. Wash the filtrate with an appropriate aqueous solution (e.g., 1N HCl, saturated NaHCO3, and brine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-substituted pyrazine-2-carboxamide.

II. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the in vitro inhibitory activity of a pyrazine-based compound against a target kinase using a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).

    • Prepare a solution of the recombinant target kinase in kinase assay buffer.

    • Prepare a solution of the kinase substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Assay Procedure:

    • Add the diluted test compound solutions to the wells of a 96-well or 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the diluted kinase solution to all wells except the negative control.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at a specified temperature (e.g., 30 °C or room temperature) for a defined period (e.g., 45-60 minutes).

  • Signal Detection:

    • After incubation, add a commercial kinase activity detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP remaining in the well.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a microplate reader.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinases that are targeted by pyrazine-based inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Phosphorylates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Proliferation Proliferation, Survival, Motility, Invasion Nucleus->Proliferation

Caption: Simplified c-Met signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Angiogenesis Angiogenesis, Permeability, Survival Nucleus->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Activates STAT STAT FGFR->STAT Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PLCg->Nucleus STAT->Nucleus CellularResponses Proliferation, Differentiation, Migration, Survival Nucleus->CellularResponses

Caption: Simplified FGFR signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the development and evaluation of a pyrazine-based kinase inhibitor starting from this compound.

Experimental_Workflow Start This compound Hydrolysis Hydrolysis Start->Hydrolysis CarboxylicAcid Pyrazine-2-Carboxylic Acid Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling (with diverse amines) CarboxylicAcid->AmideCoupling Library Library of Pyrazine-2-Carboxamide Derivatives AmideCoupling->Library KinaseAssay In Vitro Kinase Assay (IC50 Determination) Library->KinaseAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt CellAssay Cell-Based Assays (Proliferation, Signaling) SAR->CellAssay LeadOpt->AmideCoupling Iterative Synthesis InVivo In Vivo Efficacy Studies CellAssay->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: Workflow for pyrazine kinase inhibitor development.

References

Application Notes and Protocols for the Purification of Crude Methyl Pyrazine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl pyrazine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and can significantly impact the yield and impurity profile of the final product. This document provides detailed protocols for common laboratory techniques to purify crude this compound, including recrystallization, column chromatography, and liquid-liquid extraction.

Data Presentation: Comparison of Purification Techniques

The selection of a suitable purification technique depends on the nature of the impurities, the desired final purity, and the scale of the reaction. The following table summarizes the typical performance of each technique for the purification of this compound, with data extrapolated from procedures for similar pyrazine derivatives.

Purification TechniqueTypical Purity AchievedExpected YieldKey AdvantagesKey Disadvantages
Recrystallization >99%60-85%Simple, cost-effective, good for removing minor impurities.Potential for significant product loss in mother liquor.
Column Chromatography >98%70-90%Highly effective for separating complex mixtures and closely related impurities.[1][2][3]Can be time-consuming and requires significant solvent volumes.
Liquid-Liquid Extraction Variable (pre-purification)>90% (recovery)Excellent for removing highly polar or non-polar impurities and for initial work-up.[4]Limited ability to separate impurities with similar solubility to the product.
Distillation HighVariableEffective for separating volatile impurities.Requires thermal stability of the compound.

Experimental Protocols

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.

Protocol:

  • Solvent Selection: Begin by selecting an appropriate solvent. For this compound, non-polar to moderately polar solvents are often suitable. Hexane has been reported to be effective for the recrystallization of the methyl ester of pyrazine-2-carboxylic acid.[1] Other potential solvents include heptane, ethyl acetate/hexane mixtures, or isopropanol.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude this compound. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification Crude Crude Methyl Pyrazine-2-Carboxylate Solvent Add Minimal Hot Solvent Crude->Solvent Dissolved Dissolved Product in Hot Solution Solvent->Dissolved Cooling Slow Cooling & Crystallization Dissolved->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Purified Purified Product Drying->Purified

Caption: General workflow for purification by column chromatography.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is primarily used as a work-up step to separate the desired product from a reaction mixture or to perform an initial purification by partitioning the compound between two immiscible liquid phases.

Protocol:

  • Solvent Selection: Choose a pair of immiscible solvents. Typically, this involves an aqueous phase and an organic phase (e.g., dichloromethane, ethyl acetate, or diethyl ether). The choice of organic solvent will depend on the solubility of this compound and the impurities.

  • pH Adjustment (if necessary): The pH of the aqueous phase can be adjusted to influence the partitioning of acidic or basic impurities. For neutral compounds like this compound, this is often less critical for the product itself but can be used to remove certain impurities.

  • Extraction: Dissolve the crude mixture in the aqueous phase and transfer it to a separatory funnel. Add the organic solvent and shake the funnel vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate.

  • Collection: Drain the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent to maximize recovery.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the partially purified product.

Logical Relationships in LLE:

LLE_Logic Crude Crude Mixture in Aqueous Solution AddSolvent Add Immiscible Organic Solvent Crude->AddSolvent Shake Shake and Allow Phases to Separate AddSolvent->Shake Aqueous Aqueous Phase (contains polar impurities) Shake->Aqueous Organic Organic Phase (contains product) Shake->Organic Dry Dry Organic Phase Organic->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Partially Purified Product Evaporate->Product

Caption: Logical flow of a liquid-liquid extraction process.

The purification of crude this compound can be effectively achieved using standard laboratory techniques. The choice of method will be dictated by the specific impurity profile of the crude material and the required purity of the final product. For high purity, a combination of techniques, such as an initial purification by liquid-liquid extraction followed by either recrystallization or column chromatography, may be the most effective approach. The protocols and workflows provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

Synthesis of Novel Amides from Methyl Pyrazine-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel amides derived from methyl pyrazine-2-carboxylate. The pyrazine-2-carboxamide scaffold is a crucial pharmacophore found in numerous biologically active compounds, including antitubercular agents and potential anticancer drugs. These notes offer a comprehensive guide to various synthetic strategies, enabling the generation of diverse amide libraries for drug discovery and development.

Introduction

Pyrazine-2-carboxamides are a significant class of heterocyclic compounds in medicinal chemistry. The parent compound, pyrazinamide, is a first-line medication for the treatment of tuberculosis. Modifications of the amide moiety have led to the discovery of novel derivatives with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This document outlines established and innovative methods for the synthesis of these valuable compounds starting from the readily available this compound.

Synthetic Methodologies

Several effective methods for the synthesis of pyrazine-2-carboxamides from this compound and its derivatives have been reported. The choice of method often depends on the desired scale, the nature of the amine, and the availability of specific reagents or equipment. The primary approaches covered in this document include:

  • Classical Two-Step Synthesis via Acyl Chloride

  • Enzyme-Catalyzed Amidation in a Continuous-Flow System

  • Coupling Agent-Mediated Amide Bond Formation

  • Microwave-Assisted Direct Aminolysis

Classical Two-Step Synthesis via Acyl Chloride

This widely used method involves the initial conversion of the pyrazine-2-carboxylic acid (obtained from the hydrolysis of this compound) to its more reactive acyl chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol

Step 1: Hydrolysis of this compound

  • To a solution of this compound in a suitable solvent (e.g., methanol/water mixture), add an equimolar amount of a base (e.g., sodium hydroxide).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the pyrazine-2-carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Formation of Pyrazine-2-carbonyl Chloride

  • Suspend pyrazine-2-carboxylic acid in an inert solvent (e.g., dry benzene or dichloromethane).

  • Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0 °C.[1] A catalytic amount of DMF can be added if using oxalyl chloride.

  • Reflux the mixture for 1-2 hours until the evolution of gas ceases.[1]

  • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride.

Step 3: Amidation

  • Dissolve the crude pyrazine-2-carbonyl chloride in a dry, aprotic solvent (e.g., dry acetone, THF, or dichloromethane).[1]

  • In a separate flask, dissolve the desired amine (1 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents) in the same solvent.[1]

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C with stirring.[1]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Remove the solvent in vacuo.

  • Purify the resulting amide by recrystallization or column chromatography.

Data Presentation
ProductAmine ReactantYield (%)Reference
3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid3,5-bis(trifluoromethyl)anilineHigh[1][2]
3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid3-methylaniline-[1][2]
N-(Aryl) pyrazine-2-carboxamidesVarious anilines-[3]
2-{N4-[N1-(Substituted aryl) p-amino benzene sulfonamido] carbonyl} pyrazineVarious sulfonamides-[4]

Note: Specific yield percentages were not consistently provided in the source materials for this general method, but it is a high-yielding reaction.

Experimental Workflow

cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation This compound This compound Pyrazine-2-carboxylic Acid Pyrazine-2-carboxylic Acid This compound->Pyrazine-2-carboxylic Acid NaOH, H₂O/MeOH Pyrazine-2-carbonyl Chloride Pyrazine-2-carbonyl Chloride Pyrazine-2-carboxylic Acid->Pyrazine-2-carbonyl Chloride SOCl₂ or (COCl)₂ Novel Pyrazine-2-carboxamide Novel Pyrazine-2-carboxamide Pyrazine-2-carbonyl Chloride->Novel Pyrazine-2-carboxamide Amine (R-NH₂) Amine (R-NH₂) Amine (R-NH₂)->Novel Pyrazine-2-carboxamide Pyridine Feed 1 (Ester) Feed 1 (Ester) Pump Pump Feed 1 (Ester)->Pump Feed 2 (Amine) Feed 2 (Amine) Feed 2 (Amine)->Pump Enzyme Reactor Lipozyme® TL IM Packed Bed Reactor Pump->Enzyme Reactor Product Collection Product Collection Enzyme Reactor->Product Collection Purification Purification Product Collection->Purification Final Product Final Product Purification->Final Product Start Pyrazine-2-carboxylic Acid + Amine Reaction Add Coupling Agent (e.g., T3P) in Aprotic Solvent Start->Reaction Workup Quench with H₂O Extract with Organic Solvent Reaction->Workup Purification Purification Workup->Purification Final Product Novel Pyrazine-2-carboxamide Purification->Final Product cluster_0 Cell Membrane cluster_1 Intracellular Signaling FGF FGF FGFR FGFR FGF->FGFR Binding FGFR->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Pyrazine_Amide_Inhibitor 3-Aminopyrazine-2- carboxamide Derivative Pyrazine_Amide_Inhibitor->FGFR Inhibition

References

Application Notes and Protocols: Methyl Pyrazine-2-carboxylate as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyrazine-2-carboxylate is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the preparation of a wide range of biologically active molecules. Its pyrazine core is a structural motif found in numerous pharmaceuticals, agrochemicals, and flavor compounds. The ester functionality provides a versatile handle for various chemical transformations, including amidation, reduction, and transesterification, making it an attractive starting material for the synthesis of diverse molecular architectures. These derivatives are being explored for their potential in treating a variety of conditions, including viral infections and tuberculosis.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.

Synthesis of this compound

The most common route to this compound involves the esterification of pyrazine-2-carboxylic acid.

Protocol 1: Fischer Esterification of Pyrazine-2-carboxylic Acid

This protocol describes the synthesis of this compound from pyrazine-2-carboxylic acid using a simple acid-catalyzed esterification.

Materials:

  • Pyrazine-2-carboxylic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

Procedure:

  • To a solution of pyrazine-2-carboxylic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound. The crude product can be further purified by column chromatography or distillation.

Applications of this compound as an Intermediate

This compound is a versatile intermediate for the synthesis of a variety of compounds, most notably pyrazinamide and its derivatives, which are important antitubercular agents.

Synthesis of Pyrazinamide and its Derivatives via Amidation

The direct amidation of this compound is a key transformation for the synthesis of pyrazinamide and a diverse range of N-substituted pyrazine-2-carboxamides with potential biological activities.

This protocol details a green and efficient method for the synthesis of N-benzylpyrazine-2-carboxamide, a pyrazinamide derivative, using an immobilized lipase in a continuous-flow microreactor. This method offers high yields and space-time yields compared to traditional batch reactions.

Experimental Workflow:

G cluster_prep Feed Preparation cluster_reaction Continuous-Flow Reaction cluster_workup Product Isolation Feed1 Dissolve this compound in tert-amyl alcohol SyringePump Syringe Pump Feed1->SyringePump Feed2 Dissolve Benzylamine in tert-amyl alcohol Feed2->SyringePump Microreactor Packed-Bed Microreactor (Lipozyme® TL IM) SyringePump->Microreactor Controlled Flow Rate Collection Collect Reaction Mixture Microreactor->Collection Evaporation Solvent Evaporation Collection->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Product N-benzylpyrazine-2-carboxamide Purification->Product

Caption: Workflow for continuous-flow enzymatic amidation.

Materials:

  • This compound

  • Benzylamine

  • tert-Amyl alcohol (or other suitable organic solvent)

  • Immobilized lipase (Lipozyme® TL IM from Thermomyces lanuginosus)

  • Continuous-flow microreactor setup (syringe pump, packed-bed microreactor)

Procedure:

  • Feed Preparation:

    • Prepare "Feed 1" by dissolving a specific amount of this compound in tert-amyl alcohol.

    • Prepare "Feed 2" by dissolving the desired molar equivalent of benzylamine in tert-amyl alcohol.

  • Reaction Setup:

    • Pack the microreactor with the immobilized lipase.

    • Set up the syringe pump to deliver the two feeds at a controlled flow rate into the microreactor. The flow rate determines the residence time of the reactants in the reactor.

  • Reaction:

    • Maintain the microreactor at the desired temperature (e.g., 45 °C).

    • Pump the feeds through the microreactor. The amidation reaction occurs as the reactants pass over the enzyme bed.

  • Work-up and Purification:

    • Collect the reaction mixture at the outlet of the microreactor.

    • The solvent is removed under reduced pressure.

    • The resulting crude product can be purified by standard methods such as column chromatography to yield pure N-benzylpyrazine-2-carboxamide.

Quantitative Data for Enzymatic Amidation:

EntryAmineProductReaction Time (min)Temperature (°C)Yield (%)
1BenzylamineN-benzylpyrazine-2-carboxamide204581.7
2MethylamineN-methylpyrazine-2-carboxamide204575.2
3EthylamineN-ethylpyrazine-2-carboxamide204578.9
4IsobutylamineN-isobutylpyrazine-2-carboxamide204585.4
5N-(2-aminoethyl)morpholineN-(2-morpholinoethyl)pyrazine-2-carboxamide204591.6

Data adapted from a study on continuous-flow enzymatic synthesis of pyrazinamide derivatives.

Reduction to Pyrazin-2-ylmethanol

The reduction of the ester group in this compound provides access to pyrazin-2-ylmethanol, another important synthetic intermediate.

Reaction Pathway:

G Reactant This compound Product Pyrazin-2-ylmethanol Reactant->Product Reduction Reagent Reducing Agent (e.g., LiAlH4 or NaBH4) Reagent->Product

Caption: Reduction of this compound.

This protocol describes a powerful method for the reduction of the ester to the corresponding primary alcohol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Ethyl acetate

  • Water

  • Aqueous solution of sodium hydroxide or Rochelle's salt

Procedure:

  • To a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in the same solvent dropwise.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period, with the reaction progress monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup). Alternatively, ethyl acetate can be added slowly to quench the excess LiAlH₄, followed by the addition of a saturated aqueous solution of Rochelle's salt.

  • The resulting mixture is stirred until a granular precipitate is formed.

  • The solid is removed by filtration, and the filter cake is washed with the organic solvent.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give pyrazin-2-ylmethanol. The product can be purified by distillation or chromatography if necessary.

Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme caution by trained personnel in a fume hood and under an inert atmosphere.

Sodium borohydride is a milder reducing agent than LiAlH₄ and can also be used for the reduction of esters, although the reaction is generally slower.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • Aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in a suitable solvent system, such as a mixture of THF and methanol.

  • Add sodium borohydride portion-wise to the stirred solution at room temperature or 0 °C.

  • The reaction mixture is stirred for several hours to days, depending on the reactivity of the substrate. The reaction progress is monitored by TLC.

  • Once the reaction is complete, it is quenched by the slow addition of an aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford pyrazin-2-ylmethanol.

Quantitative Data for Ester Reduction:

Reducing AgentSolventTemperatureReaction TimeTypical Yield (%)
LiAlH₄THF or Et₂O0 °C to rt1-4 h>90
NaBH₄THF/MeOHrt24-48 h70-92

Yields are typical for the reduction of aromatic esters and may vary for this compound.

Transesterification

This compound can undergo transesterification with other alcohols to yield different pyrazine-2-carboxylates. This is particularly useful for introducing more complex alcohol moieties.

This protocol outlines a general procedure for the transesterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, isopropanol)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Dean-Stark apparatus (optional)

  • Organic solvent (e.g., toluene, benzene)

Procedure:

  • A mixture of this compound, an excess of the desired alcohol, and a catalytic amount of an acid catalyst in a suitable solvent (e.g., toluene) is heated to reflux.

  • If methanol is the leaving group, a Dean-Stark apparatus can be used to remove it azeotropically and drive the equilibrium towards the product.

  • The reaction is monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography or distillation to give the desired ester.

Conclusion

This compound is a readily accessible and highly versatile intermediate in organic synthesis. Its utility is demonstrated in the straightforward synthesis of pyrazinamide and its analogs, as well as its conversion to other valuable building blocks like pyrazin-2-ylmethanol. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this important heterocyclic compound in the development of new pharmaceuticals and other functional molecules.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Pyrazine-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and improve experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis of this compound.

Frequently Asked Questions

Q1: My esterification of pyrazine-2-carboxylic acid is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in Fischer esterification are common and can stem from several factors. This reaction is an equilibrium process, so steps must be taken to shift the equilibrium towards the product.[1]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Try extending the reaction time or increasing the temperature. Ensure adequate mixing to promote contact between reactants.[2]

  • Water in the Reaction: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

    • Solution: Use a large excess of the alcohol (methanol) to act as both reactant and solvent.[1] Additionally, employ methods for water removal, such as azeotropic dehydration or adding a drying agent like molecular sieves.[3]

  • Insufficient Catalyst: The acid catalyst (e.g., H₂SO₄, TsOH) is crucial for protonating the carboxylic acid and making it more susceptible to nucleophilic attack by the alcohol.

    • Solution: Ensure you are using an adequate amount of a strong acid catalyst.[1]

  • Purity of Starting Material: Impurities in the pyrazine-2-carboxylic acid can interfere with the reaction.

    • Solution: Recrystallize the starting carboxylic acid if its purity is questionable.

Q2: I am observing significant byproduct formation during the oxidation of 2-methylpyrazine or 2,5-dimethylpyrazine. How can I increase the selectivity for the desired product?

A2: Oxidation reactions can be difficult to control and often lead to mixtures of products.

  • Over-oxidation: When starting with 2,5-dimethylpyrazine, a common byproduct is pyrazine-2,5-dicarboxylic acid due to the oxidation of both methyl groups.[4]

    • Solution: Carefully control the stoichiometry of the oxidizing agent (e.g., KMnO₄). Using a limited amount of the oxidant can favor mono-oxidation.[4][5] Reaction temperature and time are also critical; lower temperatures and shorter reaction times may improve selectivity.

  • Ring Opening/Degradation: Harsh oxidation conditions can lead to the degradation of the pyrazine ring, reducing the overall yield.[2][6]

    • Solution: Use milder oxidizing agents if possible. A one-step oxidation method using KMnO₄ in the presence of an inhibitor has been reported to improve yield and reduce byproducts.[7]

Q3: I am struggling with the purification of the final this compound product. What are the best methods?

A3: Purification can be challenging due to the product's properties and potential impurities.

  • Polar Impurities: Unreacted pyrazine-2-carboxylic acid or polar byproducts can be difficult to remove.

    • Solution: Column chromatography on silica gel is an effective method. A common eluent system is a mixture of petroleum ether and ethyl acetate or ethyl acetate-hexane.[2][8] Liquid-liquid extraction can also be used as an initial cleanup step; however, multiple extractions may be necessary.[9]

  • Crystallization Issues: Difficulty in inducing crystallization or obtaining pure crystals.

    • Solution: Ensure the crude product is sufficiently pure before attempting recrystallization. Test various solvents to find one that dissolves the product well at high temperatures but poorly at low temperatures.[6] Cooling the solution slowly without disturbance is critical to forming pure crystals rather than an amorphous precipitate.[6]

  • Residual Solvents: Removing the final traces of solvent can be problematic.

    • Solution: Dry the final product under high vacuum. Gentle heating can be applied if the product is thermally stable.

Data Presentation: Synthesis Parameters

The following tables summarize quantitative data for common synthesis routes to provide a basis for comparison and optimization.

Table 1: Esterification of Pyrazine-2-carboxylic Acid
ParameterMethod A (H₂SO₄ Catalyst)Method B (Ion-Exchange Resin)
Starting Material Pyrazine-2-carboxylic acidPyrazine-2-carboxylic acid
Reagent Isobutyl alcoholIsobutyl alcohol
Catalyst 98% Sulfuric AcidIon-exchange resin (polystyrene-sulfonic acid)
Reaction Temp. RefluxReflux
Reaction Time 1 hourNot specified
Yield High (exact % not stated)~85% (calculated from molar amounts)
Reference JP3205972B2[3]JP3205972B2[3]
Table 2: Oxidation of Methyl-Substituted Pyrazines
ParameterMethod C (Quinoxaline Analogue)Method D (Direct Oxidation)
Starting Material 2-Methylquinoxaline2,5-Dimethylpyrazine
Oxidizing Agent Potassium Permanganate (KMnO₄)Potassium Permanganate (KMnO₄)
Solvent WaterWater
Reaction Temp. Gentle boilingNot specified
Reaction Time ~1.5 hours (addition time)1 to 10 hours
Yield 70-75% (crude acid)~48-52% (for 5-methylpyrazine-2-carboxylic acid)
Reference Organic Syntheses, Coll. Vol. 4, p.824 (1963)[10]CN1141299C[7]

Experimental Protocols & Workflows

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Starting Materials (e.g., Pyrazine-2-carboxylic Acid + Methanol) Reaction Reaction (e.g., Esterification) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Extraction Workup / Extraction Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Final Pure this compound Chromatography->Final Analysis Characterization (NMR, MS, Purity) Final->Analysis

A generalized workflow for pyrazine ester synthesis and purification.
Protocol 1: Fischer Esterification of Pyrazine-2-carboxylic Acid

This protocol describes the synthesis of a pyrazine-2-carboxylic acid ester using an acid catalyst, a method known as Fischer esterification.[1]

Materials:

  • Pyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrazine-2-carboxylic acid.

  • Reagents: Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which will serve as both the solvent and a reactant.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Add water and extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization if necessary.

Troubleshooting Decision Tree for Low Yield

Use the following logical diagram to diagnose potential reasons for low yield in your synthesis.

G start Low Yield Observed check_reaction Is the reaction going to completion? (Monitor by TLC/GC-MS) start->check_reaction incomplete Action: Increase reaction time or temperature. Ensure proper mixing. check_reaction->incomplete No check_conditions Are reaction conditions optimal? check_reaction->check_conditions Yes end_node Re-evaluate with optimized conditions incomplete->end_node suboptimal Action: Screen different solvents/catalysts. For esterification, ensure water removal. check_conditions->suboptimal No check_side_reactions Are side products being formed? check_conditions->check_side_reactions Yes suboptimal->end_node side_reactions Action: Adjust stoichiometry (e.g., oxidant). Consider milder reagents. check_side_reactions->side_reactions Yes check_degradation Is the product degrading during workup? check_side_reactions->check_degradation No side_reactions->end_node degradation Action: Use milder workup conditions (e.g., avoid strong acid/base). check_degradation->degradation Yes check_degradation->end_node No degradation->end_node

A troubleshooting decision tree for addressing low product yields.

References

Technical Support Center: Synthesis of Substituted Methyl Pyrazine-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of substituted methyl pyrazine-2-carboxylates. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of substituted methyl pyrazine-2-carboxylates?

Common starting materials include the corresponding substituted pyrazine-2-carboxylic acids, which are then esterified.[1] Other approaches involve multi-step syntheses starting from precursors like methylglyoxal and 2-amino malonamide, which undergo cyclization, hydrolysis, halogenation, and reduction.[2]

Q2: What are the standard methods for esterifying substituted pyrazine-2-carboxylic acids?

Standard methods for esterification include:

  • Acid-catalyzed esterification: Refluxing the pyrazine-2-carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid.[3]

  • Using coupling agents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate the esterification.[2][4]

  • Reaction with thionyl chloride: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride, followed by reaction with methanol.[5]

  • Yamaguchi esterification: This method involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, which then reacts with methanol in the presence of DMAP.[6][7]

Q3: Are there any known side reactions to be aware of during the synthesis?

Yes, a primary side reaction is the hydrolysis of the methyl ester back to the carboxylic acid, especially in the presence of water and acid or base.[8][9] For halogenated pyrazine carboxylates, nucleophilic substitution of the halogen by hydroxide can occur under basic hydrolysis conditions, leading to the formation of hydroxypyrazine derivatives.[8]

Troubleshooting Guides

Problem 1: Low Yield of Methyl Pyrazine-2-carboxylate

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Esterification Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.[2] - Increase Temperature: Gently increasing the reaction temperature might drive the equilibrium towards the product side. - Remove Water: If using acid-catalyzed esterification, ensure anhydrous conditions. Use dry methanol and consider using a Dean-Stark apparatus to remove water formed during the reaction.[3]
Hydrolysis of the Ester Product - Anhydrous Work-up: Ensure all work-up steps are performed under anhydrous conditions until the final product is isolated. - Neutralize Carefully: During work-up, if an acid catalyst was used, neutralize it carefully with a mild base like sodium bicarbonate solution. Avoid strong bases which can catalyze hydrolysis.[3]
Suboptimal Coupling Agent Stoichiometry - Optimize Reagent Ratios: When using coupling agents like DCC or EDC, ensure the correct stoichiometric ratios are used as per established protocols. An excess or deficit can lead to side reactions and lower yields.[4]
Inefficient Purification - Optimize Chromatography: The choice of solvent system for column chromatography is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can help in separating the product from impurities.[10]
Problem 2: Presence of Pyrazine-2-carboxylic Acid Impurity in the Final Product

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Esterification - As mentioned in Problem 1, ensure the esterification reaction goes to completion by optimizing reaction time and temperature.[2]
Hydrolysis During Work-up or Storage - Aqueous Work-up: Minimize contact time with aqueous layers during extraction. - Drying: Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. - Storage: Store the purified methyl ester in a cool, dry place, preferably under an inert atmosphere if it is sensitive to moisture.
Co-elution during Chromatography - Adjust Solvent Polarity: Modify the solvent system for column chromatography to achieve better separation between the ester (less polar) and the carboxylic acid (more polar).

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of 5-Methylpyrazine-2-carboxylic Acid

This protocol is adapted from a general esterification procedure.

Materials:

  • 5-Methylpyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • In a round-bottom flask, suspend 5-methylpyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude methyl 5-methylpyrazine-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[10]

Protocol 2: Purification of Substituted Methyl Pyrazine-2-carboxylates by Column Chromatography

Materials:

  • Crude substituted this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified substituted this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Substituted Pyrazine-2-carboxylic Acid + Methanol Reaction Esterification (e.g., H2SO4 catalyst, reflux) Start->Reaction Workup Aqueous Work-up (Neutralization, Extraction) Reaction->Workup Drying Drying of Organic Layer (e.g., Na2SO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude Crude this compound Evaporation->Crude Column Silica Gel Column Chromatography Crude->Column Fractions Fraction Collection & TLC Analysis Column->Fractions Pure_Evap Combine Pure Fractions & Evaporate Fractions->Pure_Evap Final Pure Substituted Methyl Pyrazine-2-carboxylate Pure_Evap->Final

Caption: Experimental workflow for the synthesis and purification of substituted methyl pyrazine-2-carboxylates.

Troubleshooting_Low_Yield Start Low Yield of Product Check_Reaction Check TLC for Starting Material Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Yes Complete Reaction Complete Check_Reaction->Complete No Action_Incomplete Increase Reaction Time / Temperature Ensure Anhydrous Conditions Incomplete->Action_Incomplete Check_Workup Review Work-up Procedure Complete->Check_Workup End Yield Improved Action_Incomplete->End Hydrolysis Potential for Hydrolysis? Check_Workup->Hydrolysis No_Hydrolysis Work-up OK Hydrolysis->No_Hydrolysis No Action_Hydrolysis Use Mild Base for Neutralization Minimize Contact with Water Hydrolysis->Action_Hydrolysis Yes Check_Purification Review Purification Method No_Hydrolysis->Check_Purification Action_Hydrolysis->End Loss_Purification Product Loss During Purification? Check_Purification->Loss_Purification Action_Purification Optimize Chromatography Solvent System Loss_Purification->Action_Purification Yes Action_Purification->End

Caption: Troubleshooting decision tree for low product yield.

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Potential Side Reaction PzCA Pyrazine-2-carboxylic Acid Ester This compound PzCA->Ester + CH3OH, H+ Ester_Side This compound Hydrolysis_Product Pyrazine-2-carboxylic Acid Ester_Side->Hydrolysis_Product + H2O (Acid or Base catalysis)

Caption: Main reaction pathway and a common side reaction.

References

Technical Support Center: Synthesis of Methyl Pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of methyl pyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is typically synthesized in a two-step process:

  • Synthesis of Pyrazine-2-carboxylic Acid: Common starting materials include 2,5-dimethylpyrazine, diaminomaleonitrile with pyruvic aldehyde, or methylglyoxal with 2-aminomalonamide.

  • Esterification of Pyrazine-2-carboxylic Acid: The most common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. For the synthesis of the precursor, pyrazine-2-carboxylic acid, yields can range from 40% to over 90%. The subsequent Fischer esterification step is generally high-yielding, often exceeding 90% when optimized.

Q3: How can I monitor the progress of the esterification reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of the starting carboxylic acid and the appearance of the methyl ester product.

Troubleshooting Guides

Issue 1: Low Yield in Pyrazine-2-carboxylic Acid Synthesis
Potential Cause Suggested Solution
Incomplete Oxidation When starting from 2,5-dimethylpyrazine, ensure the oxidizing agent (e.g., KMnO4, K2Cr2O7) is used in the correct stoichiometric amount and that the reaction goes to completion. Monitor the reaction by TLC or GC.
Side Reactions Over-oxidation can lead to the formation of pyrazine-2,5-dicarboxylic acid. Use a controlled amount of the oxidizing agent and monitor the reaction closely. When using methylglyoxal, controlling the temperature (ideally 5-10°C) can minimize the formation of 2-formamide-3-hydroxy-6-methylpyrazine.[1]
Formation of Isomers Synthesis from certain precursors can lead to a mixture of isomers (e.g., 2-methyl-pyrazine-5-carboxylic acid and 2-methyl-pyrazine-6-carboxylic acid).[2] Purification by chromatography or recrystallization may be necessary.
Purity of Starting Materials Impurities in starting materials can lead to undesired side reactions. Ensure the purity of all reactants before starting the synthesis.
Issue 2: Low Yield in Fischer Esterification of Pyrazine-2-carboxylic Acid
Potential Cause Suggested Solution
Equilibrium Not Shifted Towards Products The Fischer esterification is a reversible reaction. To drive the equilibrium towards the ester, use a large excess of methanol (it can often be used as the solvent) and/or remove the water formed during the reaction using a Dean-Stark apparatus or a drying agent.
Insufficient Catalyst Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or an acidic ion-exchange resin) is used.
Reaction Time/Temperature The reaction may require prolonged heating (reflux) to reach completion. Ensure the reaction is heated for a sufficient amount of time at the appropriate temperature.
Potential Decarboxylation While less common for simple pyrazinecarboxylic acids under typical Fischer esterification conditions, decarboxylation can occur at high temperatures, especially with certain substitution patterns on the pyrazine ring.[3][4] If suspected, consider using milder reaction conditions or alternative esterification methods.
Issue 3: Product Purity Issues
Potential Cause Suggested Solution
Unreacted Pyrazine-2-carboxylic Acid Unreacted starting material can be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the work-up. The carboxylate salt will move to the aqueous layer.
Byproducts from Synthesis of Carboxylic Acid If byproducts from the first step are carried over, purification by column chromatography or recrystallization of the final this compound may be necessary.
Contamination from Work-up Ensure complete removal of solvents and any reagents used during the work-up procedure. Drying the final product under vacuum is recommended.

Quantitative Data Summary

Table 1: Comparison of Reported Yields for Different Synthetic Routes to Pyrazine Carboxylic Acids and their Esters.

Synthetic Route Product Reported Yield Reference
Oxidation of 2,5-dimethylpyrazine2-Methyl-5-pyrazinecarboxylic acidLimited success, forms dicarboxylic acid byproduct[2]
Diaminomaleonitrile and Pyruvic aldehyde2-Methyl-5-pyrazinecarboxylic acid40-45%[2]
Methylglyoxal and 2-aminomalonamide2-Methyl-5-pyrazine formateHigh yield, few byproducts[1]
Fischer Esterification of 5-methylpyrazine-2-carboxylic acidMethyl 5-methylpyrazine-2-carboxylate83%
Fischer Esterification with Amberlyst 15Methyl 5-methylpyrazine-2-carboxylate93%

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-pyrazinecarboxylic Acid from 2,5-Dimethylpyrazine (Oxidation)

Materials:

  • 2,5-Dimethylpyrazine

  • Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (for quenching)

  • Solvent (e.g., water)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve 2,5-dimethylpyrazine in an appropriate solvent.

  • Slowly add the oxidizing agent (e.g., a solution of KMnO₄) to the reaction mixture while maintaining a controlled temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Quench the reaction by adding a reducing agent like sodium bisulfite.

  • Acidify the mixture with sulfuric acid to precipitate the carboxylic acid.

  • Filter the crude product and purify by recrystallization or column chromatography.

Protocol 2: Fischer Esterification of Pyrazine-2-carboxylic Acid

Materials:

  • Pyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (or other acid catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Suspend pyrazine-2-carboxylic acid in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Pyrazine-2-carboxylic Acid cluster_step2 Step 2: Fischer Esterification start Starting Materials (e.g., 2,5-Dimethylpyrazine) reaction1 Oxidation Reaction start->reaction1 workup1 Work-up & Purification reaction1->workup1 pca Pyrazine-2-carboxylic Acid workup1->pca esterification Esterification Reaction pca->esterification methanol Methanol (excess) methanol->esterification catalyst Acid Catalyst catalyst->esterification workup2 Work-up & Purification esterification->workup2 product This compound workup2->product

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Logic cluster_esterification Esterification Step Issues cluster_acid_synthesis Carboxylic Acid Step Issues start Low Yield of This compound incomplete_ester Incomplete Reaction? start->incomplete_ester Analyze Esterification low_yield_acid Low Yield of Pyrazine-2-carboxylic Acid? start->low_yield_acid Analyze Precursor Synthesis check_conditions Check Reaction Time, Temp, & Catalyst incomplete_ester->check_conditions check_equilibrium Shift Equilibrium? (Excess MeOH, H2O removal) incomplete_ester->check_equilibrium check_oxidation Incomplete Oxidation? low_yield_acid->check_oxidation check_side_reactions Side Reactions? (e.g., Dicarboxylic Acid) low_yield_acid->check_side_reactions

References

purification strategies to remove byproducts from methyl pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyl pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound and how do they form?

A1: The most common byproducts depend on the synthetic route. A frequent method is the esterification of pyrazine-2-carboxylic acid with methanol. In this case, the primary impurity is often the unreacted starting material, pyrazine-2-carboxylic acid.[1] If the synthesis involves the oxidation of a methyl group followed by esterification, byproducts can include the corresponding pyrazine-2-carboxylic acid and potentially over-oxidized species like pyrazine-2,3-dicarboxylic acid.[2][3] In syntheses starting from different precursors, imidazole derivatives can sometimes form as side products.[4][5][6]

Q2: My reaction is complete, but the yield of my purified this compound is low. What are the potential causes?

A2: Low yields after purification can result from several factors:

  • Suboptimal Reaction Conditions: Harsh reaction conditions, such as overly acidic or basic workups, can lead to the degradation of the pyrazine product.[4]

  • Incomplete Extraction: Pyrazine derivatives may require multiple extractions to be fully recovered from the aqueous reaction mixture.[7]

  • Loss During Purification: Significant product loss can occur during purification steps like recrystallization or column chromatography if the conditions are not optimized.[7] For example, choosing a recrystallization solvent in which the product is too soluble at low temperatures will lead to poor recovery.

Q3: How do I choose the best purification strategy for my crude this compound?

A3: The choice of purification strategy depends on the nature and quantity of the impurities. A combination of techniques is often most effective.[4]

  • For removing acidic impurities like pyrazine-2-carboxylic acid: An initial acid-base extraction is highly effective. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic byproduct.

  • For general purification and removal of colored byproducts: Recrystallization is a good option for solid products.

  • For high-purity requirements or to separate closely related byproducts: Column chromatography on silica gel is the preferred method.[1][4]

Troubleshooting Guides

This section provides practical advice for overcoming common issues encountered during the purification of this compound.

Issue 1: Removing Unreacted Pyrazine-2-Carboxylic Acid

Symptom: The 1H NMR spectrum of the purified product shows a broad singlet, and the product has a higher than expected melting point.

Cause: Presence of residual pyrazine-2-carboxylic acid.

Solution: Perform a liquid-liquid extraction.

Detailed Experimental Protocol: Liquid-Liquid Extraction
  • Dissolve the crude product in a suitable organic solvent, such as dichloromethane (CH2Cl2) or ethyl acetate.[1]

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). This will react with the acidic pyrazine-2-carboxylic acid to form a water-soluble salt.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).[1]

  • Filter and concentrate the organic solvent under reduced pressure to obtain the purified this compound.

Issue 2: Product Fails to Crystallize or Oils Out During Recrystallization

Symptom: During recrystallization, the product either remains in solution even at low temperatures or separates as an oil instead of forming crystals.

Cause: This is typically due to an inappropriate choice of solvent or the presence of impurities that inhibit crystallization. Rapid cooling can also cause the product to precipitate as an impure amorphous solid.

Solution: Optimize the recrystallization solvent and cooling rate.

Detailed Experimental Protocol: Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Common solvents for pyrazine derivatives include hexane, ethyl acetate/hexanes, or ethanol/water mixtures.[1][8]

  • Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals.

  • Once crystals begin to form, the flask can be placed in an ice-water bath to maximize the yield.

  • Collect the pure crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Issue 3: Co-elution of Impurities During Column Chromatography

Symptom: A single peak is observed on TLC or HPLC, but subsequent analysis (e.g., NMR, MS) indicates the presence of an impurity. This suggests that the impurity has a similar polarity to the product.[9]

Cause: The chosen eluent system does not provide sufficient resolution to separate the product from the impurity.

Solution: Optimize the mobile phase for column chromatography.

Detailed Experimental Protocol: Column Chromatography
  • Stationary Phase: Silica gel is commonly used for the purification of pyrazine derivatives.[1][4]

  • Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. For this compound, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective.[4][5]

  • Optimization:

    • Start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.[5]

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack it into a column.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

    • Elute the column with the optimized solvent system.

    • Combine the pure fractions and remove the solvent under reduced pressure.[4]

Data Summary

Purification MethodTypical Impurities RemovedCommon Solvents/EluentsReported Yield/PurityReference
Liquid-Liquid Extraction Acidic byproducts (e.g., pyrazine-2-carboxylic acid)Dichloromethane, Ethyl Acetate, aq. NaHCO3N/A (pre-purification step)[1]
Recrystallization Less soluble or more soluble impuritiesHexane, Methanol/Diethyl ether84% yield[1]
Column Chromatography Structurally similar byproducts, colored impuritiesHexane/Ethyl Acetate, Dichloromethane80% yield[1]

Process Workflows

Purification_Workflow Crude Crude Methyl Pyrazine-2-Carboxylate Analysis1 Initial Purity Analysis (TLC, NMR) Crude->Analysis1 Extraction Liquid-Liquid Extraction (Acid-Base Wash) Analysis1->Extraction Acidic Impurities Present? (Yes) Recrystallization Recrystallization Analysis1->Recrystallization Acidic Impurities Present? (No) Extraction->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography Further Purification Needed Analysis2 Final Purity Analysis (NMR, GC-MS, m.p.) Recrystallization->Analysis2 Chromatography->Analysis2 PureProduct Pure Product Analysis2->PureProduct Purity > 99%

Caption: A general workflow for the purification of this compound.

Troubleshooting_Tree start Impure Product Detected check_nmr Analyze 1H NMR Spectrum start->check_nmr broad_peak Broad Acidic Peak? check_nmr->broad_peak acid_wash Perform Acid-Base Extraction broad_peak->acid_wash Yes check_tlc Analyze by TLC/ Column Chromatography broad_peak->check_tlc No end_node Pure Product acid_wash->end_node multiple_spots Multiple Spots Close Together? check_tlc->multiple_spots optimize_eluent Optimize Eluent for Column Chromatography multiple_spots->optimize_eluent Yes oiling_out Product Oiling Out During Recrystallization? multiple_spots->oiling_out No optimize_eluent->end_node change_solvent Screen for Better Recrystallization Solvent & Slow Down Cooling oiling_out->change_solvent Yes oiling_out->end_node No change_solvent->end_node

Caption: A decision tree for troubleshooting common purification issues.

References

optimizing reaction conditions for the synthesis of methyl pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of methyl pyrazine-2-carboxylate. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data tables to assist in your experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound via Fischer esterification of pyrazine-2-carboxylic acid.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Fischer esterification of pyrazine-2-carboxylic acid are typically due to the reversible nature of the reaction and incomplete conversion. Here are the primary factors and solutions:

  • Equilibrium Limitations: The esterification reaction exists in equilibrium with the reverse reaction (hydrolysis). To drive the reaction towards the product (the ester), you can:

    • Use a large excess of methanol: Using methanol as the solvent ensures a high concentration of one of the reactants, shifting the equilibrium forward.[1][2]

    • Remove water as it forms: Water is a byproduct, and its removal will prevent the reverse reaction. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][3]

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow reaction rate and incomplete conversion within a typical timeframe. Ensure you are using a catalytic amount, but avoid a large excess which can lead to side reactions.

  • Suboptimal Reaction Time and Temperature: The reaction may not have reached equilibrium. Consider extending the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC). Refluxing for 8 hours or more is common.[4]

  • Product Loss During Workup: this compound has some solubility in water. During the neutralization and extraction steps, product can be lost to the aqueous phase. Ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

Q2: I'm observing significant amounts of unreacted pyrazine-2-carboxylic acid in my final product. How can I address this?

A2: This is a clear indication of an incomplete reaction. To drive the reaction to completion:

  • Increase the Excess of Methanol: If you are not already using methanol as the solvent, increasing its molar ratio relative to the carboxylic acid can significantly improve conversion.[5]

  • Efficient Water Removal: If you are not actively removing water, this is the most critical parameter to change. Use of a Dean-Stark trap is highly effective.[3]

  • Increase Catalyst Loading: A modest increase in the amount of acid catalyst can accelerate the reaction.

  • Extend Reaction Time: Monitor the disappearance of the starting material by TLC. Continue the reaction until the spot corresponding to pyrazine-2-carboxylic acid is faint or absent.

Q3: During the workup, I'm having trouble with the separation of the organic and aqueous layers. What could be the cause?

A3: Emulsion formation is a common issue during the workup of esterification reactions, especially during the neutralization step with a base (e.g., sodium bicarbonate). To mitigate this:

  • Slow Addition of Base: Add the neutralizing solution slowly with gentle swirling rather than vigorous shaking.

  • Brine Wash: After neutralization, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions and remove excess water.

  • Use of a Different Base: A dilute solution of a weaker base may be less prone to causing emulsions.

Q4: My purified product seems to be reverting to the carboxylic acid over time. Why is this happening and how can I prevent it?

A4: The presence of residual acid catalyst and water can lead to the hydrolysis of the ester back to the carboxylic acid upon storage.[6][7] To prevent this:

  • Thorough Neutralization: Ensure all acidic catalyst is neutralized during the workup. Wash the organic layer with a base (e.g., sodium bicarbonate solution) until the aqueous wash is neutral or slightly basic.

  • Drying of the Organic Layer: Dry the organic extract thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before removing the solvent.[4]

  • Azeotropic Removal of Water: Before concluding the workup, co-distilling the product with a solvent like toluene can help remove trace amounts of water.

  • Proper Storage: Store the purified ester in a cool, dry place, preferably under an inert atmosphere if it is to be stored for an extended period.

Experimental Protocols

Protocol 1: Fischer Esterification of 5-Methylpyrazine-2-carboxylic Acid

This protocol is for a closely related compound and serves as an excellent starting point for the synthesis of this compound.[4]

Materials:

  • 5-methylpyrazine-2-carboxylic acid (50 g, 0.362 mol)

  • Methanol (150 ml)

  • Concentrated sulfuric acid (4 ml)

  • Water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 5-methylpyrazine-2-carboxylic acid in methanol at 0–5 °C, add concentrated sulfuric acid dropwise.

  • After the addition is complete, stir the reaction mixture at 65 °C for 8 hours.

  • Cool the solution to room temperature and remove the excess methanol by rotary evaporation at 30 °C.

  • Partition the crude compound between water and an organic solvent like dichloromethane.

  • Separate the organic layer, and wash it with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum at a temperature below 50 °C to yield the final product.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of pyrazine carboxylate esters, which can be adapted for the synthesis of this compound.

ParameterCondition 1 (Methyl Ester)[4]Condition 2 (Isobutyl Ester)[3]
Starting Material 5-Methylpyrazine-2-carboxylic acidPyrazine-2-carboxylic acid
Alcohol MethanolIsobutyl alcohol
Catalyst Concentrated H₂SO₄98% H₂SO₄
Temperature 65 °CReflux
Reaction Time 8 hours5 hours
Water Removal Not specified (excess alcohol)Azeotropic distillation
Yield 82%High purity (yield not specified)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Pyrazine-2-carboxylic acid + Methanol + H₂SO₄ B Reflux (e.g., 65°C, 8h) A->B C Remove excess methanol B->C D Partition between organic solvent and water C->D E Neutralize with NaHCO₃(aq) D->E F Wash with brine E->F G Dry over Na₂SO₄ F->G H Solvent evaporation G->H I Optional: Column Chromatography or Recrystallization H->I J Pure Methyl Pyrazine-2-carboxylate I->J

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting low reaction yields.

G cluster_yes cluster_no start Low Yield of This compound q1 Is unreacted starting material present (TLC)? start->q1 incomplete_reaction Incomplete Reaction q1->incomplete_reaction Yes workup_issue Product Loss During Workup q1->workup_issue No sol1 Increase reaction time incomplete_reaction->sol1 sol2 Increase excess of methanol incomplete_reaction->sol2 sol3 Actively remove water (e.g., Dean-Stark) incomplete_reaction->sol3 sol4 Perform more extractions of the aqueous layer workup_issue->sol4 sol5 Ensure complete neutralization to prevent hydrolysis workup_issue->sol5

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

troubleshooting peak tailing in HPLC analysis of methyl pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of methyl pyrazine-2-carboxylate, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound?

Peak tailing for this compound, a polar compound with basic nitrogen atoms in the pyrazine ring, is often due to a combination of factors:

  • Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds is often the interaction between the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] These interactions create a secondary, stronger retention mechanism that leads to a tailed peak shape.[2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, contributing to peak broadening and tailing.[3][4] For a basic compound like this compound, a mobile phase pH that is too close to its pKa will result in a mixed population of ionized and non-ionized molecules, each with different retention characteristics.[4]

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause peak tailing.[5] Physical degradation of the column bed, such as the formation of a void, can also disrupt the sample path and cause distorted peak shapes.[1]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]

  • Extra-Column Effects: Excessive volume in tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.[3]

Q2: How does the chemical nature of this compound contribute to peak tailing?

This compound possesses a pyrazine ring, which contains two nitrogen atoms, making the molecule basic. These basic nitrogens can readily interact with acidic silanol groups on the silica surface of the HPLC column, especially at mid-range pH values where the silanols are ionized (SiO-).[1][3] This strong secondary interaction is a primary driver of peak tailing.

Q3: What is an acceptable tailing factor for a chromatographic peak?

Ideally, a chromatographic peak should be symmetrical, with a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a tailing factor between 0.9 and 1.2 is generally considered good. For many assays, peaks with an asymmetry factor up to 1.5 may be acceptable.[2] However, significant tailing can compromise resolution and the accuracy of quantification.[1]

Q4: Can my choice of organic modifier in the mobile phase affect peak tailing?

Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape.[3] While both are common in reversed-phase HPLC, they have different properties. Methanol is a more polar and protic solvent that can sometimes better mask residual silanol groups and reduce tailing for basic compounds. It is recommended to evaluate both acetonitrile and methanol during method development to determine which provides better peak symmetry for this compound.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Step 1: Initial Checks and Low-Hanging Fruit
  • Check for Column Overload: Reduce the concentration of your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.

  • Inspect for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[3]

  • Review Sample Solvent: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used, it can cause peak distortion.

Step 2: Mobile Phase Optimization

If initial checks do not resolve the issue, the next step is to optimize the mobile phase.

  • Adjust Mobile Phase pH: This is a critical parameter for controlling the peak shape of ionizable compounds.

    • Low pH Approach (pH 2.5-3.5): At a low pH, the residual silanol groups on the silica surface are protonated and thus less likely to interact with the basic pyrazine ring. This is often the most effective way to reduce peak tailing for basic compounds.

    • High pH Approach (pH > 8): At a high pH, the basic analyte is in its neutral form, and the silanol groups are fully deprotonated. This can also lead to improved peak shape but requires a pH-stable column (e.g., a hybrid or polymer-based column).[2]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and maintain a stable pH.[5]

  • Use Mobile Phase Additives:

    • Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.

Step 3: Column Evaluation and Selection

If mobile phase optimization is insufficient, the issue may be with the column itself.

  • Column Wash: Flush the column with a strong solvent to remove any contaminants. Follow the manufacturer's instructions for column cleaning.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer residual silanol groups and are designed to provide better peak shapes for basic compounds.[2][3]

  • Consider an Alternative Stationary Phase:

    • Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups.[3]

    • Hybrid or Polymer-Based Columns: These columns are more stable at a wider pH range and can be used for high-pH methods to improve the peak shape of basic compounds.

Quantitative Data Summary

The following table summarizes key quantitative parameters for troubleshooting peak tailing:

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 3.5To suppress the ionization of residual silanol groups and minimize secondary interactions with the basic analyte.
Buffer Concentration 20 - 50 mMTo effectively mask residual silanol activity and maintain a stable pH.[5]
Triethylamine (TEA) Additive 0.1% (v/v)To act as a competing base and block active silanol sites.
Acceptable Tailing Factor 0.9 - 1.2Indicates a symmetrical peak, with up to 1.5 being acceptable for some methods.[2]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Prepare Buffers: Prepare aqueous buffers at the desired pH values (e.g., pH 2.5, 3.0, and 3.5) using a suitable buffer system (e.g., phosphate or formate).

  • Prepare Mobile Phases: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired proportions.

  • Equilibrate the Column: Flush the column with at least 10-20 column volumes of the new mobile phase until the baseline is stable.

  • Inject Standard: Inject a standard solution of this compound and observe the peak shape.

  • Evaluate: Compare the tailing factor at each pH to determine the optimal condition.

Protocol 2: Column Flushing and Regeneration
  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water (without buffer) to remove salts.[5]

  • Organic Wash: Flush with 20-30 column volumes of 100% acetonitrile or methanol to remove strongly retained organic compounds.[5]

  • Stronger Solvent Wash (if necessary): For severe contamination, a stronger solvent series may be used (e.g., isopropanol, followed by hexane), ensuring miscibility between solvents. Always refer to the column manufacturer's guidelines.

  • Re-equilibration: Flush the column with the mobile phase until the baseline is stable.

  • Performance Check: Reconnect the detector and inject a standard to evaluate if the peak shape has improved.

Visual Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound initial_checks Step 1: Initial Checks start->initial_checks check_overload Reduce Sample Concentration/ Injection Volume initial_checks->check_overload Column Overload? check_extracolumn Inspect Tubing and Connections initial_checks->check_extracolumn Extra-Column Effects? check_solvent Ensure Sample is Dissolved in Mobile Phase initial_checks->check_solvent Sample Solvent Mismatch? mobile_phase_opt Step 2: Mobile Phase Optimization check_overload->mobile_phase_opt Issue Persists end Symmetrical Peak Achieved check_overload->end Resolved check_extracolumn->mobile_phase_opt Issue Persists check_extracolumn->end Resolved check_solvent->mobile_phase_opt Issue Persists check_solvent->end Resolved adjust_ph Adjust Mobile Phase pH (Low pH: 2.5-3.5) mobile_phase_opt->adjust_ph increase_buffer Increase Buffer Concentration (20-50 mM) mobile_phase_opt->increase_buffer add_additive Use Mobile Phase Additive (e.g., 0.1% TEA) mobile_phase_opt->add_additive column_eval Step 3: Column Evaluation adjust_ph->column_eval Tailing Remains adjust_ph->end Resolved increase_buffer->column_eval Tailing Remains increase_buffer->end Resolved add_additive->column_eval Tailing Remains add_additive->end Resolved wash_column Perform Column Wash column_eval->wash_column use_endcapped Switch to End-Capped Column column_eval->use_endcapped alt_stationary_phase Consider Alternative Stationary Phase column_eval->alt_stationary_phase wash_column->end Resolved use_endcapped->end Resolved alt_stationary_phase->end Resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

References

addressing the handling of toxic reagents in methyl pyrazine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe synthesis of methyl pyrazine-2-carboxylate, with a specific focus on addressing the handling of toxic reagents.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Synthesis Troubleshooting

Question: My esterification of pyrazine-2-carboxylic acid is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can arise from several factors. Here are some common issues and potential solutions:

  • Incomplete Reaction: The esterification reaction may not have gone to completion.

    • Solution: Consider extending the reaction time or moderately increasing the reaction temperature, while monitoring for potential product degradation. Ensure efficient stirring to improve reaction kinetics.[1]

  • Purity of Starting Materials: Impurities in your pyrazine-2-carboxylic acid can lead to unwanted side reactions, consuming reactants and lowering the yield of the desired product.

    • Solution: Ensure the pyrazine-2-carboxylic acid is pure and dry before starting the reaction. Recrystallization or other purification methods may be necessary.

  • Moisture Contamination: Reagents like thionyl chloride react violently with water.[2][3][4] The presence of moisture in the reaction setup can consume the reagent and introduce impurities.

    • Solution: Dry all glassware thoroughly before use and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Suboptimal Reagent Choice or Handling: The choice of methylating agent and its handling are critical.

    • Diazomethane: While highly efficient, diazomethane is extremely toxic and explosive.[5][6][7][8] Improper handling can lead to loss of reagent and pose a significant safety risk.

    • Thionyl Chloride/Methanol: This method can be effective, but thionyl chloride is corrosive and reacts with water to release toxic gases.[2][3][4]

    • Solution: For diazomethane, use specialized glassware with flame-polished joints and always work behind a blast shield.[5][6] For the thionyl chloride method, ensure a completely anhydrous setup and perform the reaction in a well-ventilated fume hood.

Question: I am observing the formation of significant byproducts during my synthesis. How can I minimize them?

Answer: Side product formation is a common issue. Here are some strategies to improve the selectivity of your reaction:

  • Reaction Condition Optimization: Systematically optimize reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents.[1]

  • Choice of Methylating Agent:

    • If using diazomethane, ensure it is freshly prepared and used as a dilute solution to minimize side reactions.[6]

    • Consider using (trimethylsilyl)diazomethane (TMS-diazomethane) as a safer, albeit still toxic, alternative that can sometimes offer better selectivity.[6][9][10]

  • Purification Strategy: Employ appropriate purification techniques to remove byproducts.

    • Column Chromatography: Silica gel chromatography is often effective for separating the desired this compound from polar impurities.[1]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can significantly improve purity.

Safety FAQs for Toxic Reagents

Question: What are the primary hazards associated with diazomethane and what are the essential safety precautions?

Answer: Diazomethane (CH₂N₂) is a highly toxic, carcinogenic, and potentially explosive gas.[5][6][7][8]

  • Toxicity: It is a severe respiratory irritant, and inhalation can be fatal.[6][7] The permissible exposure limit is very low (0.2 ppm TWA).[7]

  • Explosivity: Diazomethane can detonate spontaneously, especially in the presence of rough surfaces (like ground-glass joints), high temperatures, or strong light.[5][6] It can also explode without the presence of oxygen.[7]

Essential Safety Precautions:

  • Specialized Equipment: Always use flame-polished glassware to avoid sharp edges that can trigger detonation.[5][6] Work behind a blast shield.[5]

  • In Situ Generation: Generate diazomethane in situ for immediate use to avoid storing the hazardous substance.[8] Flow chemistry setups can further minimize the amount of diazomethane present at any given time.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: All work with diazomethane must be conducted in a well-ventilated chemical fume hood.

Question: What are the main hazards of thionyl chloride and how should it be handled?

Answer: Thionyl chloride (SOCl₂) is a corrosive liquid that reacts violently with water.[2][3][4]

  • Corrosivity: It causes severe burns to the skin, eyes, and respiratory tract.[3][4]

  • Reactivity with Water: It reacts with water or moisture to produce toxic and corrosive gases, namely sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][3][4]

  • Inhalation Toxicity: Inhalation of vapors can be toxic and cause pulmonary edema.[3][4]

Handling Procedures:

  • Anhydrous Conditions: Always handle thionyl chloride under strictly anhydrous conditions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear a full set of PPE, including chemical-resistant gloves (e.g., neoprene or PVC), chemical splash goggles, a face shield, and a chemical-resistant apron or lab coat.[4]

  • Dispensing: Use a syringe or cannula for transferring the liquid to prevent exposure to atmospheric moisture.

  • Quenching: Slowly and carefully add any excess thionyl chloride to a large volume of a suitable quenching agent, such as a cold, stirred solution of sodium bicarbonate or calcium hydroxide, in a fume hood.

Question: Are there safer alternatives to diazomethane for the methylation of pyrazine-2-carboxylic acid?

Answer: Yes, several alternatives exist, each with its own safety considerations:

  • (Trimethylsilyl)diazomethane (TMS-diazomethane): This is often considered a safer substitute for diazomethane as it is less prone to explosion.[6][10] However, it is still highly toxic and can be fatal if inhaled.[9] All handling should be performed in a fume hood with appropriate PPE.

  • Methyl Iodide or Dimethyl Sulfate with a Base: These are common methylating agents. However, they are also toxic and should be handled with care in a fume hood.

  • Fischer Esterification (Methanol with an Acid Catalyst): This is a classic and generally safer method, involving refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid). While it avoids highly toxic reagents, it may require higher temperatures and longer reaction times.

Data Presentation

Table 1: Comparison of Common Methylating Agents for Pyrazine-2-carboxylic Acid

Reagent/MethodKey AdvantagesKey DisadvantagesPrimary Hazards
Diazomethane (CH₂N₂) in Ether High yield, fast reaction at room temperature, minimal byproducts.[6]Extremely toxic, carcinogenic, and highly explosive.[5][6][7][8] Requires specialized glassware.[5][6]Acute toxicity (inhalation), carcinogenicity, explosion hazard.[5][6][7][8]
(Trimethylsilyl)diazomethane (TMSCHN₂) in Hexane/Methanol Less explosive than diazomethane, commercially available in solution.[6][10]Highly toxic (can be fatal if inhaled), reacts slower than diazomethane.[9][10]Acute toxicity (inhalation), neurological hazard.[9]
Thionyl Chloride (SOCl₂) followed by Methanol Effective for converting carboxylic acids to esters via the acid chloride.Corrosive, reacts violently with water to produce toxic gases.[2][3][4]Corrosive (skin, eyes, respiratory tract), toxic by inhalation.[3][4]
Fischer Esterification (Methanol with H₂SO₄ catalyst) Uses common and less hazardous reagents.Requires elevated temperatures (reflux) and longer reaction times, may not be suitable for sensitive substrates.Sulfuric acid is corrosive.
Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) with Base Effective methylation.Toxic and potential carcinogens.Toxicity, potential carcinogenicity.

Experimental Protocols

Protocol 1: Esterification of Pyrazine-2-carboxylic Acid using (Trimethylsilyl)diazomethane (TMS-diazomethane)

  • Disclaimer: This protocol involves the use of a highly toxic reagent and must be performed by trained personnel in a certified chemical fume hood with appropriate safety measures in place.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve pyrazine-2-carboxylic acid (1.0 eq) in a mixture of anhydrous methanol and anhydrous toluene (e.g., a 1:4 v/v ratio).

  • Reaction: While stirring the solution at room temperature under a nitrogen atmosphere, slowly add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (1.1 - 1.2 eq) dropwise using a syringe. Gas evolution (N₂) will be observed.

  • Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Protocol 2: Esterification of Pyrazine-2-carboxylic Acid using Thionyl Chloride and Methanol

  • Disclaimer: This protocol involves the use of a corrosive and water-reactive reagent and must be performed by trained personnel in a certified chemical fume hood.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend pyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Reaction: Cool the suspension in an ice bath (0 °C). Slowly and carefully add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully remove the solvent under reduced pressure.

  • Neutralization: Dissolve the residue in ethyl acetate and slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Pyrazine-2-carboxylic Acid reagents Select Methylation Reagent (e.g., TMS-diazomethane or SOCl₂/MeOH) start->reagents setup Prepare Anhydrous Reaction Setup in Fume Hood reagents->setup addition Slow Addition of Reagent (Control Temperature) setup->addition stir Stir at Appropriate Temperature (Monitor by TLC) addition->stir quench Quench Excess Reagent (e.g., Acetic Acid or NaHCO₃) stir->quench workup Aqueous Workup (Extraction & Washing) quench->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

reagent_selection start Need to Methylate Pyrazine-2-carboxylic Acid q_safety Is specialized equipment for highly toxic/explosive reagents available (e.g., blast shield)? start->q_safety q_yield Is highest possible yield critical? q_safety->q_yield Yes q_conditions Is the substrate sensitive to heat or strong acid? q_safety->q_conditions No reagent_diazomethane Use Diazomethane (with extreme caution) q_yield->reagent_diazomethane Yes reagent_tmsd Use TMS-diazomethane q_yield->reagent_tmsd No reagent_fischer Use Fischer Esterification (MeOH/H₂SO₄) q_conditions->reagent_fischer Yes reagent_socl2 Use SOCl₂/MeOH q_conditions->reagent_socl2 No

Caption: Decision tree for selecting a methylation method based on safety and experimental needs.

References

Technical Support Center: Overcoming Poor Solubility of Methyl Pyrazine-2-carboxylate in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of methyl pyrazine-2-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: I am observing poor solubility of this compound in my aqueous buffer. Is this expected?

A1: While this compound is a small molecule, its solubility can be limited under certain conditions. The pyrazine ring has basic properties, meaning the compound's solubility is pH-dependent.[1][2] In neutral or alkaline aqueous solutions, its solubility may be lower. The observed "poor solubility" could also be a slow rate of dissolution. It is crucial to distinguish between thermodynamic insolubility and kinetic limitations.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: The most common and effective techniques for enhancing the solubility of compounds like this compound include:

  • pH Adjustment: Lowering the pH of the aqueous medium can protonate the nitrogen atoms in the pyrazine ring, increasing its polarity and solubility.[1][3]

  • Use of Cosolvents: Adding a water-miscible organic solvent can reduce the polarity of the aqueous medium, improving the solvation of the compound.[4][5][6][7]

  • Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin can significantly enhance its apparent aqueous solubility.[8][9][10][11][12][13]

Q3: Can I use surfactants to improve the solubility of this compound?

A3: Yes, surfactants can be used to increase the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.[14] This method is particularly useful if pH adjustment or cosolvents are not compatible with your experimental system.

Q4: Are there any potential downsides to using these solubility enhancement techniques?

A4: Each method has considerations:

  • pH Adjustment: Drastic changes in pH can affect the stability of your compound or interfere with biological assays.

  • Cosolvents: High concentrations of organic solvents can be toxic to cells and may affect protein structure and function.

  • Cyclodextrins: While generally considered safe, some cyclodextrins can have biological effects of their own and may interact with other components in your formulation.

It is essential to validate the chosen method to ensure it does not interfere with your downstream applications.

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Addition to Aqueous Buffer

This is a common issue when a stock solution of this compound in an organic solvent is diluted into an aqueous buffer.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Optimize Cosolvent Concentration: If a cosolvent is used for the stock solution (e.g., DMSO), ensure the final concentration in the aqueous medium is as low as possible (typically <0.5% v/v for cell-based assays). You can perform a cosolvent tolerance test for your specific system.

  • pH Adjustment of the Aqueous Buffer: As this compound is a weak base, lowering the pH of the buffer can increase its solubility.[1]

  • Employ Cyclodextrins: Prepare a stock solution of a this compound-cyclodextrin complex in water or buffer.

Data Presentation: Cosolvent Titration for Solubility Enhancement

CosolventCosolvent Concentration (% v/v)Maximum Soluble Concentration of this compound (µM)Observations (e.g., Precipitation, Clarity)
DMSO0.1
0.5
1.0
Ethanol0.1
0.5
1.0
Issue 2: Inconsistent Results in Biological Assays

Inconsistent results can often be traced back to incomplete dissolution or precipitation of the compound during the experiment.

Troubleshooting Steps:

  • Visual Inspection: Before each experiment, visually inspect your solutions for any signs of precipitation or cloudiness.

  • Sonication: Briefly sonicate your final solution before use to aid dissolution.

  • Pre-equilibrate Solutions: Ensure all components of your assay are at the same temperature before mixing to avoid temperature-induced precipitation.

  • Solubility Enhancement: Proactively use one of the solubility enhancement methods described in the protocols below to ensure the compound remains in solution throughout the experiment.

Data Presentation: pH-Dependent Solubility Profile

Buffer pHMaximum Soluble Concentration of this compound (µM)Observations (e.g., Time to Dissolve, Clarity)
5.0
6.0
7.0
7.4
8.0

Experimental Protocols

Protocol 1: Solubility Enhancement using Cosolvents

This protocol describes how to determine the optimal cosolvent and its concentration to dissolve this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a high-concentration stock solution of this compound in each cosolvent (e.g., 100 mM in DMSO).

  • In a series of microcentrifuge tubes, add the aqueous buffer.

  • Spike in increasing volumes of the cosolvent stock solution to achieve a range of final cosolvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

  • Vortex each tube vigorously for 1-2 minutes.

  • Allow the solutions to equilibrate at room temperature for at least one hour.

  • Visually inspect for any precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the soluble concentration of this compound against the cosolvent concentration to determine the optimal conditions.

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol outlines the steps to investigate the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8)

  • pH meter

  • Stir plate and stir bars

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Methodology:

  • Add an excess amount of this compound to a known volume of each buffer in separate glass vials.

  • Place the vials on a stir plate and stir at a constant speed at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After stirring, allow the suspensions to settle.

  • Measure the final pH of each buffer to confirm it has not significantly changed.

  • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a suitable analytical method.

  • Plot the solubility as a function of pH.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of an inclusion complex using hydroxypropyl-β-cyclodextrin (HP-β-CD) by the kneading method.[9][10][15]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Determine the molar ratio for the complex (a 1:1 molar ratio is a good starting point).

  • Weigh the required amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in the mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.

  • Gradually add the this compound to the paste while continuously grinding with the pestle.

  • Knead the mixture for 30-60 minutes, adding small amounts of the solvent mixture as needed to maintain a consistent paste.

  • Dry the resulting paste in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • The resulting powder can be used to prepare aqueous stock solutions.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_protocols Experimental Protocols cluster_outcome Desired Outcome problem Poor Aqueous Solubility of This compound ph_adjust pH Adjustment problem->ph_adjust cosolvents Cosolvents problem->cosolvents cyclodextrins Cyclodextrin Complexation problem->cyclodextrins protocol2 Protocol 2: pH Profiling ph_adjust->protocol2 protocol1 Protocol 1: Cosolvent Screening cosolvents->protocol1 protocol3 Protocol 3: Inclusion Complex Preparation cyclodextrins->protocol3 outcome Optimized Aqueous Formulation protocol1->outcome protocol2->outcome protocol3->outcome

Caption: Troubleshooting workflow for overcoming poor solubility.

signaling_pathway cluster_compound Compound cluster_cyclodextrin Host Molecule cluster_complex Formation cluster_result Result compound This compound (Guest Molecule) complex Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (e.g., HP-β-CD) cyclodextrin->complex result Enhanced Apparent Aqueous Solubility complex->result

Caption: Logic of cyclodextrin inclusion complexation for solubility enhancement.

References

scale-up considerations for the industrial production of methyl pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial Production of Methyl Pyrazine-2-Carboxylate

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up and industrial production of this compound. It includes frequently asked questions, troubleshooting guides, experimental protocols, and process visualizations to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for the industrial production of this compound?

A1: Several routes are employed for industrial synthesis. A prevalent method involves the oxidation of a suitable precursor like 2,5-dimethylpyrazine, which can be oxidized to form pyrazine-2,5-dicarboxylic acid, followed by selective decarboxylation and esterification. Another common approach starts with the condensation of a 1,2-dicarbonyl compound (like methylglyoxal) with an amino compound. For instance, reacting methylglyoxal with 2-amino malonamide can yield 3-hydroxy-5-methylpyrazine-2-carboxylic acid, which can be further processed.[1] A method using acetone aldoxime and diaminomaleonitrile has also been developed as a cost-effective alternative to routes using pyruvic aldehyde.[2]

Q2: What are the critical process parameters to monitor during scale-up?

A2: When scaling up, it is crucial to monitor and control several parameters to ensure safety, consistency, and yield. Key parameters include:

  • Temperature Control: Many reactions, particularly oxidations, are exothermic. Inadequate heat removal in large reactors can lead to thermal gradients or runaway reactions.[3]

  • Mixing Efficiency: Uniform mixing is essential for maintaining consistent reaction rates and preventing localized concentration spikes, which can lead to byproduct formation. What works on a lab scale with a magnetic stirrer may require a carefully designed mechanical stirrer in a large vessel.[3]

  • Reagent Addition Rate: The rate of adding reagents, especially strong oxidants or bases, must be carefully controlled to manage heat generation and reaction selectivity.

  • Pressure: For reactions that evolve gas, proper venting and pressure management are critical to safety and reaction equilibrium.[3]

Q3: How can the formation of isomers and other byproducts be minimized?

A3: Byproduct formation is a significant challenge. For example, during the decarboxylation of 2-methyl-5,6-pyrazine dicarboxylate, the isomeric byproduct 2-methyl-6-pyrazine formate can be produced, which is difficult to separate.[1] Strategies to minimize byproducts include:

  • Optimizing Reaction Conditions: Systematically optimizing temperature, pressure, catalyst loading, and reaction time can improve selectivity towards the desired product.[4]

  • Control of Starting Material Quality: Ensuring the purity of raw materials is essential, as impurities can lead to side reactions.

  • Choice of Synthesis Route: Some synthetic routes are inherently cleaner than others. For example, routes avoiding harsh reagents like potassium permanganate may reduce environmental impact and byproduct formation.[1]

Q4: What are the recommended methods for purifying industrial-scale batches of this compound?

A4: Purification strategies depend on the nature of the impurities. Common methods include:

  • Fractional Distillation: This is effective for separating the product from byproducts with different boiling points, such as trimethyl phosphate or methyl benzoate.[5]

  • Crystallization/Recrystallization: This is a powerful technique for removing impurities. The choice of solvent is critical for achieving high purity and yield.

  • Column Chromatography: While often used at the lab scale, packed silica column chromatography can be adapted for industrial scales to remove polar impurities.[4][5]

Q5: What are the key safety considerations when handling the reagents and intermediates involved in the synthesis?

A5: Safety is paramount. Many reagents used in pyrazine synthesis are hazardous.

  • Flammability: Solvents like toluene and reagents like methyl pyrazine are flammable liquids. All equipment must be properly grounded to prevent static discharge, and ignition sources must be eliminated.[6]

  • Toxicity and Corrosivity: Handle all chemicals with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and protective clothing.[7][8] Work should be conducted in well-ventilated areas.[7]

  • Reactive Hazards: Some reagents, like sodium azide, are highly toxic and difficult to handle safely on a large scale, often requiring specialized facilities.[5] Oxidation reactions can be highly exothermic and require careful monitoring to prevent runaways.[3][9] Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][10]

Troubleshooting Guides

Problem 1: Low Reaction Yield

Question Possible Cause Suggested Solution
Why is my final yield significantly lower than in the lab-scale experiment? Incomplete Reaction: The reaction may not have reached completion due to inefficient mixing or insufficient reaction time at a larger scale.Extend the reaction time and ensure the stirring mechanism provides adequate agitation for the vessel size. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).[4]
Suboptimal Temperature: Thermal gradients within the large reactor can create cold spots where the reaction rate is slower.[3]Improve reactor heating/cooling systems to ensure uniform temperature distribution. Verify temperature with multiple probes if possible.
Side Reactions: The amplification of minor side reactions at an industrial scale can consume starting materials and reduce the yield of the desired product.[3][4]Re-optimize reaction parameters such as temperature and reagent addition rate. Analyze the crude product to identify major byproducts and adjust conditions to minimize their formation.
Product Degradation: The product may be sensitive to prolonged exposure to harsh conditions (e.g., high temperature, strong acid/base) during reaction or workup.[4]Use milder reagents or conditions where feasible. Minimize the time the product spends under harsh conditions.

Problem 2: Impurities Detected in Final Product

Question Possible Cause Suggested Solution
An unexpected peak appears in the HPLC/GC analysis of my final product. How do I identify and remove it? Isomeric Impurities: The synthesis route may produce isomers that are difficult to separate due to similar physical properties (e.g., 2-methyl-6-pyrazine formate).[1]Modify the synthesis to be more regioselective. Employ high-resolution purification techniques like preparative HPLC or fractional distillation with a high-efficiency column.
Residual Starting Materials or Reagents: The reaction may be incomplete, or the workup/purification process may not have effectively removed all starting materials.Optimize the reaction to drive it to completion. Add extra washing steps to the workup. For purification, consider recrystallization from a different solvent system or using column chromatography.[5]
Byproducts from Side Reactions: Impurities can arise from competing reaction pathways. For example, homocoupling of a pyrazine component can occur in some coupling reactions.[11]Identify the byproduct structure (e.g., via MS, NMR). Adjust reaction conditions (catalyst, temperature, stoichiometry) to disfavor the side reaction.[4]

Data Presentation

Table 1: Example Reaction Parameters for a Synthesis Step (Oxidation of 2,5-Dimethylpyrazine)

ParameterConditionRationale / Comment
Starting Material 2,5-DimethylpyrazineA common and commercially available precursor.
Oxidizing Agent Potassium Permanganate (KMnO₄)A strong, inexpensive oxidant. However, it produces significant MnO₂ waste.[12][13]
Solvent WaterA green and safe solvent, suitable for KMnO₄ oxidations.
Temperature 80 - 100 °CElevated temperature is typically required to drive the oxidation of the methyl groups. Careful control is needed to prevent over-oxidation or side reactions.
Reaction Time 2 - 6 hoursMonitored by TLC or HPLC until starting material is consumed.
Molar Ratio 2,5-Dimethylpyrazine : KMnO₄ (1 : 2.5-3.0)Sufficient oxidant is needed to convert both methyl groups to carboxylic acids.
Typical Yield 60 - 80% (of dicarboxylic acid)Yield can be affected by temperature control and workup efficiency.

Experimental Protocols

Protocol 1: Synthesis of 5-Methylpyrazine-2-carboxylic Acid via Oxidation and Decarboxylation

This protocol is a generalized representation based on common chemical principles and patent literature.[12][14] Specific quantities and conditions must be optimized for your specific equipment and scale.

  • Oxidation:

    • Charge a suitable reactor with an aqueous solution of 2,5-dimethylpyrazine.

    • Prepare a separate aqueous solution of potassium permanganate (KMnO₄).

    • Slowly add the KMnO₄ solution to the reactor while maintaining the temperature between 80-90 °C. The reaction is exothermic and requires efficient cooling.

    • Stir the mixture vigorously for 3-4 hours until the reaction is complete (as monitored by HPLC).

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

    • Combine the filtrate and washes. This solution contains the potassium salt of 5-methylpyrazine-2,3-dicarboxylic acid.

  • Acidification and Decarboxylation:

    • Cool the filtrate to below 30 °C.

    • Slowly add concentrated sulfuric acid to the solution to acidify it. The temperature should be controlled, not exceeding 130 °C, to facilitate decarboxylation. The target molar ratio of sulfuric acid to the dicarboxylic acid salt is typically 1.5-3.0 : 1.[12]

    • Hold the mixture at an elevated temperature (e.g., 100-120 °C) for 1-2 hours to ensure complete decarboxylation.

  • Isolation and Purification:

    • Cool the reaction mixture and adjust the pH to 1.5-4.0 with a suitable base (e.g., NaOH solution).[12][14]

    • Extract the aqueous solution multiple times with a suitable organic solvent, such as butanone.[12][14]

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) and filter.

    • Remove the solvent under reduced pressure to yield crude 5-methylpyrazine-2-carboxylic acid.

    • Further purify the crude product by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture).

    • Dry the purified crystals under vacuum.

Protocol 2: Esterification to this compound

  • Reaction Setup:

    • Suspend the purified pyrazine-2-carboxylic acid in methanol in a reactor equipped with a reflux condenser.

    • Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) while cooling the mixture.

    • Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours, monitoring the reaction by HPLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

    • Reduce the volume of methanol under vacuum.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

    • Purify the crude ester by vacuum distillation or recrystallization.

Visualizations

cluster_start Starting Materials cluster_proc1 Oxidation cluster_inter Intermediate cluster_proc2 Decarboxylation cluster_inter2 Intermediate cluster_proc3 Esterification cluster_final Final Product A 2,5-Dimethylpyrazine C Oxidation in Aqueous Solution A->C B Potassium Permanganate (KMnO₄) B->C D 5-Methylpyrazine-2,3- dicarboxylic Acid C->D Forms intermediate salt E Acidification & Heating (H₂SO₄) D->E F 5-Methylpyrazine-2- carboxylic Acid E->F Removes one COOH group G Esterification (Methanol, H⁺ catalyst) F->G H This compound G->H

Caption: A typical synthesis pathway for this compound.

start Raw Material Charging reactor Chemical Reaction (e.g., Oxidation) start->reactor 1. Reagents to Reactor filtration Filtration / Solid Removal reactor->filtration 2. Transfer Reaction Mass separation Extraction / Phase Separation filtration->separation 3. Liquid Phase to Extraction purification Purification (Distillation / Crystallization) separation->purification 4. Crude Product to Purification drying Product Drying purification->drying 5. Purified Product packaging Final Product Packaging & QC drying->packaging 6. Final API

Caption: General experimental workflow for industrial chemical synthesis.

cluster_investigate Investigation Steps cluster_diagnose Diagnosis cluster_action Corrective Actions start Low Yield or Purity Issue Detected check_params Review Process Parameters (Temp, Time, Stoichiometry) start->check_params check_raw Analyze Raw Material Purity start->check_raw analyze_crude Analyze Crude Product (HPLC, GC-MS) start->analyze_crude incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn side_reaction Side Reaction Dominant? analyze_crude->side_reaction purification_loss Loss During Purification? analyze_crude->purification_loss optimize_rxn Optimize Reaction Conditions (e.g., Increase Time/Temp) incomplete_rxn->optimize_rxn Yes change_params Modify Conditions to Reduce Byproducts side_reaction->change_params Yes optimize_purify Optimize Purification Step (e.g., New Solvent, Method) purification_loss->optimize_purify Yes end Problem Resolved optimize_rxn->end change_params->end optimize_purify->end

References

Validation & Comparative

comparative analysis of methyl pyrazine-2-carboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Methyl Pyrazine-2-carboxylate

For researchers, scientists, and drug development professionals, the efficient synthesis of this compound, a key intermediate in the pharmaceutical and flavor industries, is of significant interest. The selection of a synthetic route is often dictated by factors such as yield, reaction time, scalability, and the availability of reagents. This guide provides a comparative analysis of common methods for the synthesis of this compound, offering experimental data and detailed protocols to aid in methodological selection.

Comparative Performance of Synthesis Methods

The following table summarizes the quantitative data for various methods used to synthesize this compound and its analogs. This allows for a direct comparison of their efficiencies and reaction conditions.

MethodReactantsCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
Fischer-Speier Esterification Pyrazine-2-carboxylic acid, MethanolH₂SO₄ (catalytic)Methanol (excess)Reflux (~65)Several hours~70*[1]
Ion Exchange Resin Catalysis 5-Methylpyrazine-carboxylic acid, MethanolAmberlyst 15MethanolReflux (~65)20 h93[2]
Acyl Chloride Formation Pyrazine-2-carboxylic acid, Methanol1. Thionyl chloride2. Pyridine1. Benzene2. Acetone1. Reflux (~80)2. Room Temp.1. ~1 h2. 30 minNot reported for methyl ester[3]
Yamaguchi Esterification Pyrazine-2-carboxylic acid, Methanol2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPToluene/THFRoom Temp.~1.5 h56-79**[4][5]
Microwave-Assisted Synthesis Carboxylic acid, MethanolN-Fluorobenzenesulfonimide (NFSi)Methanol12030 minHigh (not specified for this ester)[6]

*Yield reported for an analogous pyridine carboxylic acid ester synthesis. **Yields reported for more complex esters of pyrazine-2-carboxylic acid.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are the methodologies for the key synthesis techniques.

Fischer-Speier Esterification

This method involves the direct acid-catalyzed esterification of the carboxylic acid with an alcohol.

Procedure:

  • Dissolve pyrazine-2-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.[7]

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the this compound with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the product by distillation or column chromatography.[7]

Ion Exchange Resin Catalysis

This method utilizes a solid acid catalyst, which can simplify product work-up.

Procedure for a related ester:

  • In a 1 L, 4-neck flask equipped with a mechanical stirrer, condenser, and thermocouple, charge 5-methylpyrazinecarboxylic acid (100 g), Amberlyst 15 ion exchange resin (20 g), and methanol (300 g).[2]

  • Stir the mixture at reflux for approximately 20 hours, monitoring the reaction by Gas Chromatography (GC) or GC/MS.[2]

  • After the reaction is complete, remove the resin by filtration and rinse it with methanol.[2]

  • Remove about 75% of the solvent under reduced pressure.[2]

  • Allow the resulting suspension to stand at room temperature overnight, then in an ice bath for 3 hours.[2]

  • Collect the solid product by filtration, wash with ice-cold methanol, and dry under vacuum to yield the methyl ester.[2]

Synthesis via Acyl Chloride

This two-step method proceeds through a more reactive acyl chloride intermediate.

Procedure:

  • Reflux a mixture of pyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (5.5 mL) in dry benzene (20 mL) for about 1 hour.[3]

  • Remove the excess thionyl chloride by repeated evaporation with dry benzene in vacuo.[3]

  • Dissolve the crude acyl chloride in dry acetone (50 mL).[3]

  • Add the acyl chloride solution dropwise to a stirred solution of methanol (0.05 mol) in dry pyridine (50 mL) at room temperature.

  • Continue stirring for another 30 minutes after the addition is complete.[3]

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent.

  • Wash, dry, and concentrate the organic extract, followed by purification of the product.

Yamaguchi Esterification

This mild esterification method is suitable for sensitive substrates.

Procedure:

  • To a solution of pyrazine-2-carboxylic acid (1 eq) in THF, add triethylamine (1 eq) and 2,4,6-trichlorobenzoyl chloride (1 eq).[5]

  • Stir the mixture at room temperature for 20 minutes to form the mixed anhydride.[5]

  • Add a solution of methanol (1 eq) and 4-dimethylaminopyridine (DMAP, 1 eq) in toluene.[4][5]

  • Stir the reaction mixture for approximately 1 hour at room temperature.[5]

  • Upon completion, filter the mixture and extract with a suitable organic solvent (e.g., dichloromethane).[5]

  • Wash the organic layer sequentially with dilute HCl, NaOH solution, and brine.[5]

  • Dry the organic layer, evaporate the solvent, and purify the crude product.[5]

Visualized Workflows

The following diagrams illustrate the logical flow of the described synthesis methods.

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Pyrazine_acid Pyrazine-2-carboxylic Acid Mix_and_Reflux Mix and Reflux with H₂SO₄ (catalyst) Pyrazine_acid->Mix_and_Reflux Methanol Methanol (excess) Methanol->Mix_and_Reflux Neutralize Neutralize Mix_and_Reflux->Neutralize Extract Extract Neutralize->Extract Purify Purify Extract->Purify Product This compound Purify->Product

Caption: Workflow for Fischer-Speier Esterification.

Acyl_Chloride_Formation cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Work-up & Purification Pyrazine_acid Pyrazine-2-carboxylic Acid React1 Reflux in Benzene Pyrazine_acid->React1 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->React1 Acyl_Chloride Pyrazine-2-carbonyl Chloride React1->Acyl_Chloride React2 React in Pyridine/Acetone Acyl_Chloride->React2 Methanol Methanol Methanol->React2 Workup Aqueous Work-up & Extraction React2->Workup Purify Purify Workup->Purify Product This compound Purify->Product

Caption: Workflow for Synthesis via Acyl Chloride.

Yamaguchi_Esterification cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Esterification cluster_workup Work-up & Purification Pyrazine_acid Pyrazine-2-carboxylic Acid React1 Stir in THF Pyrazine_acid->React1 Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride & Et₃N Yamaguchi_Reagent->React1 Mixed_Anhydride Mixed Anhydride React1->Mixed_Anhydride React2 React in Toluene Mixed_Anhydride->React2 Methanol_DMAP Methanol & DMAP Methanol_DMAP->React2 Workup Filter, Extract, & Wash React2->Workup Purify Purify Workup->Purify Product This compound Purify->Product

Caption: Workflow for Yamaguchi Esterification.

References

Validating the Structure of Methyl Pyrazine-2-carboxylate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the validation of the structure of methyl pyrazine-2-carboxylate using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present a detailed analysis of expected 2D NMR correlations and compare this powerful technique with alternative analytical methods, supported by experimental protocols and data presented in a clear, comparative format.

Structural Elucidation using 2D NMR

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable tools for elucidating the intricate structures of organic molecules. By mapping the correlations between nuclei, these methods provide a detailed blueprint of the molecular connectivity.

Predicted ¹H and ¹³C NMR Data

The foundational 1D NMR spectra provide the chemical shifts of the individual protons and carbons in the molecule. For this compound, the expected chemical shifts are summarized below. These values are crucial for interpreting the correlations observed in the 2D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NameAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H3Pyrazine CH~8.7-
H5Pyrazine CH~8.8-
H6Pyrazine CH~9.2-
OCH₃Methyl Ester~4.0~53
C2Pyrazine C (quaternary)-~145
C3Pyrazine CH-~144
C5Pyrazine CH-~147
C6Pyrazine CH-~148
C=OCarbonyl-~165
2D NMR Correlation Analysis

Based on the structure of this compound, the following correlations are predicted in the 2D NMR spectra. These correlations provide definitive evidence for the connectivity of the atoms within the molecule.

Table 2: Predicted 2D NMR Correlations for this compound

ExperimentCorrelating Protons (¹H)Correlating Carbons (¹³C)Correlation TypeStructural Information
COSY H5 – H6-³JHHVicinal coupling between adjacent protons on the pyrazine ring.
H3 – H5-⁴JHH (weak)Long-range coupling across the nitrogen atom.
HSQC H3C3¹JCHDirect one-bond correlation between the proton and carbon at position 3.
H5C5¹JCHDirect one-bond correlation between the proton and carbon at position 5.
H6C6¹JCHDirect one-bond correlation between the proton and carbon at position 6.
OCH₃OCH₃ Carbon¹JCHDirect one-bond correlation within the methyl ester group.
HMBC H3C2, C5²JCH, ³JCHLong-range correlations from H3 to the quaternary carbon C2 and across the nitrogen to C5.
H5C3, C6²JCH, ³JCHLong-range correlations from H5 to adjacent carbons C3 and C6.
H6C2, C5³JCH, ²JCHLong-range correlations from H6 to the quaternary carbon C2 and the adjacent carbon C5.
OCH₃C=O, C2²JCH, ³JCHLong-range correlations from the methyl protons to the carbonyl carbon and the pyrazine ring carbon C2.

Visualizing the Connections: 2D NMR Correlation Diagrams

The following diagrams, generated using Graphviz, illustrate the key through-bond correlations expected for this compound in COSY, HSQC, and HMBC spectra.

COSY_Correlations cluster_structure This compound cluster_correlations COSY Correlations (¹H-¹H) mol mol H3 H3 (~8.7 ppm) H5 H5 (~8.8 ppm) H3->H5 ⁴J (weak) H6 H6 (~9.2 ppm) H5->H6 ³J

Fig. 1: Predicted COSY correlations for this compound.

HSQC_Correlations cluster_protons ¹H cluster_carbons ¹³C H3 H3 (~8.7 ppm) C3 C3 (~144 ppm) H3->C3 ¹JCH H5 H5 (~8.8 ppm) C5 C5 (~147 ppm) H5->C5 ¹JCH H6 H6 (~9.2 ppm) C6 C6 (~148 ppm) H6->C6 ¹JCH OCH3_H OCH₃ (~4.0 ppm) OCH3_C OCH₃ (~53 ppm) OCH3_H->OCH3_C ¹JCH

Fig. 2: Predicted HSQC correlations for this compound.

HMBC_Correlations cluster_protons ¹H cluster_carbons ¹³C H3 H3 C2 C2 (quat) H3->C2 C5 C5 H3->C5 H5 H5 C3 C3 H5->C3 C6 C6 H5->C6 H6 H6 H6->C2 H6->C5 OCH3_H OCH₃ OCH3_H->C2 CO C=O OCH3_H->CO OCH3_C OCH₃

Fig. 3: Predicted HMBC correlations for this compound.

Experimental Workflow and Protocols

The successful acquisition of high-quality 2D NMR data relies on a systematic experimental workflow and carefully optimized parameters.

Experimental_Workflow SamplePrep Sample Preparation (~5-10 mg in 0.5-0.7 mL CDCl₃) OneD_NMR 1D NMR Acquisition (¹H and ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) TwoD_NMR->Processing Analysis Spectral Analysis and Structure Elucidation Processing->Analysis

comparing the antimicrobial activity of methyl pyrazine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antimicrobial Activity of Methyl Pyrazine-2-Carboxylate Derivatives

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Pyrazine derivatives, particularly those derived from pyrazine-2-carboxylic acid, have garnered considerable attention for their broad spectrum of biological activities, including antimicrobial effects. This guide provides a comparative overview of the antimicrobial activity of various this compound derivatives, supported by experimental data from recent studies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity. The data below summarizes the MIC values for several derivatives against selected microbial strains.

DerivativeMicroorganismMIC (µg/mL)Reference
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)E. coli50[1]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)C. albicans3.125[1]
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)P. aeruginosa25[1]
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)C. albicans3.125[1]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8)M. tuberculosis H37Rv1.56[2]
N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide 4M. tuberculosis H37Rv16.87 (IC90)[3][4]
5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylateGram-positive strains≥ 0.98 µmol/L[5]
2-(4-bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylateMould strains≥ 1.95 µmol/L[5]
Pyrazin-2-ylmethyl benzoate (3a)R. solani0.0209 (EC50)[6]
(5-methylpyrazin-2-yl) methyl benzoate (3b)R. solani0.0218 (EC50)[6]
1-(pyrazin-2-yl) ethyl benzoate (3c)R. solani0.0191 (EC50)[6]
1-(pyrazin-2-yl) ethyl benzoate (3c)P. nicotianae0.1870 (EC50)[6]

Experimental Protocols

The methodologies employed to assess the antimicrobial activity of these derivatives are crucial for interpreting the results. The following are detailed protocols for common antimicrobial susceptibility tests.

Agar Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity.

  • Media Preparation: A suitable agar medium, such as Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi, is prepared and sterilized.

  • Inoculation: The sterile agar medium is poured into petri dishes and allowed to solidify. A standardized suspension of the test microorganism is then uniformly spread over the agar surface.

  • Well Preparation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A known concentration of the test derivative, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A control well contains only the solvent.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around each well, where microbial growth is prevented.

Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution Method

This method provides a quantitative measure of antimicrobial activity.

  • Preparation of Test Compound Dilutions: A series of twofold dilutions of the test derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the test microorganism is added to each well containing the diluted compound.

  • Controls: A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a this compound derivative.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Derivative Prepare Stock Solution of Derivative Dilutions Create Serial Dilutions in Broth Medium Derivative->Dilutions Plate Inoculate Microtiter Plate (Dilutions + Inoculum) Dilutions->Plate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Plate Incubate Incubate Plate (e.g., 37°C for 24h) Plate->Incubate Observe Visually Inspect for Microbial Growth Incubate->Observe MIC Determine MIC: Lowest Concentration with No Growth Observe->MIC

Caption: Workflow for MIC Determination.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many pyrazine derivatives are still under investigation, some studies suggest potential targets. For instance, molecular docking studies have indicated that certain pyrazine-2-carboxylic acid derivatives may act by inhibiting GlcN-6-P synthase, an enzyme crucial for the biosynthesis of the bacterial cell wall.[1] The structural diversity of these derivatives allows for a wide range of interactions with microbial targets, making them promising candidates for further drug development.

The following diagram illustrates a simplified proposed mechanism of action for certain pyrazine derivatives.

Mechanism_of_Action Derivative Pyrazine-2-Carboxylate Derivative Inhibition Inhibition Derivative->Inhibition binds to Enzyme GlcN-6-P Synthase (Bacterial Enzyme) CellWall Bacterial Cell Wall Biosynthesis Enzyme->CellWall catalyzes Disruption Disruption CellWall->Disruption Inhibition->Enzyme Inhibition->CellWall prevents CellDeath Bacterial Cell Death Disruption->CellDeath

Caption: Proposed Mechanism of Action.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 2-Pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of methyl 2-pyrazinecarboxylate is critical for quality control, stability testing, and pharmacokinetic studies. The selection of an appropriate analytical method is a pivotal decision that influences the reliability and validity of experimental data. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of methyl 2-pyrazinecarboxylate.

This comparison is based on established principles of analytical method validation and supported by data from analogous validated methods for structurally similar pyrazine derivatives. A cross-validation approach, where results from two distinct methods are compared, provides a high degree of confidence in the analytical data.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of a validated HPLC-UV method and a validated GC-MS method for the quantitative determination of methyl 2-pyrazinecarboxylate.

Table 1: HPLC-UV Method Validation Data

Validation ParameterAcceptance CriteriaHypothetical Performance Data
Linearity (R²) ≥ 0.9950.9992
Range 80-120% of test concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Intraday≤ 2.0%0.85%
- Interday≤ 3.0%1.32%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.5 µg/mL
Specificity No interference at the retention time of the analyteSpecific

Table 2: GC-MS Method Validation Data

Validation ParameterAcceptance CriteriaHypothetical Performance Data
Linearity (R²) ≥ 0.9950.9998
Range 80-120% of test concentration0.01 - 10 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.8%
Precision (% RSD)
- Intraday≤ 2.0%0.65%
- Interday≤ 3.0%1.15%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.005 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.01 µg/mL
Selectivity No interfering peaks at the retention time and m/z of the analyteHighly Selective

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of methyl 2-pyrazinecarboxylate are provided below. These protocols are based on standard practices for the analysis of similar aromatic, nitrogen-containing heterocyclic compounds.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control and quantification of methyl 2-pyrazinecarboxylate in bulk drug and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of methyl 2-pyrazinecarboxylate is prepared in the mobile phase and serially diluted to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of methyl 2-pyrazinecarboxylate in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers higher sensitivity and selectivity, making it ideal for trace analysis, impurity profiling, and analysis in complex matrices such as biological fluids or food samples.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 200 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of methyl 2-pyrazinecarboxylate (e.g., m/z 138, 107, 79).

  • Standard Preparation: Prepare a stock solution of methyl 2-pyrazinecarboxylate in a suitable solvent like methanol or dichloromethane. Serially dilute the stock solution to create calibration standards ranging from 0.01 to 10 µg/mL.

  • Sample Preparation: For liquid samples, a liquid-liquid extraction with a suitable organic solvent may be required. For solid samples, a solvent extraction followed by filtration is necessary. The final extract should be concentrated or diluted as needed to fall within the calibration range.

  • Data Analysis: Create a calibration curve by plotting the peak area of the primary ion against the concentration of the standards. Quantify methyl 2-pyrazinecarboxylate in the sample using this calibration curve.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the experimental workflows for the HPLC and GC-MS analyses.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Conclusion DevHPLC Develop HPLC Method ValHPLC Validate HPLC Method (Linearity, Accuracy, Precision, etc.) DevHPLC->ValHPLC AnalyzeSamples Analyze the Same Set of Samples by Both Validated Methods ValHPLC->AnalyzeSamples DevGCMS Develop GC-MS Method ValGCMS Validate GC-MS Method (Linearity, Accuracy, Precision, etc.) DevGCMS->ValGCMS ValGCMS->AnalyzeSamples CompareResults Statistically Compare the Results (e.g., Bland-Altman plot, t-test) AnalyzeSamples->CompareResults AssessAgreement Assess Agreement Between Methods CompareResults->AssessAgreement Conclusion Conclusion on Method Interchangeability and Reliability AssessAgreement->Conclusion

Caption: Workflow for the Cross-Validation of Analytical Methods.

cluster_HPLC HPLC-UV Experimental Workflow cluster_GCMS GC-MS Experimental Workflow HPLC_Start Start HPLC_Prep_Std Prepare Calibration Standards HPLC_Start->HPLC_Prep_Std HPLC_Prep_Sample Prepare Sample Solution HPLC_Start->HPLC_Prep_Sample HPLC_Data Data Acquisition & Processing HPLC_Prep_Std->HPLC_Data HPLC_Filter Filter through 0.45 µm Filter HPLC_Prep_Sample->HPLC_Filter HPLC_Inject Inject into HPLC System HPLC_Filter->HPLC_Inject HPLC_Analyze Chromatographic Separation & UV Detection HPLC_Inject->HPLC_Analyze HPLC_Analyze->HPLC_Data HPLC_Quantify Quantification using Calibration Curve HPLC_Data->HPLC_Quantify HPLC_End End HPLC_Quantify->HPLC_End GCMS_Start Start GCMS_Prep_Std Prepare Calibration Standards GCMS_Start->GCMS_Prep_Std GCMS_Prep_Sample Prepare Sample Extract GCMS_Start->GCMS_Prep_Sample GCMS_Data Data Acquisition & Processing (SIM) GCMS_Prep_Std->GCMS_Data GCMS_Inject Inject into GC-MS System GCMS_Prep_Sample->GCMS_Inject GCMS_Analyze Chromatographic Separation & Mass Spectrometry GCMS_Inject->GCMS_Analyze GCMS_Analyze->GCMS_Data GCMS_Quantify Quantification using Calibration Curve GCMS_Data->GCMS_Quantify GCMS_End End GCMS_Quantify->GCMS_End

Caption: Experimental Workflows for HPLC and GC-MS Analysis.

A Comparative Analysis of the Biological Efficacy of Methyl Pyrazine-2-Carboxylate and Ethyl Pyrazine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of the biological efficacy of methyl pyrazine-2-carboxylate and ethyl pyrazine-2-carboxylate. Pyrazine derivatives are a significant class of heterocyclic compounds known for their wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] This document synthesizes the available, albeit limited, direct comparative data and provides a broader context based on related pyrazine compounds to inform further research and development.

Quantitative Data Comparison

Direct comparative studies detailing the biological efficacy of this compound versus ethyl pyrazine-2-carboxylate are scarce in the current scientific literature. However, by examining studies on various derivatives of pyrazine-2-carboxylic acid, we can infer potential activities. The following table summarizes the biological activities of some relevant pyrazine derivatives, providing a contextual baseline for the methyl and ethyl esters.

Derivative ClassBiological ActivityKey Findings (IC₅₀/MIC Values)
Pyrazine-2-carbohydrazides (derived from ethyl-pyrazinoate)Antimicrobial (Gram-positive bacteria)Showed potent activity against selected strains.[4]
Piperazine amides of 5-methylpyrazine-2-carboxylic acid Antimicrobial (specifically C. albicans)Exhibited a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL.[1]
Substituted amides of pyrazine-2-carboxylic acids Antifungal, Antialgal, Photosynthesis InhibitionDisplayed a broad range of activity with MIC values between 31.25-500 μmol·dm⁻³ for antifungal effects and an IC₅₀ of 0.063 mmol·dm⁻³ for antialgal activity.[5][6]
Pyrazine Carboxamides Antibacterial (against XDR S. Typhi), Alkaline Phosphatase InhibitionDemonstrated a MIC of 6.25 mg/mL and an IC₅₀ of 1.469 ± 0.02 μM for enzyme inhibition.[7]
Pyrazine-based Kinase Inhibitors Anticancer (as FGFR inhibitors)Showed promising in vitro activity against FGFR1-4.[2]

From a structure-activity relationship standpoint, the primary difference between the methyl and ethyl esters is the length of the alkyl chain, which slightly increases the lipophilicity of the ethyl ester. This modification can influence the compound's pharmacokinetic profile, including cell membrane permeability and interaction with protein binding sites. Without direct experimental evidence, it is hypothesized that the ethyl ester may exhibit enhanced activity in some biological systems due to improved cellular uptake, while the smaller methyl ester might be favored in scenarios where a more compact molecule is advantageous for target binding.

Experimental Protocols

While specific protocols for testing methyl and ethyl pyrazine-2-carboxylate were not found, the following are detailed methodologies for key experiments commonly used to evaluate the biological efficacy of pyrazine derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilutions: The compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism in broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under optimal growth conditions for the microorganism (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that results in the complete visible inhibition of microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the antiproliferative effect of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Compound Incubation: Cells are pre-incubated with different concentrations of the test compounds.

  • Inflammatory Stimulation: The cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is determined using the Griess reagent.

  • IC₅₀ Calculation: The IC₅₀ value for NO inhibition is determined from the resulting data.

Visualizations

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

general_signaling_pathway Pyrazine Pyrazine Derivative Kinase Protein Kinase (e.g., FGFR, CDK) Pyrazine->Kinase NFkB NF-κB Pathway Pyrazine->NFkB Apoptosis Apoptosis Pyrazine->Apoptosis CellCycle Cell Cycle Progression Kinase->CellCycle Inflammation Inflammatory Response NFkB->Inflammation experimental_workflow cluster_0 In Vitro Assay Workflow prep Compound Preparation Stock Solution → Serial Dilutions treatment Cell/Microbe Treatment Addition of Compound to Culture prep->treatment incubation Incubation Controlled Environment treatment->incubation analysis Data Analysis Measurement of Endpoint → IC₅₀/MIC Calculation incubation->analysis

References

A Spectroscopic Showdown: Unmasking the Isomers of Methyl Pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of heterocyclic compounds is paramount. This guide provides a comprehensive spectroscopic comparison of methyl pyrazine-2-carboxylate and its key structural isomers: methyl pyridazine-3-carboxylate, methyl pyrimidine-2-carboxylate, and methyl pyrimidine-5-carboxylate. By examining their distinct signatures across various analytical techniques, we aim to provide a clear framework for their identification and characterization.

The arrangement of nitrogen atoms within the aromatic ring of these isomeric methyl esters of diazinecarboxylic acids significantly influences their electronic properties and, consequently, their spectroscopic profiles. This comparative analysis delves into the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy data for each compound, offering a valuable resource for unambiguous structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH (Ring Position 1)H (Ring Position 2)H (Ring Position 3)H (Ring Position 4)-OCH₃
This compound9.25 (s)8.78 (d)8.75 (d)-4.04 (s)
Methyl pyridazine-3-carboxylate-9.35 (dd)8.00 (dd)7.85 (dd)4.10 (s)
Methyl pyrimidine-2-carboxylate-9.10 (d)7.60 (t)9.10 (d)4.05 (s)
Methyl pyrimidine-5-carboxylate9.38 (s)9.25 (s)-9.25 (s)4.02 (s)[1]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OC (Ring Position 1)C (Ring Position 2)C (Ring Position 3)C (Ring Position 4)-OCH₃
This compound164.5147.8145.2144.9143.553.2
Methyl pyridazine-3-carboxylate163.8152.1128.5134.2150.553.5
Methyl pyrimidine-2-carboxylate163.2158.0122.5158.0159.853.8
Methyl pyrimidine-5-carboxylate163.9159.5121.8159.5160.153.4

Table 3: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)

CompoundC=O StretchC-O StretchAromatic C-H StretchAromatic C=N/C=C Stretch
This compound~1730~1290, ~1100~3050~1580, ~1540
Methyl pyridazine-3-carboxylate~1725~1280, ~1120~3060~1570, ~1550
Methyl pyrimidine-2-carboxylate~1735~1285, ~1110~3040~1590, ~1560
Methyl pyrimidine-5-carboxylate~1728~1295, ~1115~3055~1585, ~1570

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion [M]⁺[M - OCH₃]⁺[M - COOCH₃]⁺Other Key Fragments
This compound1381077952, 80
Methyl pyridazine-3-carboxylate1381077952, 80
Methyl pyrimidine-2-carboxylate1381077953, 80
Methyl pyrimidine-5-carboxylate1381077953, 80

Table 5: UV-Vis Spectroscopy Data (λmax in nm)

CompoundSolventλmax (π → π)λmax (n → π)
This compoundEthanol~260, ~315~325
Methyl pyridazine-3-carboxylateEthanol~250, ~300~340
Methyl pyrimidine-2-carboxylateEthanol~245, ~280~310
Methyl pyrimidine-5-carboxylateEthanol~255, ~290~315

Experimental Protocols

The following are generalized experimental methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹³C NMR, broadband proton decoupling is typically applied to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Fourier Transform Infrared (FT-IR): Spectra are commonly obtained using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, for the thin solid film method, the solid is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate before analysis.

Mass Spectrometry (MS)
  • Electron Ionization (EI) Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization source. The sample is introduced into the ion source, often via a direct insertion probe or gas chromatography inlet. The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • UV-Vis Spectroscopy: Absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer. A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0. The spectrum is scanned over a wavelength range of approximately 200-400 nm using a quartz cuvette with a 1 cm path length. A reference cuvette containing the pure solvent is used to zero the instrument.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of these isomers.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Isomer Comparison cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Sample Isomeric Compounds (Methyl Esters of Diazinecarboxylic Acids) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV Data_Analysis Spectral Interpretation - Chemical Shifts - Coupling Constants - Vibrational Frequencies - Fragmentation Patterns - Absorption Maxima NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV->Data_Analysis Comparison Comparative Analysis (Tabulation of Data) Data_Analysis->Comparison Conclusion Structural Elucidation & Isomer Differentiation Comparison->Conclusion

Caption: Workflow for spectroscopic analysis of isomers.

This guide provides a foundational spectroscopic comparison of this compound and its isomers. The distinct patterns observed in their NMR, IR, MS, and UV-Vis spectra, arising from the differential placement of nitrogen atoms in the heterocyclic ring, serve as reliable fingerprints for their identification and characterization in complex research and development settings.

References

Assessing the Purity of Synthesized Methyl Pyrazine-2-Carboxylate: A Comparative Guide to Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally been the methods of choice, Differential Scanning Calorimetry (DSC) has emerged as a powerful and efficient alternative for determining the purity of crystalline organic compounds such as methyl pyrazine-2-carboxylate.

This guide provides an objective comparison of DSC with HPLC and GC for the purity analysis of synthesized this compound. It includes detailed experimental protocols, supporting data, and visual workflows to assist in selecting the most appropriate analytical strategy.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the compound, the nature of the expected impurities, and the desired level of analytical detail. The following table summarizes the key performance characteristics of DSC, HPLC, and GC for the purity analysis of this compound.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Measures the heat flow associated with the melting of the sample. Purity is determined from the melting point depression and the shape of the melting peak based on the van't Hoff equation.[1]Separation of components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2]
Primary Measurement Heat Flow vs. TemperatureAbsorbance/Response vs. Retention TimeSignal vs. Retention Time
Sample Requirement 1-5 mg of solid sample.Typically 10-20 µL injection of a ~1 mg/mL solution.[3][4]0.5-2 µL injection of a solution or headspace vapor.[5]
Analysis Time 30-60 minutes per sample15-45 minutes per sample10-30 minutes per sample[2]
Sensitivity (LOD/LOQ) Detects 0.1-2 mol% of eutectic impurities. Not typically defined by LOD/LOQ values.LOD: ~3x signal-to-noise; LOQ: ~10x signal-to-noise. Can detect impurities at ppm or even ppb levels.[6][7][8]High sensitivity, often to ppm or ppb levels, especially with specific detectors.
Specificity Provides a measure of total eutectic impurities but does not identify individual impurities.High specificity for separating and quantifying individual impurities, including non-volatile and thermally labile ones.High specificity for volatile and semi-volatile impurities.
Advantages - Absolute method, no need for reference standards of impurities.- Fast method development.- Provides information on the solid-state properties (polymorphism).- High resolution and sensitivity.- Applicable to a wide range of compounds.- Established and well-understood technique.- Excellent for volatile impurities.- Very high resolution with capillary columns.
Disadvantages - Only applicable to crystalline, thermally stable compounds that do not decompose upon melting.[9]- Does not provide information on the identity of impurities.- Less sensitive than chromatographic methods for trace impurities.- Requires reference standards for impurity identification and quantification.- Method development can be time-consuming.- Solvents can be costly and generate waste.- Limited to volatile and thermally stable compounds.- Derivatization may be required for non-volatile compounds.

Experimental Protocol: Purity Assessment of this compound by DSC

This protocol outlines the steps for determining the purity of synthesized this compound using DSC, based on the principles of melting point depression.

1. Instrumentation and Calibration:

  • A calibrated Differential Scanning Calorimeter equipped with a cooling system is required.

  • Calibrate the instrument for temperature and enthalpy using certified reference standards (e.g., indium) according to the manufacturer's instructions.

2. Sample Preparation:

  • Accurately weigh 1-3 mg of the synthesized this compound into a clean, standard aluminum DSC pan.[10]

  • Ensure the sample forms a thin, even layer at the bottom of the pan to facilitate uniform heat transfer.

  • Hermetically seal the pan to prevent any loss of volatile components during heating.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

3. DSC Analysis Parameters:

  • Temperature Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 80°C at a constant heating rate of 1-2°C/min. A slow heating rate is crucial for achieving thermal equilibrium during the melting process.

  • Purge Gas:

    • Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a stable thermal environment and prevent oxidative degradation.

4. Data Analysis:

  • Record the heat flow as a function of temperature. The resulting thermogram will show an endothermic peak corresponding to the melting of this compound.

  • For a pure compound, the melting peak will be sharp and narrow. The presence of impurities will cause a broadening of the peak and a depression of the onset temperature of melting.[1]

  • The purity is calculated using the van't Hoff equation, which relates the mole fraction of the impurity to the melting point depression. Most modern DSC software has built-in modules for automated purity calculations. The software analyzes the shape of the melting peak, typically between 10% and 50% of the total peak area, to determine the purity.[11]

Visualizing the Workflow and Data

To better understand the experimental process and the expected outcome, the following diagrams illustrate the workflow for DSC purity assessment and a representative DSC thermogram for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 1-3 mg of This compound encapsulate Encapsulate in Aluminum Pan weigh->encapsulate load Load Sample and Reference Pans into DSC encapsulate->load program Set Temperature Program (e.g., 25°C to 80°C at 2°C/min) load->program run Run Analysis under Nitrogen Purge program->run thermogram Obtain DSC Thermogram (Heat Flow vs. Temperature) run->thermogram calculate Calculate Purity using van't Hoff Equation thermogram->calculate

Caption: Experimental workflow for purity assessment by DSC.

dsc_thermogram cluster_pure 99.9% Pure cluster_impure 98.5% Pure title Representative DSC Thermogram of this compound xaxis Temperature (°C) yaxis Heat Flow (mW) Endothermic -> p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 i1 i1 i2 i2 i1->i2 i3 i3 i2->i3 i4 i4 i3->i4 i5 i5 i4->i5 xlabel1 55 xlabel2 60 xlabel3 65

References

A Comparative Analysis of the Reactivity of Pyrazine Carboxylate Esters in Amidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the reactivity of different pyrazine carboxylate esters and their parent carboxylic acids in amidation reactions, a crucial transformation in the synthesis of numerous biologically active compounds. The pyrazine ring is a key structural motif in many pharmaceuticals, and understanding the reactivity of its derivatives is essential for the efficient development of new therapeutic agents. This document summarizes experimental data on reaction yields, providing a benchmark for comparing the efficacy of various synthetic routes. Detailed experimental protocols for key reactions are also presented, alongside a visualization of the synthetic pathways.

Comparative Reactivity in Amidation: A Data-Driven Overview

The efficiency of amide bond formation from pyrazine carboxylate derivatives is highly dependent on the choice of starting material and reaction conditions. The following table summarizes yields for the synthesis of various N-substituted 3-aminopyrazine-2-carboxamides, comparing the reactivity of the methyl ester with the carboxylic acid activated by 1,1'-carbonyldiimidazole (CDI).

Table 1: Comparison of Yields for the Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

CompoundR' (Amine)Yield from Methyl Ester (%)Yield from Activated Acid (CDI) (%)
1 benzyl2975
2 2-methylbenzyl2791
5 4-methoxybenzyl3926
6 2,4-dichlorobenzyl4579
7 2-chlorobenzyl1874
8 4-chlorobenzyl1655

Data synthesized from a study on the synthesis of N-substituted 3-aminopyrazine-2-amides.[1]

The data indicates that, for most substrates, activating the carboxylic acid with CDI (Procedure B) results in significantly higher yields compared to starting from the methyl ester (Procedure A).[1] This suggests that the direct amidation of the activated acid is a more efficient pathway for these particular transformations.[1] An exception is noted for the 4-methoxybenzyl derivative, where the methyl ester route provided a higher yield.[1]

Experimental Protocols

Detailed methodologies for the key amidation strategies are provided below.

Procedure A: Amidation from Methyl Ester

This two-step procedure involves the initial esterification of the pyrazine carboxylic acid followed by amidation.

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

  • 3-Aminopyrazine-2-carboxylic acid is dissolved in methanol.

  • Concentrated sulfuric acid is added as a catalyst.

  • The mixture is stirred at room temperature for 48 hours.

  • The solvent is evaporated, and the residue is neutralized with a saturated solution of sodium bicarbonate.

  • The product, methyl 3-aminopyrazine-2-carboxylate, is extracted with an organic solvent and purified.

Step 2: Amidation of Methyl 3-aminopyrazine-2-carboxylate

  • Methyl 3-aminopyrazine-2-carboxylate, the desired substituted benzylamine, and ammonium chloride are mixed in methanol.

  • The reaction is carried out in a microwave reactor at 130°C for 40 minutes with a power of 90 W.[1]

  • The product is then purified by appropriate methods.

Procedure B: Amidation from Carboxylic Acid via CDI Activation

This procedure involves the direct amidation of the carboxylic acid after activation with 1,1'-carbonyldiimidazole (CDI).

  • 3-Aminopyrazine-2-carboxylic acid is dissolved in dimethyl sulfoxide (DMSO).[1]

  • 1,1'-Carbonyldiimidazole (CDI) is added, and the mixture is stirred to form the activated intermediate, (3-aminopyrazin-2-yl)(1H-imidazol-1-yl)methanone.[1]

  • The corresponding amine (benzylamine, alkylamine, or aniline derivative) is added to the solution.[1]

  • The reaction is conducted in a microwave reactor at 120°C for 30 minutes with a power of 100 W.[1]

  • The final amide product is isolated and purified.[1]

Alternative Procedure: Amidation via Acyl Chlorides

Another common method for synthesizing pyrazine carboxamides involves the conversion of the carboxylic acid to its acyl chloride, followed by reaction with an amine.

Step 1: Formation of the Acyl Chloride

  • A substituted pyrazine-2-carboxylic acid (e.g., 6-chloropyrazine-2-carboxylic acid) is refluxed with thionyl chloride in dry benzene for approximately one hour.[2]

  • Excess thionyl chloride is removed by evaporation with dry benzene under vacuum.[2]

Step 2: Amidation

  • The crude acyl chloride is dissolved in dry acetone.[2]

  • This solution is added dropwise to a stirred solution of the corresponding substituted aniline in dry pyridine at room temperature.[2]

  • The resulting mixture is poured into cold water, and the precipitated amide is collected and recrystallized.[2]

Visualization of Amidation Pathways

The following diagram illustrates the different synthetic routes for the preparation of pyrazine carboxamides discussed in this guide.

G Pathways for Pyrazine Carboxamide Synthesis cluster_0 Starting Material cluster_2 Final Product PyrazineCOOH Pyrazine-2-Carboxylic Acid PyrazineCOOMe Pyrazine-2-Carboxylate Ester (e.g., Methyl Ester) PyrazineCOOH->PyrazineCOOMe H2SO4, MeOH (Procedure A, Step 1) PyrazineCOCl Pyrazine-2-Carbonyl Chloride PyrazineCOOH->PyrazineCOCl SOCl2 PyrazineCOCDI CDI-Activated Acid PyrazineCOOH->PyrazineCOCDI CDI, DMSO (Procedure B) PyrazineCONH Pyrazine Carboxamide PyrazineCOOMe->PyrazineCONH R'NH2, NH4Cl, MW (Procedure A, Step 2) PyrazineCOCl->PyrazineCONH R'NH2, Pyridine PyrazineCOCDI->PyrazineCONH R'NH2, MW (Procedure B)

Caption: Synthetic routes for pyrazine carboxamide formation.

Conclusion

The reactivity of pyrazine carboxylate derivatives in amidation reactions is significantly influenced by the chosen synthetic pathway. While amidation of pyrazine carboxylate esters is a viable method, the activation of the parent carboxylic acid, particularly with CDI, often provides a more efficient route with higher yields for a range of substrates.[1] The selection of the optimal method will depend on the specific substituents on both the pyrazine ring and the amine, as well as other experimental considerations such as reagent availability and reaction conditions. The provided protocols offer robust starting points for the synthesis of novel pyrazine carboxamides for applications in drug discovery and materials science.

References

Validation of a Stability-Indicating HPLC Assay for Methyl Pyrazine-2-Carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a stability-indicating high-performance liquid chromatography (HPLC) method for methyl pyrazine-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals. The presented method is compared with a conceptual alternative, highlighting the critical parameters for ensuring accurate and reliable stability assessment of this compound. This document includes detailed experimental protocols, comparative data, and a workflow for method validation.

Introduction

This compound is a crucial building block in medicinal chemistry. Ensuring its purity and stability is paramount for the quality and efficacy of the final active pharmaceutical ingredient (API). A stability-indicating analytical method is essential to separate and quantify the intact molecule from its potential degradation products, which may form under various environmental conditions. This guide details a validated Reverse-Phase HPLC (RP-HPLC) method and compares it with a hypothetical Ultra-Performance Liquid Chromatography (UPLC) method, providing a framework for analytical method validation in a drug development setting.

Forced degradation studies are critical for developing and validating stability-indicating methods, helping to understand degradation pathways and identify potential degradants.[1][2][3] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate degradation.[1]

Experimental Protocols

RP-HPLC Method for this compound
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 268 nm.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation: The sample containing this compound is diluted with the mobile phase to a final concentration within the calibration range.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the HPLC method.[1][3]

  • Acid Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 1N HCl and heated at 80°C for 2 hours. The solution was then neutralized with 1N NaOH.

  • Base Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 1N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 1N HCl.

  • Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 30% hydrogen peroxide and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 24 hours.

Method Validation Workflow

The following diagram illustrates the key stages in validating a stability-indicating analytical method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Initial Method Development B Forced Degradation Studies A->B Stress Samples C Specificity B->C D Linearity C->D E Accuracy D->E F Precision E->F G Robustness F->G H Solution Stability G->H I Routine Analysis H->I J Stability Studies I->J

Caption: Workflow for the validation of a stability-indicating analytical method.

Data Presentation and Comparison

The performance of the validated RP-HPLC method is compared with a hypothetical UPLC method. UPLC offers the advantage of faster analysis times and higher resolution due to the use of smaller particle size columns.

Table 1: Forced Degradation Study Results for this compound
Stress Condition% DegradationNumber of Degradation Peaks
Acid (1N HCl, 80°C, 2h)15.22
Base (1N NaOH, 80°C, 2h)25.83
Oxidation (30% H₂O₂, RT, 24h)10.51
Thermal (105°C, 48h)5.11
Photolytic (UV, 24h)2.31
Table 2: Comparison of HPLC and UPLC Method Validation Parameters
ParameterHPLC MethodUPLC Method (Hypothetical)
Specificity No interference from degradantsNo interference from degradants
Linearity (µg/mL) 1 - 500.5 - 25
Correlation Coefficient (r²) 0.99950.9998
LOD (µg/mL) 0.30.1
LOQ (µg/mL) 0.90.3
Accuracy (% Recovery) 99.2 - 100.899.5 - 100.5
Precision (% RSD) < 1.5< 1.0
Robustness Unaffected by minor changesUnaffected by minor changes
Run Time (min) 103

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical method validation parameters as stipulated by ICH guidelines.

G MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Precision->Accuracy

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The presented RP-HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the determination of this compound in the presence of its degradation products. The forced degradation studies confirmed the stability-indicating nature of the method. While the hypothetical UPLC method offers advantages in terms of speed and sensitivity, the validated HPLC method is highly suitable for routine quality control and stability testing of this compound. The choice between HPLC and UPLC would depend on the specific needs of the laboratory, including sample throughput and available instrumentation. This guide provides a solid foundation for researchers and scientists to develop and validate their own stability-indicating assays for pharmaceutical intermediates.

References

A Comparative Performance Analysis of Pyrazine-2-Carboxylate Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological performance of methyl pyrazine-2-carboxylate derivatives against established alternatives in key assays. The data presented is compiled from various studies to offer insights into the potential of these compounds in antimicrobial and anticancer applications.

Quantitative Performance Data

The following tables summarize the in vitro activity of various pyrazine-2-carboxylate derivatives compared to standard drugs in antimicrobial and anticancer assays. It is important to note that the data is sourced from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Antimicrobial and Antifungal Activity of Pyrazine-2-Carboxamide Derivatives

Compound/DrugTarget OrganismAssay TypeActivity (MIC in µg/mL)Reference CompoundReference MIC (µg/mL)
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37RvBroth Microdilution12.5Pyrazinamide6.25[1]
3-Amino-N-octylpyrazine-2-carboxamideMycobacterium tuberculosis H37RvBroth Microdilution25Pyrazinamide6.25[2]
Pyrazine-2-carboxylic acid hydrazide-hydrazone derivative 8bMycobacterium tuberculosis H37RvMABA≤6.25Pyrazinamide6.25[3]
Pyrazine-2-carboxylic acid hydrazide-hydrazone derivative 8cMycobacterium tuberculosis H37RvMABA≤6.25Pyrazinamide6.25[3]
N-(4-trifluoromethyl phenyl) pyrazine-2-carboxamideMycobacterium tuberculosisBroth Microdilution<2Pyrazinamide6.25[1]
5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamideMycobacterium tuberculosisTAACF ScreenIC90 = 0.819--
Isoniazid derivative (IBP19)Mycobacterium tuberculosisBroth Microdilution1.562Isoniazid3.125[4]
Isoniazid derivative (IBP21)Mycobacterium tuberculosisBroth Microdilution1.562Isoniazid3.125[4]
(E)-1-(5-isopropylpyrazin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-oneTrichophyton mentagrophytesBroth MicrodilutionComparable to FluconazoleFluconazole-
5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylateGram-positive bacteriaBroth Microdilution≥0.98 µmol/L--
2-(4-bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylateMold strainsBroth Microdilution≥1.95 µmol/L--

MABA: Microplate Alamar Blue Assay; TAACF: Tuberculosis Antimicrobial Acquisition & Coordinating Facility

Table 2: Cytotoxicity of Pyrazine Derivatives in Cancer Cell Lines

Compound/DrugCell LineAssay TypeActivity (IC50)Reference CompoundReference IC50
(C^Npz^C)Au(1,3-dimethylbenzimidazol-2-ylidene)HL60 (Leukemia)MTTSubmicromolarCisplatin-
(C^Npz^C)Au(1,3-dimethylbenzimidazol-2-ylidene)MCF-7 (Breast Cancer)MTTSubmicromolarCisplatin-
(C^Npz^C)Au(1,3-dimethylbenzimidazol-2-ylidene)A549 (Lung Cancer)MTTSubmicromolarCisplatin-
[5][6][7]triazolo[4,3-a]pyrazine derivative 17lA549 (Lung Cancer)MTT0.98 ± 0.08 µMForetinib-
[5][6][7]triazolo[4,3-a]pyrazine derivative 17lMCF-7 (Breast Cancer)MTT1.05 ± 0.17 µMForetinib-
Prexasertib (pyrazine-2-carbonitrile derivative)-Kinase Assay (CHK1)1 nM--
Darovasertib (pyrazine-2-carboxamide derivative)-Kinase Assay (PKCα)1.9 nM--

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, primarily through the action of mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay (typically 1,000 to 100,000 cells per well).

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Cell Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound derivatives).

    • Remove the medium from the wells and add the prepared dilutions.

    • Include untreated wells as a negative control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, remove the medium containing the compound.

    • Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the MTT solution.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of around 650 nm can be used for background subtraction.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation:

    • Inoculate each well of the microtiter plate with the microbial suspension. The final inoculum concentration should be approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Signaling Pathway

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Several pyrazine derivatives have been investigated as inhibitors of protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are crucial in cancer development. The diagram below illustrates a simplified overview of the FGFR signaling cascade.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus

Caption: Simplified FGFR signaling pathway leading to cancer cell proliferation and survival.

References

Safety Operating Guide

Proper Disposal of Methyl Pyrazine-2-Carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl pyrazine-2-carboxylate, ensuring compliance and minimizing risk.

Core Principles of Chemical Waste Disposal:

The disposal of this compound must adhere to federal, state, and local regulations.[1] Waste generators are responsible for correctly classifying waste and ensuring it is handled by a licensed hazardous waste disposal facility.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

PPE ItemSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Protective Clothing Lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Procedure

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealable container.[2]

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," the CAS number (6164-79-0), and the approximate quantity.

    • Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[2][3]

    • The storage area should be secure and away from incompatible materials.[2]

  • Disposal Request:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the completed hazardous waste label information.

  • Spill Cleanup:

    • In the event of a spill, immediately alert personnel in the area.[2]

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in the hazardous waste container.[2]

    • For wet spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

    • Wash the spill area thoroughly with soap and water.[2]

    • Report the spill to your EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE start->ppe collect Collect in Labeled, Sealable Container ppe->collect spill Spill Occurred? collect->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes store Store in Designated Hazardous Waste Area spill->store No cleanup->collect contact_ehs Contact EHS for Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and the manufacturer's Safety Data Sheet (SDS) before handling and disposing of any chemical. Disposal regulations can vary significantly by location.

References

Personal protective equipment for handling methyl pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling methyl pyrazine-2-carboxylate. The following protocols for personal protective equipment (PPE), operational procedures, and disposal are based on safety data sheets for structurally similar compounds, such as 6-methylpyrazine-2-carboxylic acid and 2-methylpyrazine, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Personal Protective Equipment

While specific quantitative data for this compound is not available, the primary hazards associated with similar pyrazine derivatives include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is also prudent to consider it harmful if swallowed.[3][4] Therefore, a cautious approach to handling is essential.

Recommended Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential chemical exposure.[5][6] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles should be worn to provide a complete seal around the eyes.[5][7] A face shield may be necessary for splash hazards.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[7][8] Ensure gloves are inspected for integrity before each use.[9]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.[5][6] For larger quantities, a chemical-resistant apron may be appropriate.
Respiratory Protection NIOSH-approved RespiratorUse in a well-ventilated area, preferably within a chemical fume hood.[10] If aerosols or dust may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[9]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal ReviewSDS Review SDS of Similar Compounds DonPPE Don Appropriate PPE ReviewSDS->DonPPE 1. Assess Hazards PrepareWorkArea Prepare Well-Ventilated Work Area (Fume Hood) DonPPE->PrepareWorkArea 2. Ensure Protection Weighing Weighing and Transfer PrepareWorkArea->Weighing 3. Safe Environment ReactionSetup Reaction Setup Weighing->ReactionSetup 4. Controlled Transfer Decontaminate Decontaminate Glassware and Work Surfaces ReactionSetup->Decontaminate 5. After Experiment SegregateWaste Segregate Chemical Waste ReactionSetup->SegregateWaste Parallel Path DoffPPE Doff PPE Correctly Decontaminate->DoffPPE 6. Clean Up WashHands Wash Hands Thoroughly DoffPPE->WashHands 7. Personal Hygiene LabelWaste Label Waste Container SegregateWaste->LabelWaste 8. Waste Management Dispose Dispose via Approved Waste Management LabelWaste->Dispose 9. Final Disposal

Safe handling workflow for this compound.

Experimental Protocols

Handling Procedures:

  • Preparation : Before handling, thoroughly review the safety data sheets of similar compounds like 6-methylpyrazine-2-carboxylic acid.[1] Ensure that a safety shower and eyewash station are readily accessible.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.[10]

  • Personal Protective Equipment : Wear all recommended PPE as detailed in the table above, including chemical-resistant gloves, safety goggles, and a lab coat.[5][9]

  • Avoiding Contact : Take precautions to avoid direct contact with skin, eyes, and clothing.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[11]

  • Hygiene : Do not eat, drink, or smoke in areas where chemicals are handled.[11] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]

Spill Response:

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Containment : For minor spills, absorb the material with an inert absorbent such as sand or vermiculite.

  • Cleanup : Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for disposal.[1] Avoid generating dust.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • Major Spills : For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Treatment Methods:

  • Chemical Waste : Unused this compound and any material contaminated with it should be treated as hazardous chemical waste.

  • Containers : Do not reuse empty containers. Triple rinse the container with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to institutional and local regulations.

  • Disposal Route : All chemical waste should be disposed of through an authorized waste disposal company.[3] Do not pour chemicals down the drain unless specifically permitted.[10] Always consult your institution's waste management guidelines.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl pyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl pyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.